Dl-phenylalanine-2,3-13c2
Description
BenchChem offers high-quality Dl-phenylalanine-2,3-13c2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dl-phenylalanine-2,3-13c2 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-amino-3-phenyl(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8+1,9+1 |
InChI Key |
COLNVLDHVKWLRT-IOOOXAEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[13CH]([13C](=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking Metabolic Flux: A Technical Whitepaper on DL-Phenylalanine-2,3-13C2
As a Senior Application Scientist, I approach metabolic tracing not merely as an assay, but as a dynamic mapping of cellular logic. Metabolic Flux Analysis (MFA) provides a detailed snapshot of cellular metabolism, offering invaluable insights for systems biology and drug development[1]. While fully labeled tracers (e.g., 13C9) are standard for broad carbon tracking[1], they often introduce unnecessary spectral complexity when investigating specific enzymatic cleavage events.
By deploying DL-Phenylalanine-2,3-13C2 , researchers can deliberately isolate the aliphatic side-chain dynamics from the aromatic ring. This whitepaper details the chemical properties, mechanistic rationale, and self-validating analytical workflows required to leverage this specific isotopologue in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications.
Chemical Structure and Physicochemical Properties
DL-Phenylalanine-2,3-13C2 is a stable isotope-labeled racemic mixture of the essential amino acid phenylalanine, where the alpha (C2) and beta (C3) carbons of the propanoic acid chain are replaced with Carbon-13[],[3].
To facilitate precise experimental design, the quantitative physicochemical properties of this tracer are summarized below:
| Property | Value / Description |
| Chemical Name | DL-Phenylalanine-2,3-13C2 |
| CAS Number | 83200-18-4[],[3] |
| Molecular Formula | C7(13C)2H11NO2 |
| Molecular Weight | ~167.18 g/mol (Labeled) vs 165.19 g/mol (Unlabeled) |
| Mass Shift (Δm) | +2.0067 Da |
| Isotopic Enrichment | ≥ 99 atom % 13C |
| Targeted Labeled Positions | Alpha (C2) and Beta (C3) carbons |
| Appearance | White to off-white solid powder |
Mechanistic Rationale: The Power of 2,3-13C2 Labeling
The choice of the 2,3-13C2 isotopologue is highly deliberate. Phenylalanine lies at the intersection of multiple critical pathways, serving as a precursor for tyrosine, catecholamines (dopamine, norepinephrine), and TCA cycle intermediates[1].
When phenylalanine is converted to tyrosine via phenylalanine hydroxylase, and subsequently to L-DOPA via tyrosine hydroxylase, the C2 and C3 carbons remain intact. By monitoring the +2 Da mass shift or the specific 13C-13C homonuclear coupling, researchers can trace this exact carbon backbone through neurotransmitter biosynthesis without the background noise of a fully labeled aromatic ring[4],[5]. Conversely, during catabolic cleavage into fumarate and acetoacetate, the separation of the C2 and C3 labels provides unambiguous data on specific enzymatic cleavage rates.
Metabolic fate of DL-Phenylalanine-2,3-13C2 highlighting carbon backbone preservation.
Analytical Modalities: LC-MS/MS and 13C-NMR
The distinct labeling pattern of DL-Phenylalanine-2,3-13C2 optimizes detection across the two primary metabolomics platforms:
-
Isotope Dilution Mass Spectrometry (IDMS): IDMS is arguably the most accurate method for quantifying intermediate metabolites[6],[5]. The +2 Da shift cleanly separates the tracer from the endogenous unlabeled pool (M+0) and natural M+1 isotopes, allowing for precise Mass Isotopomer Distribution (MID) calculations.
-
13C-Nuclear Magnetic Resonance (NMR): At natural abundance, 13C NMR suffers from low sensitivity due to a low gyromagnetic ratio and ~1.1% natural occurrence[4]. However, the adjacent 13C atoms at the 2 and 3 positions of this tracer create a strong homonuclear spin-spin coupling (J-coupling). This splits the resonance into a distinct doublet, allowing researchers to easily distinguish the tracer from the singlet background of natural abundance cellular carbons[4].
Experimental Methodology: 13C-Metabolic Flux Analysis (13C-MFA)
To ensure systemic trustworthiness, the following 13C-MFA protocol is designed as a self-validating system . It internally verifies its own extraction efficiency and instrument stability, isolating biological flux from technical variance.
Self-Validating System Architecture:
-
Biological Baseline Control: A parallel culture treated with unlabeled DL-Phenylalanine establishes the natural 13C abundance baseline[1].
-
Technical Recovery Standard: Post-quenching, samples are spiked with a known concentration of L-Phenylalanine-D8[6]. If the D8 signal deviates by >5% across technical replicates, the extraction is flagged for ion suppression, preventing false flux interpretations.
End-to-end 13C-MFA experimental workflow ensuring self-validating metabolic quantification.
Step-by-Step Protocol:
-
Step 1: Cell Culture & Matrix Adaptation: Culture mammalian cells in standard growth medium to 80-90% confluency[1]. Wash cells twice with PBS to remove residual unlabeled amino acids.
-
Step 2: Isotope Pulse: Introduce customized media containing 2 mM DL-Phenylalanine-2,3-13C2. Maintain a parallel control well with 2 mM unlabeled DL-Phenylalanine. Incubate for the targeted flux duration (e.g., 15, 30, 60, 120 minutes).
-
Step 3: Metabolic Quenching & Extraction: Rapidly aspirate media and immediately quench metabolism by adding 1 mL of pre-chilled (-80°C) 80% methanol. Self-Validation Step: Spike the extraction solvent with 1 µM L-Phenylalanine-D8. Scrape cells, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C.
-
Step 4: Centrifugation & Lyophilization: Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen or via lyophilization.
-
Step 5: LC-MS/MS Acquisition: Reconstitute the dried extract in 50 µL of LC-MS grade water/acetonitrile (95:5). Inject 2 µL into a triple quadrupole or Orbitrap mass spectrometer[5]. Monitor the M+0 (166 m/z) and M+2 (168 m/z) transitions for phenylalanine, alongside downstream metabolites.
Data Interpretation: Mass Isotopomer Distribution (MID)
The raw mass spectrometry data must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N, 18O)[1],[5]. The Mass Isotopomer Distribution (MID) represents the fractional abundance of each isotopologue.
For a metabolite pool, the MID is calculated as: MID_i = M_i / Σ(M_n) (Where M_i is the abundance of the specific isotopologue, and Σ(M_n) is the sum of all isotopologues).
By comparing the MID of downstream metabolites (like Tyrosine M+2) against the precursor DL-Phenylalanine-2,3-13C2 pool over time, researchers can mathematically model the absolute metabolic flux through the phenylalanine hydroxylase pathway, providing actionable data for pharmacological inhibition studies or metabolic engineering.
References
-
CAS 83200-18-4 DL-Phenylalanine-2,3-13C2 - BOC Sciences. BOC Sciences.
-
Methyl 4-methoxycinnamate - Alfa Chemistry. Alfa Chemistry. 3
-
Stable Isotope Standards For Mass Spectrometry - Phoenix Scientific. Phoenix Scientific. 6
-
13C NMR Metabolomics: Applications at Natural Abundance - PMC. NIH. 4
-
Development of a rapid and highly accurate method for 13 C tracer-based metabolomics and its application on a hydrogenotrophic methanogen - Oxford Academic. Oxford Academic. 5
-
Application Notes: Metabolic Flux Analysis Using L-Phenylalanine-13C9 - Benchchem. Benchchem. 1
Sources
Safety data sheet and handling guidelines for Dl-phenylalanine-2,3-13c2
Technical Guide: Safety, Handling, and Applications of DL-Phenylalanine-2,3- C
Substance Identification & Physicochemical Profile
DL-Phenylalanine-2,3-
Chemical Specifications
| Property | Specification | Notes |
| Chemical Name | DL-Phenylalanine-2,3- | (RS)-2-Amino-3-phenylpropanoic acid ( |
| CAS Number | Not assigned specific to DL-2,3- | Refer to Unlabeled: 150-30-1 or L-Labeled: 1005341-23-0 for regulatory proxies.[2] |
| Molecular Formula | C | |
| Molecular Weight | 167.19 g/mol | +2.0 Da shift vs. unlabeled (165.19 g/mol ). |
| Isotopic Enrichment | Typically | Critical for avoiding isobaric overlap in MS. |
| Appearance | White crystalline powder | Hygroscopic nature requires desiccation. |
| Solubility | Water: ~14 g/L (25°C) | Sparingly soluble in ethanol; insoluble in ether. |
The "DL" Stereochemistry Implication
Unlike pure L-Phenylalanine used in metabolic flux analysis (MFA) or SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), this DL-racemate is primarily used as:
-
Internal Standard: For quantifying phenylalanine in biological matrices without metabolic incorporation.
-
Chiral Chromatography Reference: To resolve and identify D- vs. L-enantiomers in complex samples.
-
Chemical Synthesis: As a tracer in non-enzymatic synthetic pathways.
Critical Research Note: Do not use DL-Phenylalanine for cell culture metabolic labeling unless studying D-amino acid toxicity or specific racemase activity. The D-isomer is generally not metabolically active in mammalian translation machinery and may inhibit growth.
Safety Assessment (GHS/CLP Synthesis)
While stable isotopes are non-radioactive and chemically identical to their unlabeled counterparts regarding toxicity, standard laboratory hygiene is paramount to prevent isotopic contamination of the lab environment.
Hazard Classification
Based on GHS (Globally Harmonized System) data for DL-Phenylalanine:
Precautionary Measures (The "Dust Control" Protocol)
Although non-toxic, fine amino acid powders can act as respiratory irritants.
-
Inhalation: Use a NIOSH-approved N95 dust mask or work within a fume hood to prevent inhalation of costly isotopic powder.
-
Skin/Eye: Wear nitrile gloves and safety glasses.
-
First Aid:
Handling & Integrity: The "Zero-Cross-Contamination" Protocol
In stable isotope research, the greatest risk is not toxicity, but isotopic dilution . A single grain of natural abundance phenylalanine (
Storage Architecture
-
Temperature: Store at Room Temperature (20-25°C) . Refrigeration is often unnecessary and can introduce condensation (moisture) upon opening.
-
Environment: Desiccator cabinet with silica gel.
-
Container: Amber glass vials with Teflon-lined caps to prevent plasticizer leaching.
Workflow: Contamination-Free Weighing
This self-validating protocol ensures the integrity of the stock solution.
Figure 1: Anti-contamination weighing workflow. The "Weigh by Difference" step (tapping powder out rather than inserting a tool) is critical to prevent introducing natural abundance contaminants into the master stock.
Experimental Applications
Preparation of LC-MS Internal Standard
Objective: Create a stock solution for quantifying Phenylalanine in plasma samples via Isotope Dilution Mass Spectrometry (IDMS).
Reagents:
-
DL-Phenylalanine-2,3-
C (Solid) -
0.1 M HCl (increases solubility and stability) or HPLC-grade Water.
Protocol:
-
Calculation: Target a stock concentration of 10 mM .
-
Solubilization: Add the calculated volume of 0.1 M HCl . Phenylalanine dissolves faster in slightly acidic conditions than in neutral water.
-
Sonication: Sonicate for 5 minutes to ensure complete dissolution.
-
Storage: Aliquot into cryovials and store at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).
Chiral Separation Validation
Context: Researchers often need to verify if a biological sample contains D-Phenylalanine (indicative of bacterial contamination or specific neurological conditions).
Methodology:
-
Spike: Add DL-Phenylalanine-2,3-
C to the biological sample. -
Derivatization: Use a chiral derivatizing agent (e.g., Marfey's reagent or FDAA).
-
LC-MS Analysis:
-
The L-Phe peak will co-elute with the biological L-Phe but be mass-shifted (+2 Da).
-
The D-Phe peak will elute at a different retention time.
-
Result: The
C-labeled D-isomer acts as a retention time marker for the elusive biological D-isomer, confirming its presence/absence without matrix interference.
-
Mass Spectrometry Logic (IDMS)
The following diagram illustrates the logic of using this specific isotopologue to normalize data against matrix effects.
Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow. The labeled standard experiences the exact same ionization suppression/enhancement as the analyte, providing perfect normalization.
Disposal & Environmental Considerations
-
Waste Management: Although non-hazardous, solutions containing biological derivatives should be treated as biohazardous waste. Pure chemical waste can be disposed of with general organic solvents or aqueous waste streams depending on the solvent used.
-
Ecological Impact: Phenylalanine is biodegradable. The stable isotope enrichment poses no environmental threat as
C is a naturally occurring isotope (1.1% abundance).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 994, DL-Phenylalanine. Retrieved from [Link]
-
Carl Roth. (2025).[7] Safety Data Sheet: DL-Phenylalanine. Retrieved from [Link]
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a beginner’s guide. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]
Technical Guide: Certificate of Analysis for 13C-Labeled Phenylalanine
Executive Summary
In the high-stakes environments of biomolecular NMR, metabolic flux analysis (MFA), and quantitative proteomics (SILAC), the integrity of the input reagents dictates the validity of the output data. L-Phenylalanine-13C (U-13C6 or 1-13C) is not merely a chemical; it is a calibrated measurement standard.
A Certificate of Analysis (CoA) for stable isotopes is often treated as a receipt. It should be treated as a calibration certificate . This guide deconstructs the CoA for 13C-Phenylalanine, explaining the causality between specific analytical parameters and experimental success. We will move beyond simple specifications to explore the methodologies of validation and the consequences of non-compliance.
Part 1: The Anatomy of the CoA (Critical Parameters)
A robust CoA for 13C-Phenylalanine must quantify three distinct "purities." Failure in any one of these renders the material useless for high-sensitivity applications.
Isotopic Enrichment (Atom % 13C)
-
The Spec: Typically >99 atom % 13C.
-
The Science: This measures the fraction of carbon atoms that are 13C rather than the natural 12C.
-
Why it Matters:
-
NMR: Incomplete enrichment dilutes the signal-to-noise ratio (SNR) and creates complex satellite artifacts from 13C-12C couplings that distort relaxation measurements.
-
Mass Spec (SILAC): Low enrichment leads to overlapping isotopic envelopes between "heavy" and "light" peptides, complicating quantification algorithms (e.g., MaxQuant).
-
Chiral Purity (Enantiomeric Excess)
-
The Spec: L-Isomer >99% (or <1% D-Isomer).
-
The Science: Synthetic 13C-amino acids are often produced via enzymatic resolution or asymmetric synthesis. Contamination with D-Phenylalanine is a common risk.
-
Why it Matters: Biological systems are homochiral. D-Phenylalanine is not incorporated into proteins by eukaryotic ribosomes. In metabolic studies, D-Phe can inhibit specific transporters or enzymes (e.g., phenylalanine hydroxylase), skewing flux data.
Chemical Purity
-
The Spec: >98.5% (HPLC/Titration).
-
The Science: The absence of synthesis byproducts, salts, or degradation products (e.g., phenylpyruvate).
-
Why it Matters: Impurities can cause isobaric interference in Mass Spectrometry or appear as unidentified peaks in 2D-NMR spectra (HSQC), often in the aromatic region where Phenylalanine resides.
Part 2: Analytical Methodologies & Protocols
This section details how the numbers on the CoA are derived. These are the self-validating systems required for trust.
Protocol A: Isotopic Enrichment via LC-MS
Unlike NMR, which integrates peak areas, Mass Spectrometry provides a direct measurement of the isotopologue distribution.
Methodology:
-
Instrument: High-Resolution LC-MS (e.g., Q-TOF or Orbitrap).
-
Mode: ESI Positive.
-
Logic: Compare the abundance of the monoisotopic peak (M) against the labeled peak (M+n).
-
For L-Phenylalanine-U-13C6 (Uniformly labeled):
-
Natural Monoisotopic Mass: ~165.079 u
-
Target Mass (M+6): ~171.099 u
-
-
-
Calculation:
Protocol B: Chiral Purity via Ligand-Exchange HPLC
Standard C18 columns cannot separate enantiomers. We utilize Chiral Stationary Phases (CSPs) .[1][2][3]
Methodology:
-
Column: Crown Ether (e.g., Crownpak CR(+)) or Teicoplanin-based CSP.
-
Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water isocratic.
-
Mechanism: The crown ether forms a host-guest complex. The ammonium group of L-Phe fits differently than D-Phe, creating retention time separation.
-
Detection: UV at 210 nm or 254 nm.
Protocol C: Water Content (Karl Fischer)
Critical for NMR: 13C-Phenylalanine is hygroscopic. Excess water introduces mobile protons. In proton-detected 13C experiments (like 1H-13C HSQC), water protons exchange with amide protons, causing signal suppression (saturation transfer).
-
Limit: < 0.5% w/w.
Part 3: Visualization of Quality Control Workflows
The following diagrams illustrate the logical flow of QC and the decision-making process for method selection.
Diagram 1: The QC Lifecycle of 13C-Phenylalanine
This workflow demonstrates the "Gate" system. Material does not move to packaging until it passes the specific analytical gate.
Figure 1: The sequential "Gate" system for validating 13C-Phenylalanine. Failure at any stage triggers reprocessing or disposal.
Diagram 2: Analytical Logic for Isotope Verification
How do we distinguish between chemical impurities and isotopic variance?
Figure 2: Decision logic for confirming isotopic identity and enrichment using orthogonal analytical techniques.
Part 4: Data Presentation & Specifications
When reviewing a CoA, the data should be presented in a comparative format. Below is the standard specification table for Research Grade L-Phenylalanine-U-13C6 .
| Parameter | Test Method | Specification | Typical Result |
| Appearance | Visual | White Crystalline Powder | Conforms |
| Identification | 1H-NMR / IR | Conforms to Structure | Conforms |
| Chemical Purity | HPLC (C18) | ≥ 98.5% | 99.2% |
| Isotopic Enrichment | LC-MS / 13C-NMR | ≥ 99 atom % 13C | 99.4 atom % |
| Chiral Purity | Chiral HPLC | ≥ 99% L-Isomer | > 99.5% |
| Water Content | Karl Fischer | ≤ 0.5% | 0.1% |
| Optical Rotation | Polarimetry | -33.0° to -35.0° (c=1, H2O) | -34.2° |
Part 5: Handling and Storage
Even the purest reagent can be compromised by poor handling.
-
Hygroscopicity: While Phenylalanine is less hygroscopic than some amino acids, 13C-labeled variants should be stored in desiccators. Moisture uptake alters the effective molecular weight, leading to concentration errors in stock solutions.
-
Light Sensitivity: Store away from direct light to prevent slow photo-oxidation, which can create trace impurities visible in high-sensitivity MS.
-
Sterility: For cell culture (SILAC), the CoA must specify if the material is "Microbiologically Tested" (Endotoxin/Bioburden). If not, 0.22 µm filtration of the stock solution is mandatory.
References
-
National Institutes of Health (PubChem). L-Phenylalanine Chemical and Physical Properties. [Link]
-
Wu, Z., et al. (2004). Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time-of-flight mass spectrometry. European Journal of Mass Spectrometry.[4] [Link]
Sources
Precision Metabolic Tracing: Advanced Applications of DL-Phenylalanine-2,3-13C2 in Fluxomics and Neurochemistry
Executive Summary
Metabolic Flux Analysis (MFA) relies on the strategic deployment of stable isotopes to map intracellular carbon flow[1]. While uniformly labeled isotopes (e.g., U-13C9) are standard for broad network profiling, they often generate overly complex Mass Isotopomer Distributions (MIDs) that complicate the deconvolution of specific linear pathways[2]. As a Senior Application Scientist, I advocate for the targeted use of DL-phenylalanine-2,3-13C2 —a uniquely engineered tracer where only the alpha (C2) and beta (C3) carbons are enriched with Carbon-13[3]. This technical guide dissects the causality behind utilizing this specific isotopologue for neurochemical tracing, protein turnover kinetics, and chiral-specific metabolic profiling.
Isotopic Architecture: The Strategic Advantage of the 2,3-13C2 Label
The selection of an isotopic tracer must be dictated by the enzymatic mechanisms of the target pathway. Phenylalanine metabolism primarily proceeds via hydroxylation to tyrosine, followed by subsequent modifications into catecholamines or transamination into phenylpyruvate.
Choosing the correct labeling pattern is a matter of biochemical survival:
-
The Decarboxylation Problem: If a carboxyl-labeled tracer (e.g., 1-13C-phenylalanine) is used to study dopamine synthesis, the 13C label is irreversibly lost as 13CO2 during the DOPA decarboxylase step. The tracer becomes analytically invisible.
-
The Scrambling Problem: Uniformly labeled tracers (U-13C9) undergo extensive recycling and transamination, leading to isotopic dilution and complex M+1 to M+9 mass shifts that require heavy computational correction[4].
-
The 2,3-13C2 Solution: By placing the 13C labels strictly on the alpha and beta carbons, the heavy isotopes are perfectly conserved in the ethylamine side chain of downstream monoamines (dopamine, norepinephrine, epinephrine). This yields a clean, unambiguous +2 Da (M+2) mass shift in LC-MS/MS analysis. Furthermore, because it is a DL-racemate, it allows simultaneous probing of L-amino acid pathways (protein synthesis) and D-amino acid pathways (D-amino acid oxidase activity).
Fig 1: Metabolic routing of DL-Phenylalanine-2,3-13C2. The 13C label at C2/C3 is conserved during decarboxylation.
Core Applications in Metabolic Research
Application I: Neurotransmitter Fluxomics & Catecholamine Biosynthesis
The L-enantiomer of DL-phenylalanine-2,3-13C2 is actively transported across the blood-brain barrier via the LAT1 transporter. Once inside the CNS, it acts as the apical precursor for catecholamines. Because the C2 and C3 carbons are retained throughout the entire enzymatic cascade (Phenylalanine
Application II: Whole-Body Protein Kinetics (WbPB)
Phenylalanine is an essential amino acid that is neither synthesized de novo nor oxidized by skeletal muscle. This makes it the gold-standard tracer for measuring whole-body protein breakdown (WbPB) and synthesis[5]. By infusing DL-phenylalanine-2,3-13C2 and measuring the Tracer-to-Tracee Ratio (TTR) in arterial plasma at steady state, researchers can calculate the rate of appearance (Ra) of endogenous unlabeled phenylalanine. A low TTR ensures minimal perturbation to tracee metabolism while providing high-precision kinetic data[5].
Application III: Chiral-Specific Metabolism (The D-Isomer Advantage)
Unlike pure L-tracers, the DL-racemate contains D-phenylalanine, a known inhibitor of enkephalinase (an enzyme that degrades endorphins). The D-isomer is primarily metabolized by D-amino acid oxidase (DAAO) in the kidney and liver to form phenylpyruvate-2,3-13C2. Tracking this specific M+2 metabolite allows researchers to isolate DAAO enzyme kinetics in vivo, a critical parameter in schizophrenia and chronic pain research.
Quantitative Data: Expected Mass Shifts in LC-MS/MS
To ensure robust analytical validation, the following table summarizes the expected monoisotopic mass shifts when utilizing DL-phenylalanine-2,3-13C2. The consistent +2 Da shift simplifies data deconvolution.
| Metabolite | Native Mass (m/z,[M+H]+) | Labeled Mass (m/z, [M+H]+) | Mass Shift | Retained 13C Positions |
| Phenylalanine | 166.08 | 168.09 | +2 Da | C2 ( |
| Tyrosine | 182.08 | 184.09 | +2 Da | C2 ( |
| L-DOPA | 198.07 | 200.08 | +2 Da | C2 ( |
| Dopamine | 154.08 | 156.09 | +2 Da | C1, C2 (Ethylamine chain) |
| Phenylpyruvate | 165.05 | 167.06 | +2 Da | C2 ( |
Standardized Protocol: 13C-MFA using DL-Phe-2,3-13C2
A self-validating experimental protocol is critical to prevent artifactual data. The following methodology is optimized for in vitro cellular flux analysis[1][2].
Step 1: Tracer Preparation and Isotopic Steady-State Incubation
-
Preparation: Prepare a custom amino-acid-free basal medium (e.g., DMEM without Phe/Tyr).
-
Spiking: Supplement the medium with DL-phenylalanine-2,3-13C2 at a physiological concentration (typically 0.4 mM)[3]. Include a parallel "blank" control well with unlabeled DL-Phe to validate baseline natural isotopic abundance.
-
Incubation: Incubate the target cell line. Causality Note: The duration must be empirically determined to reach isotopic steady state (typically 24–48 hours for protein turnover, or 1–4 hours for rapid neurotransmitter flux)[2].
Step 2: Rapid Quenching and Metabolite Extraction
-
Arrest: Aspirate the labeling medium rapidly to halt extracellular nutrient exchange.
-
Wash: Immediately wash cells with a large volume of ice-cold PBS to remove residual extracellular tracer[2].
-
Self-Validating Quench: Add pre-chilled extraction solvent (80:20 Methanol:Water at -80°C) directly to the plate. Causality Note: This extreme temperature instantly denatures metabolic enzymes, preventing post-sampling isotopic scrambling and preserving the true in vivo flux state[2].
-
Harvest: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 15 minutes at 4°C.
Step 3: LC-MS/MS Data Acquisition
-
Injection: Inject the supernatant into a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
Chromatography: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention of polar monoamines and amino acids.
-
Detection: Monitor the specific M+0 (unlabeled) and M+2 (labeled) transitions for the metabolites listed in the quantitative table above.
Step 4: Data Processing and Flux Estimation
-
Correction: Correct the raw Mass Isotopomer Distributions (MIDs) for natural isotopic abundance (e.g., endogenous 13C, 15N, 18O) using specialized MFA software (e.g., INCA or IsoCor)[1].
-
Quantification: Calculate the Tracer-to-Tracee Ratio (TTR) to quantify the absolute flux through the targeted pathways[5].
Fig 2: Standardized 13C-MFA experimental workflow for stable isotope tracing in vivo.
References
- Application Notes: Metabolic Flux Analysis Using L-Phenylalanine-13C9 Source: BenchChem URL
- Overview of 13c Metabolic Flux Analysis Source: Creative Proteomics URL
- Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig Source: American Journal of Physiology-Endocrinology and Metabolism URL
- L-Phenylalanine (2,3-¹³C₂, 99%; ¹⁵N, 98%)
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. isotope.com [isotope.com]
- 4. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Technical Guide: Protein Turnover Analysis using DL-Phenylalanine-2,3-13C2
[1]
Executive Summary
This guide provides a validated workflow for measuring Fractional Synthetic Rate (FSR) of proteins using DL-Phenylalanine-2,3-13C2 .[1] Unlike standard L-isomer tracers, the use of a racemic mixture introduces a "Chiral Dilution" factor that must be controlled experimentally.[1]
This protocol utilizes the Flooding Dose technique (High-Dose) rather than Continuous Infusion. The flooding dose minimizes the error caused by differential clearance of D- and L-isomers by swamping the endogenous free amino acid pools, effectively clamping the precursor enrichment at the injectate's value.
Key Compound Specifications
The "Racemic Trap": D- vs. L-Isomer Kinetics
Before beginning, researchers must understand the metabolic divergence of the racemic tracer. Mammalian translation machinery is stereoselective for L-Phenylalanine .
-
L-Phenylalanine-2,3-13C2: Transported into cells, acylated to tRNA, and incorporated into nascent polypeptide chains.[1]
-
D-Phenylalanine-2,3-13C2: Not incorporated into protein.[1] It is either excreted via kidneys or oxidized by D-amino acid oxidase (DAAO) in the liver/kidney.
Critical Implication: If you measure plasma enrichment using a standard non-chiral GC-MS column, you are measuring the Total Phenylalanine (L+D) pool. If the D-isomer accumulates or clears at a different rate than the L-isomer, your calculated Precursor Enrichment (
Diagram: Metabolic Fate of DL-Phenylalanine
Figure 1: Divergent metabolic fates of the racemic tracer.[1] Only the L-isomer contributes to protein synthesis, while the D-isomer acts as a passive diluent in the plasma pool.
Experimental Protocol: The Flooding Dose Method
To mitigate the "Racemic Trap," we use a Flooding Dose . By injecting a massive bolus of unlabeled Phenylalanine (Phe) along with the tracer, we overwhelm the endogenous production and breakdown rates. This forces the plasma and intracellular pools to match the enrichment of the injectate almost instantly.
Reagents Preparation[3]
-
Tracer: DL-Phenylalanine-2,3-13C2 (99 atom% excess).
-
Carrier: Unlabeled L-Phenylalanine (Pharma grade).
-
Vehicle: Sterile Saline (0.9% NaCl).
Injectate Formulation (Example for Human/Large Animal):
-
Total Phe Dose: 150 mg/kg body weight.
-
Enrichment: 20 Mole Percent Excess (MPE).
-
Calculation: Mix unlabeled L-Phe and labeled DL-Phe such that the ratio of Tracer/Total is 0.20.
-
Note: Since the tracer is DL, the actual L-isomer enrichment will be slightly different if not accounted for, but in a flooding dose, we assume the Injectate Enrichment (
) represents the precursor pool.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Step-by-Step Workflow
-
Baseline Biopsy (
): Collect a muscle biopsy and a blood sample before tracer administration to establish background natural abundance. -
Tracer Administration (
): Administer the flooding dose intravenously as a bolus over 2–5 minutes.-
Warning: High doses of Phe can cause transient nausea. Administer slowly.
-
-
Incubation Period: Allow 10–40 minutes for incorporation. (Shorter times are preferred for flooding dose to minimize recycling).[1]
-
Terminal Biopsy (
): Collect the second muscle biopsy at exactly min (or chosen endpoint). -
Blood Sampling: Collect blood samples at
min to verify the "flood" plateau.
Diagram: Flooding Dose Workflow
Figure 2: Temporal workflow for the Flooding Dose technique. The short duration minimizes the recycling of label from protein breakdown.
Analytical Workflow: GC-MS Analysis
We utilize TBDMS (tert-butyldimethylsilyl) derivatization.[1][3] This derivative is robust and produces fragments that retain the C2 and C3 carbons labeled in your tracer.
Sample Processing
-
Protein Precipitation: Homogenize tissue; precipitate proteins with perchloric acid (PCA) or trichloroacetic acid (TCA).[1]
-
Fractionation:
-
Hydrolysis: Hydrolyze the protein pellet (6N HCl, 110°C, 24h) to release amino acids.
-
Derivatization (TBDMS):
-
Dry sample under nitrogen.
-
Add 50 µL MTBSTFA + 1% TBDMCS and 50 µL Acetonitrile.
-
Incubate at 100°C for 60 minutes.
-
Mass Spectrometry Parameters
Target Ions for Phenylalanine-TBDMS: The standard TBDMS derivative of Phenylalanine (MW 393) fragments primarily by losing the tert-butyl group (M-57).
| Ion Identity | Mass (m/z) | Description | Carbon Content |
| Tracee (M+0) | 336 | [M-57]+ Fragment | Retains C1, C2, C3, Ring |
| Tracer (M+2) | 338 | [M-57]+ Fragment | Retains 13C2 (at C2, C3) |
| Secondary (M+0) | 234 | [M-85-28]+ (Amine+Ring) | Retains C2, C3, Ring (Loss of C1) |
| Secondary (M+2) | 236 | [M-85-28]+ (Amine+Ring) | Retains 13C2 (at C2, C3) |
Note: Monitor m/z 336 and 338 for highest sensitivity. The ratio 338/336 provides the Tracer/Tracee Ratio (TTR).
Calculation of Fractional Synthetic Rate (FSR)
The FSR is calculated using the standard precursor-product equation.[2][4][6][7][8]
Where:
-
: Enrichment of protein-bound phenylalanine at timengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (MPE or TTR). -
: Background enrichment (Natural Abundance).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - : Precursor enrichment (Plasma free phenylalanine).
- : Incorporation time in hours.
The "DL" Correction for
In a flooding dose,
-
If using Plasma Analysis: The GC-MS measures Total Phe (D+L). If the flood is successful, Plasma TTR
Injectate TTR. -
Validation: Verify that plasma enrichment remains constant and high (>90% of injectate value) throughout the 30-minute window. If it drops significantly, the "Flood" failed, and the differential clearance of D-Phe may skew results.[1]
Data Presentation Table (Template):
| Subject ID | Time (min) | Plasma TTR (338/336) | Protein Bound TTR (338/336) | FSR (%/h) |
| Subj_01 | 30 | 0.205 | 0.00045 | 4.39 |
| Subj_02 | 30 | 0.198 | 0.00042 | 4.24 |
References
-
Garlick, P. J., McNurlan, M. A., & Preedy, V. R. (1980).[1] A rapid and convenient technique for measuring the rate of protein synthesis in tissues by injection of [3H]phenylalanine. Biochemical Journal, 192(2), 719–723.[1] Link
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis (2nd ed.). Wiley-Liss.[1] Link
-
Slater, G. W., et al. (2019).[1] Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives. Metabolites, 9(10), 220.[1] (Demonstrates fragmentation retention of C2/C3). Link
-
Smith, K., et al. (2007).[1] Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer. American Journal of Physiology-Endocrinology and Metabolism, 293(3), E666-E671.[1] Link
-
Biolo, G., et al. (1992).[1][4] An abundant supply of amino acids enhances the metabolic effect of exercise on muscle protein. American Journal of Physiology, 273, E122.[1] (Validation of Phe tracer kinetics). Link
Sources
- 1. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization | MDPI [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
Illuminating the Cellular Engine: A Guide to Understanding Metabolic Pathways with 13C Labeled Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Static Snapshots to Dynamic Metabolic Flux
In the intricate landscape of cellular biology, understanding the function of a cell requires moving beyond static measurements of metabolite concentrations. True insight comes from comprehending the dynamic flow of nutrients through metabolic networks—the very engine that drives cellular growth, proliferation, and response to stimuli. Metabolic Flux Analysis (MFA) is the premier tool for studying this material flow within a cell's metabolic network.[1] Among MFA techniques, 13C-Metabolic Flux Analysis (13C-MFA) has emerged as the gold standard for accurately quantifying the rates (fluxes) of intracellular reactions.[1][2]
This guide provides a comprehensive technical overview of 13C-MFA with a specific focus on the strategic use of 13C labeled amino acids as tracers. We will delve into the foundational principles, provide a blueprint for robust experimental design, detail a self-validating workflow from benchtop to data analysis, and explore the interpretation of flux maps. For drug development professionals and researchers, mastering this technique is paramount for identifying novel therapeutic targets, understanding mechanisms of drug action, and characterizing disease-specific metabolic reprogramming.[3]
Part 1: Foundational Principles of Isotope Tracing
The Power of Stable Isotopes
At the heart of this technique are stable, non-radioactive isotopes—atoms of the same element with a different number of neutrons.[] For metabolic studies, Carbon-13 (¹³C) is the most powerful and widely used tracer.[][6] By replacing the naturally abundant ¹²C in a nutrient substrate with ¹³C, we create a "heavy" version of the molecule that is chemically identical to its "light" counterpart but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[][][7] When cells consume this ¹³C-labeled substrate, the heavy carbon atoms are incorporated into downstream metabolites, effectively leaving a trail that we can follow to map the flow of carbon through the metabolic network.[3]
Why Use Amino Acids as Tracers?
While glucose is a common tracer for probing glycolysis and the pentose phosphate pathway, amino acids offer a unique and powerful window into central carbon metabolism. Amino acids are not only the building blocks of proteins but are also critical hubs that feed into and are produced by key metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle.
-
Glutamine , for instance, is a major substrate for many proliferating cells, entering the TCA cycle as α-ketoglutarate. Using ¹³C-labeled glutamine allows for precise interrogation of TCA cycle activity, anaplerosis (the replenishment of cycle intermediates), and the synthesis of other non-essential amino acids and lipids.[1][6]
-
Branched-Chain Amino Acids (BCAAs) like leucine, isoleucine, and valine have distinct entry points into metabolism and can reveal insights into mitochondrial function and fatty acid synthesis.[8]
By selecting a specific ¹³C-labeled amino acid, we can strategically direct the isotopic label into pathways of interest, providing a high-resolution view of specific metabolic activities.[]
Part 2: Experimental Design - The Blueprint for Success
The validity and resolution of a 13C-MFA study are determined before the first sample is ever collected. A meticulously planned experimental design is non-negotiable.[9][10]
Pillar 1: Strategic Tracer Selection
The choice of tracer is the most critical decision and must be directly linked to the biological question.[11] Do not choose a tracer simply because it is common; choose it because it is the most informative for your hypothesis.
-
To Probe TCA Cycle Anaplerosis and Reductive Carboxylation: Uniformly labeled [U-¹³C₅]-Glutamine is the tracer of choice. Its five-carbon backbone directly enters the TCA cycle, and the resulting mass isotopomer distributions (MIDs) in metabolites like malate, aspartate, and citrate are highly sensitive to fluxes around the cycle.[1][6]
-
To Quantify the Pentose Phosphate Pathway (PPP) vs. Glycolysis: While glucose tracers like [1,2-¹³C₂]-glucose are classic choices, amino acids can provide complementary information. The labeling patterns in serine, which is derived from the glycolytic intermediate 3-phosphoglycerate, can help constrain the glycolytic flux.
-
To Assess Protein Synthesis and Degradation: ¹⁵N-labeled amino acids are often used in proteomics (e.g., SILAC), but ¹³C-labeled amino acids also allow for the measurement of protein synthesis by tracking their incorporation into proteinogenic amino acids.[]
| ¹³C-Labeled Amino Acid | Primary Metabolic Target | Key Insights Gained |
| [U-¹³C₅]-Glutamine | TCA Cycle, Amino Acid Synthesis | Anaplerosis, Reductive Carboxylation, Glutaminolysis Rate |
| [U-¹³C₆]-Leucine | Fatty Acid Synthesis, BCAA Catabolism | Contribution of amino acids to acetyl-CoA pools |
| [U-¹³C₄]-Aspartate | TCA Cycle, Nucleotide Synthesis | Oxaloacetate turnover, pyrimidine synthesis |
| [U-¹³C₃]-Serine | One-Carbon Metabolism, Glycolysis | Serine synthesis pathway activity, folate cycle flux |
A summary of common ¹³C-labeled amino acid tracers and their primary applications.
Pillar 2: The Prerequisite of Metabolic and Isotopic Steady State
For standard 13C-MFA, the cellular system must be in two states of equilibrium:
-
Metabolic Steady State: The intracellular and extracellular concentrations of metabolites are constant over time. This is typically achieved during the exponential growth phase of cultured cells.[1]
-
Isotopic Steady State: The labeling pattern of intracellular metabolites is no longer changing over time.[12] This indicates that the distribution of ¹³C throughout the metabolic network has stabilized.
Causality: Failing to achieve isotopic steady state is a primary cause of inaccurate flux calculations because the mathematical models assume this equilibrium.[13] The time required to reach this state depends on the cell type's growth rate and the turnover rates of the metabolite pools being analyzed.[12]
Self-Validation: To confirm isotopic steady state, a preliminary time-course experiment is essential. Harvest cells at several time points after introducing the tracer (e.g., 12, 18, 24 hours) and measure the ¹³C enrichment in key metabolites. The point at which the enrichment plateaus determines the optimal labeling duration for the main experiment.[13]
Part 3: The Workflow - From Benchtop to Data
A successful 13C-MFA experiment is a chain of validated steps. A failure in any single link can compromise the entire study. The following diagram and protocol outline a robust, self-validating workflow.
Caption: Generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
Detailed Experimental Protocol: A Self-Validating System
This protocol is a template for a typical experiment using adherent mammalian cells and a ¹³C-glutamine tracer.
-
Cell Seeding and Growth (Day 1):
-
Seed cells (e.g., HepG2) in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest (e.g., ~70-80% confluency).[14] Culture in standard DMEM with 10% FBS.
-
-
Tracer Introduction (Day 2):
-
Prepare the labeling medium: Glutamine-free DMEM supplemented with the desired concentration of [U-¹³C₅]-Glutamine (e.g., 2 mM) and 10% dialyzed FBS (dFBS).
-
Causality: Using dialyzed FBS is critical to remove unlabeled amino acids from the serum that would dilute the isotopic enrichment of your tracer, compromising the data.
-
Aspirate the standard medium, wash cells once with pre-warmed PBS, and replace it with the ¹³C-labeling medium. Return cells to the incubator for the predetermined optimal labeling time (e.g., 24 hours).
-
-
Quenching and Metabolite Extraction (Day 3):
-
Objective: To instantly halt all enzymatic activity, preserving the metabolic snapshot at the time of harvest.[3]
-
Place the cell culture plate on a bed of dry ice to cool it rapidly.
-
Aspirate the labeling medium.
-
Immediately wash the cells with 4 mL of ice-cold physiological saline to remove any remaining extracellular tracer.[14]
-
Instantly add 1 mL of ice-cold 80:20 methanol/water extraction solvent to the well.[14]
-
Causality: The cold methanol solution simultaneously quenches metabolism and lyses the cells, releasing intracellular metabolites into the solvent. Ineffective quenching can lead to artifactual changes in labeling patterns.[13]
-
Incubate the plates at -80°C for at least 60 minutes.[14]
-
Scrape the cell lysate and transfer it to a microcentrifuge tube.
-
Centrifuge at maximum speed (e.g., 15,000 rpm) for 10 minutes at 4°C to pellet cell debris and proteins.[14]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
-
Analytical Detection: Mass Spectrometry vs. NMR
The extracted metabolites must be analyzed to determine their ¹³C-labeling patterns. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques, though NMR offers unique advantages.[1][15]
| Feature | Mass Spectrometry (GC-MS, LC-MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (picomole to femtomole) | Lower (micromole to nanomole) |
| Resolution | Measures Mass Isotopologues (number of ¹³C atoms) | Measures Positional Isotopomers (position of ¹³C atoms) |
| Information | Provides Mass Isotopomer Distributions (MIDs) | Provides detailed structural information and positional enrichment |
| Sample Prep | Often requires derivatization (GC-MS) | Minimal, non-destructive |
| Primary Use | High-throughput flux quantification | Detailed analysis of specific pathway branch points |
A comparison of the primary analytical platforms for ¹³C-MFA.
Part 4: Data Analysis and Interpretation
Raw analytical data is not a flux map. It must be processed and integrated into a computational model to yield quantitative flux values.
From Raw Data to Mass Isotopomer Distributions (MIDs)
Mass spectrometry measures the relative abundance of all mass isotopologues for a given metabolite. For example, aspartate (a 4-carbon molecule) can exist as:
-
M+0: Unlabeled (all ¹²C)
-
M+1: Containing one ¹³C atom
-
M+2: Containing two ¹³C atoms
-
M+3: Containing three ¹³C atoms
-
M+4: Fully labeled (all ¹³C)
The vector of these fractional abundances is the Mass Isotopomer Distribution (MID), which is the primary input for flux modeling software.[3]
Flux Estimation and Modeling
Flux estimation is a computational process that seeks to find the set of intracellular flux values that best explains the experimentally measured MIDs.[1]
-
Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is constructed. This model defines all the reactions and the specific carbon atom transitions for each reaction.[9][13]
-
Iterative Fitting: Software (e.g., OpenMebius, INCA) uses algorithms to simulate the MIDs that would result from a given set of fluxes.[16] It then iteratively adjusts the flux values to minimize the difference between the simulated MIDs and the experimentally measured MIDs.
-
Goodness-of-Fit: The quality of the fit is assessed statistically, often by calculating the sum of squared residuals (SSR). A high SSR may indicate an incomplete or inaccurate metabolic model, or errors in the experimental data.[13]
Caption: Logical flow of the computational flux estimation process.
Part 5: Applications in Research and Drug Development
The power of 13C-MFA lies in its ability to reveal functional changes in metabolic pathway activity that are invisible to other 'omics' technologies.
-
Oncology: 13C-MFA has been instrumental in characterizing the metabolic reprogramming in cancer cells, such as the Warburg effect and glutamine addiction.[6] It can be used to assess the on-target effects of drugs that inhibit metabolic enzymes, providing a direct measure of functional pathway inhibition.
-
Drug Development: By comparing the flux maps of cells treated with a drug candidate versus control cells, researchers can understand the compound's mechanism of action, identify potential off-target metabolic effects, and discover metabolic liabilities that could be exploited for combination therapies.[7]
-
Bioprocessing: In the production of biotherapeutics using cell cultures (e.g., CHO cells), 13C-MFA is used to optimize media formulations and cell growth conditions to maximize productivity and minimize the accumulation of toxic by-products.[8][17]
Conclusion
Tracing metabolic pathways with 13C labeled amino acids is a sophisticated, systems-level approach that provides an unparalleled quantitative view of cellular function. It moves beyond static snapshots to reveal the dynamic reality of the metabolic network. For researchers and drug developers, it is not merely an analytical technique but a powerful discovery engine. By grounding experiments in robust design, executing protocols with meticulous care, and applying rigorous computational analysis, 13C-MFA can illuminate the complex metabolic rewiring that underlies health and disease, paving the way for the next generation of targeted therapeutics.
References
-
Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring. Analytical Chemistry - ACS Publications. [Link]
-
Profiling the metabolism of human cells by deep 13C labeling. PMC - NIH. [Link]
-
C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu. [Link]
-
Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
13C-Stable Isotope Labeling. UNT Research - University of North Texas. [Link]
-
Metabolic Flux Analysis with 13C-Labeling Experiments. . [Link]
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC - NIH. [Link]
-
Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PubMed. [Link]
-
Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. Biotechnology Journal. [Link]
-
Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC. [Link]
-
The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis. Frontiers. [Link]
-
Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways (Chapter 20). Methodologies for Metabolomics - Cambridge University Press & Assessment. [Link]
-
Comprehensive metabolic modeling of multiple 13 C-isotopomer data sets to study metabolism in perfused working hearts. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. [Link]
-
Cancer Metabolism. Eurisotop. [Link]
-
In vivo NMR for 13C metabolic flux analysis. ResearchGate. [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. [Link]
-
Publishing 13C metabolic flux analysis studies: A review and future perspectives. PMC - NIH. [Link]
-
Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. Recent. [Link]
-
In vivo stable isotope labeling of 13C and 15N... Posters - F1000Research. [Link]
-
Tracing the assimilation of organic compounds using δ13C analysis of unique amino acids in the bacterial peptidoglycan cell wall. FEMS Microbiology Ecology - Oxford Academic. [Link]
-
Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. PNAS. [Link]
-
Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers. [Link]
-
13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. MDPI. [Link]
-
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC - NIH. [Link]
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 6. eurisotop.com [eurisotop.com]
- 7. chempep.com [chempep.com]
- 8. pnas.org [pnas.org]
- 9. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 11. Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways (Chapter 20) - Methodologies for Metabolomics [cambridge.org]
- 16. shimadzu.com [shimadzu.com]
- 17. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic enrichment strategies using Dl-phenylalanine-2,3-13c2
Title: Advanced Isotopic Enrichment Strategies: Technical Guide to DL-Phenylalanine-2,3-13C₂
Executive Summary
This technical guide provides a comprehensive framework for the utilization of DL-Phenylalanine-2,3-13C₂ (
Part 1: The Isotopic Tracer Profile
Chemical Identity and Spin Physics
Compound: DL-Phenylalanine-2,3-13C₂
Labeling Pattern:
Why 2,3-Labeling?
Unlike Uniform (
-
NMR Advantage: This specific pair allows for the direct measurement of the
dipolar coupling without interference from the aromatic ring carbons or the carboxyl group. It is the "gold standard" for determining the torsion angle in solid-state NMR, providing precise constraints on side-chain orientation relative to the protein backbone. -
Metabolic Specificity: It serves as a non-scrambling tracer for the phenylalanine
tyrosine conversion, as the connectivity remains intact during hydroxylation.
Part 2: Stereochemical Management (The DL Factor)
CRITICAL TECHNICAL CONSIDERATION: Biological systems (mammalian cells, bacterial translation machinery) are stereoselective for L-Phenylalanine . The presence of D-Phenylalanine in the DL-mixture functions as a competitive inhibitor or an inert bystander depending on the system.
Metabolic Fate of the D-Isomer
In mammalian systems, D-Phenylalanine is not incorporated into proteins. Its metabolic fate follows a divergent pathway:
-
Oxidative Deamination: Catalyzed by D-amino acid oxidase (DAAO) in the kidney/liver.
-
Product: Converts to Phenylpyruvate (achiral).
-
Re-amination: Phenylpyruvate can be transaminated back to L-Phenylalanine (chiral inversion), potentially diluting the isotopic enrichment if endogenous nitrogen sources are used.
Strategic Decision:
-
For Flux Analysis: You must account for the DAAO pathway to avoid overestimating "loss" of tracer.
-
For Proteomics/NMR: You must either use a chiral resolution protocol (see Part 5) or use the DL-mix in excess, assuming the D-isomer remains in the supernatant.
Part 3: Applications in Structural Biology & Metabolism
Solid-State NMR: The Torsion Angle
In solid-state NMR (ssNMR), DL-Phe-2,3-13C₂ is used to determine the rotameric state of the phenylalanine side chain.
-
Technique: Rotational Echo Double Resonance (REDOR) or Double Quantum (DQ) filtering.
-
Mechanism: The dipolar coupling constant between C2 and C3 depends on the bond length (fixed) and the orientation relative to the magnetic field. By restricting labeling to these two sites, spectral crowding is eliminated, allowing for high-resolution distance measurements even in large membrane proteins.
Metabolic Flux Analysis (MFA)
Tracing the conversion of Phe to Tyr and downstream catecholamines (Dopamine, Norepinephrine).
DOT Diagram: Metabolic Fate of Phe-2,3-13C₂
Caption: Metabolic trajectory of DL-Phe-2,3-13C2. Note the shift in carbon numbering during Dopamine synthesis due to decarboxylation.
Part 4: Experimental Protocols
Protocol A: Enzymatic Chiral Resolution (Purification of L-Isomer)
If your experiment requires pure L-Phe-2,3-13C₂ (e.g., sensitive kinetic studies), use this high-yield resolution method.
Reagents:
-
DL-Phenylalanine-2,3-13C₂ (1.0 g)
-
Acetic Anhydride
-
Acylase I (Aspergillus melleus or Hog Kidney)
-
Dowex 50W-X8 Cation Exchange Resin
Step-by-Step Workflow:
-
Acetylation:
-
Dissolve 1.0 g DL-Phe-2,3-13C₂ in 2M NaOH (5 mL).
-
Add acetic anhydride (1.2 eq) dropwise at
while maintaining pH 10. -
Acidify to pH 2.0 with HCl. Extract N-acetyl-DL-phenylalanine-2,3-13C₂ with ethyl acetate. Evaporate solvent.
-
-
Enzymatic Hydrolysis:
-
Dissolve the N-acetyl derivative in water; adjust pH to 7.5 with dilute ammonia.
-
Add Acylase I (10 mg). Incubate at
for 24 hours. -
Mechanism: Acylase I specifically hydrolyzes the L-isomer, releasing free L-Phe. The D-isomer remains N-acetylated.
-
-
Separation:
-
Pass the mixture through a Dowex 50W-X8 (
form) column. -
Eluate 1 (Water): Contains N-acetyl-D-phenylalanine (Passes through).
-
Eluate 2 (2M NH₄OH): Contains Free L-Phenylalanine-2,3-13C₂ .
-
-
Recovery:
-
Lyophilize Eluate 2 to obtain pure L-Phe-2,3-13C₂.
-
Yield: Typically 40-45% (theoretical max 50%).
-
Protocol B: Direct Media Supplementation (Bacterial Expression)
For protein production in E. coli (Auxotrophic strains preferred).
Table 1: Media Formulation for 2,3-13C₂ Incorporation
| Component | Concentration | Notes |
| M9 Minimal Salts | 1X | Standard base |
| Glucose (Unlabeled) | 4 g/L | Carbon source for non-aromatics |
| DL-Phe-2,3-13C₂ | 100 mg/L | Use 2x standard L-Phe concentration |
| Tyr, Trp | 50 mg/L | To prevent biosynthesis from glucose |
| Glyphosate | 1 g/L | Optional: Blocks Shikimate pathway to force uptake |
Workflow Diagram: Resolution vs. Direct Use
Caption: Decision tree for processing DL-Phe-2,3-13C2 based on experimental stringency.
Part 5: References
-
Castellani, F., et al. (2002). Structure of a protein determined by solid-state magic-angle-spinning NMR spectroscopy. Nature, 420, 98–102. Link
-
Hong, M. (1999). Solid-state NMR determination of 13C-13C distance constraints in a membrane protein. Journal of Magnetic Resonance, 139(2), 389-401. Link
-
Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440, 52–57. Link
-
Tokuhisa, S., et al. (1977). Studies on phenylalanine metabolism by use of tracer techniques: Synthesis and physicochemical features of L-phenylalanine. Radioisotopes, 26(9), 630-635. Link
-
Sigma-Aldrich. (2024). DL-Phenylalanine-2,3-13C2 Product Specification & Applications. Link
Sources
Methodological & Application
Protocol for in vivo labeling with Dl-phenylalanine-2,3-13c2
Application Note: In Vivo Metabolic Tracing and Protein Turnover Analysis Using DL-Phenylalanine-2,3-13C2
Executive Summary
Stable Isotope Labeling in Mammals (SILAM) is the gold standard for quantifying metabolic flux and protein fractional synthesis rates (FSR). While L-[ring-13C6]phenylalanine is frequently used,1[1]. By localizing the heavy isotopes to the aliphatic backbone and utilizing a racemic mixture, researchers can simultaneously track protein synthesis via the L-enantiomer and validate sample purity/clearance kinetics via the non-proteinogenic D-enantiomer. This guide details a self-validating experimental framework for deploying this tracer in vivo.
Mechanistic Rationale & Experimental Design
The 2,3-13C2 Labeling Advantage Placing the 13C isotopes on the Cα (C2) and Cβ (C3) positions provides a distinct +2 Da mass shift. During collision-induced dissociation (CID) in mass spectrometry, phenylalanine typically loses water and carbon monoxide (or ammonia and formic acid), leaving the Cα-Cβ-aromatic ring structure intact. Consequently, the +2 Da shift is perfectly conserved in the product ion, yielding exceptional signal-to-noise ratios in Selected Reaction Monitoring (SRM) without the complex isotopic scrambling sometimes seen in fully ring-labeled variants.
The DL-Racemate as a Dual-Probe System The racemic nature of DL-Phe-2,3-13C2 allows it to act as a self-validating biological probe:
-
L-Phenylalanine-2,3-13C2 : Acts as the active tracer. It is incorporated into newly synthesized proteins and is oxidized to L-tyrosine via2[2].
-
D-Phenylalanine-2,3-13C2 : Mammals lack the tRNA synthetases to incorporate D-amino acids into proteins. Instead, D-Phe is3[3]. In this protocol, D-Phe serves as a strict internal negative control to validate the purity of protein extractions.
Metabolic routing of DL-Phe-2,3-13C2. L-Phe tracks protein/Tyr flux; D-Phe acts as a clearance control.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol integrates two critical validation checkpoints: a t=0 baseline correction (to account for natural 13C abundance) and a chiral purity check (to ensure protein pellets are free of unreacted tracer).
Phase 1: Tracer Preparation
-
Reconstitution : Dissolve DL-phenylalanine-2,3-13C2 (99 atom % 13C) in sterile, endotoxin-free 0.9% NaCl to a concentration of 15 mg/mL. Warm slightly (37°C) and sonicate if necessary.
-
Causality: Phenylalanine has moderate aqueous solubility (~29 mg/mL at 25°C). Utilizing 0.9% saline ensures the solution remains isotonic, preventing osmotic shock and hemolysis upon intravenous injection.
Phase 2: Baseline Sampling (Analytical Control)
-
t=0 Collection : Prior to tracer administration, collect a 20 µL blood sample from the subject.
-
Causality: The natural abundance of 13C is ~1.1%. Therefore, a +2 Da mass shift naturally occurs in ~1-2% of endogenous phenylalanine molecules. The t=0 sample establishes the exact biological M+2 background, allowing for precise baseline subtraction when calculating the Tracer-to-Tracee Ratio (TTR).
Phase 3: In Vivo Administration
-
Dosing : Administer via a primed, continuous intravenous infusion. Deliver a prime bolus of 1.5 mg/kg, immediately followed by a 1.5 mg/kg/hr continuous infusion.
-
Causality: A primed continuous infusion rapidly achieves and maintains a steady-state isotopic enrichment in the plasma free amino acid pool. This steady-state is mathematically required to accurately calculate fractional synthesis rates (FSR) using standard precursor-product equations.
Phase 4: Biospecimen Collection & Quenching
-
Tissue Harvest : At designated steady-state timepoints (e.g., 60, 90, 120 mins), collect blood and target tissues. Immediately homogenize tissues in ice-cold 80% methanol (v/v).
-
Causality:4[4]: it rapidly denatures metabolic enzymes (quenching the biological snapshot) and precipitates large proteins, while highly polar metabolites (like free amino acids) remain highly soluble in the aqueous-organic mixture.
Phase 5: Extraction and Biological Validation
-
Separation : Centrifuge the homogenate at 14,000 x g for 15 mins at 4°C. Transfer the supernatant (free amino acid pool) for direct LC-MS/MS analysis.
-
Protein Hydrolysis : Wash the remaining protein pellet extensively with 10% TCA, then hydrolyze in 6M HCl at 110°C for 24 hours to release protein-bound amino acids.
-
Causality & Validation: By utilizing a chiral LC column on the hydrolyzed pellet, researchers can separate L-Phe from D-Phe. Because D-Phe is non-proteinogenic, its complete absence in the acid-hydrolyzed protein pellet validates that the pellet was thoroughly washed of free amino acids prior to hydrolysis. If D-Phe-2,3-13C2 is detected, the sample preparation is contaminated.
Self-validating experimental workflow for in vivo DL-Phe-2,3-13C2 labeling and LC-MS/MS analysis.
Quantitative Data Summaries
Table 1: Recommended Dosing & Sampling Parameters
| Parameter | Continuous Infusion Model | Single Bolus Model |
| Primary Application | Protein Fractional Synthesis Rate (FSR) | Pharmacokinetics & Absorption |
| Tracer Formulation | 15 mg/mL in 0.9% Saline | 15 mg/mL in 0.9% Saline |
| Priming Dose | 1.5 mg/kg (IV) | 10 - 20 mg/kg (IP or IV) |
| Maintenance Rate | 1.5 mg/kg/hr | N/A |
| Sampling Timepoints | Steady-state (e.g., 60, 90, 120 min) | Kinetic curve (5, 15, 30, 60, 120 min) |
Table 2: LC-MS/MS SRM Transitions (Positive Ion Mode) Note: The primary fragmentation of protonated phenylalanine involves the loss of H₂O and CO (or NH₃ and HCOOH), leaving the Cα-Cβ-ring structure intact. Thus, the +2 Da shift is conserved in the product ion.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Mass Shift (Da) | Target Pathway |
| Endogenous Phe | 166.1 | 120.1 | Baseline | Tracee (Background) |
| DL-Phe-2,3-13C2 | 168.1 | 122.1 | +2.0 | Tracer (Input) |
| Endogenous Tyr | 182.1 | 136.1 | Baseline | Tracee (Background) |
| L-Tyr-2,3-13C2 | 184.1 | 138.1 | +2.0 | PAH Enzyme Flux |
References
- Application Notes and Protocols for Probing Phenylalanine Metabolism Source: BenchChem URL
- An Overview of Phenylalanine and Tyrosine Kinetics in Humans Source: NIH PMC URL
- Stable Isotopes for Mass Spectrometry Source: Chromachemie URL
- Source: VKM (Vitenskapskomiteen for mat og miljø)
Sources
Application Note & Protocol: Mastering Cell Culture Media Preparation with DL-Phenylalanine-2,3-13C2 for Advanced Proteomics and Metabolic Flux Analysis
Authored by a Senior Application Scientist
Abstract
Stable isotope labeling has become an indispensable tool in modern biological and medical research, enabling precise quantification of protein dynamics and the mapping of metabolic pathways.[1][] This guide provides a comprehensive overview and detailed protocols for the preparation and application of cell culture media supplemented with DL-Phenylalanine-2,3-13C2. Phenylalanine, an essential amino acid, serves as a crucial building block for protein synthesis and a precursor for key signaling molecules.[3][4] By incorporating the stable isotope-labeled DL-Phenylalanine-2,3-13C2, researchers can accurately trace its metabolic fate and quantify changes in the proteome using mass spectrometry. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and self-validating protocols to ensure experimental success and data integrity.
Scientific Principles and Rationale
The foundation of this technique lies in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful method for quantitative proteomics.[5][6] In a typical SILAC experiment, two populations of cells are grown in media that are identical except for one key difference: one contains the natural, "light" amino acid, while the other contains a "heavy," stable isotope-labeled version.[7] As cells grow and synthesize new proteins, they incorporate the respective amino acid, leading to a proteome that is either "light" or "heavy."[6]
Why Phenylalanine?
Phenylalanine is an essential amino acid, meaning it cannot be synthesized by mammalian cells and must be obtained from the culture medium.[8] This ensures that the cellular pool of phenylalanine can be completely replaced with its labeled counterpart, leading to near-100% incorporation into newly synthesized proteins.[7] Its central role in protein structure and as a precursor to tyrosine and various neurotransmitters makes it an excellent tracer for a variety of biological questions.[4][9]
Significance of DL-Phenylalanine-2,3-13C2
-
DL-Phenylalanine: This is a racemic mixture of both D- and L-isomers of phenylalanine. While L-phenylalanine is the isomer incorporated into proteins, the presence of the D-isomer can be useful in specific metabolic studies. It's important to note that most cell lines have a lower efficiency in utilizing D-amino acids.
-
2,3-13C2 Labeling: The specific placement of two Carbon-13 isotopes on the second and third carbons of the phenylalanine molecule creates a predictable mass shift in peptides containing this amino acid when analyzed by mass spectrometry. This known mass difference allows for the precise differentiation and quantification of proteins from the "light" and "heavy" cell populations.[3]
Core Applications in Research and Drug Development
The use of DL-Phenylalanine-2,3-13C2 in cell culture media opens the door to a wide range of applications:
-
Quantitative Proteomics: SILAC is a gold standard for comparing protein expression levels between different cellular states, such as comparing drug-treated cells to a control group or analyzing changes in protein expression during cell differentiation.[6] This technique is also extensively used to identify and quantify protein-protein interactions.[6]
-
Metabolic Flux Analysis (13C-MFA): By tracing the incorporation of the 13C label into downstream metabolites, researchers can map the flow of carbon through various metabolic pathways.[3][10] This provides a detailed snapshot of cellular metabolism, which is invaluable for understanding disease states and the mechanism of action of drugs.[3][11]
-
Drug Discovery and Development: Stable isotope-labeled amino acids are used to determine the transfer, transformation, efficacy, and mechanism of action of drugs in vivo.[12] They can also be used to identify biomarkers for disease and to study drug efficacy and toxicity, thereby advancing personalized medicine.[1][13]
-
Protein Turnover Studies: Pulsed SILAC (pSILAC), a variation of the method, involves adding the labeled amino acid for a short period. This allows for the specific analysis of newly synthesized proteins, providing insights into protein synthesis rates and degradation.[5][6]
Detailed Protocols for Media Preparation and Cell Labeling
This section provides a step-by-step guide for the preparation of "heavy" cell culture medium containing DL-Phenylalanine-2,3-13C2 and the subsequent labeling of cells.
Part A: Preparation of 'Heavy' Phenylalanine Stock Solution
The solubility of phenylalanine in aqueous solutions can be a limiting factor.[14] Preparing a concentrated stock solution requires careful attention to ensure complete dissolution.
Materials:
-
DL-Phenylalanine-2,3-13C2 powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm filter
Protocol:
-
Determine the desired stock concentration. A 100x stock solution is common. Refer to the table below for the final concentration in your specific medium.
-
Weigh the appropriate amount of DL-Phenylalanine-2,3-13C2 powder in a sterile conical tube.
-
Add sterile PBS to the desired final volume.
-
Vortex thoroughly to dissolve the powder. Gentle warming in a 37°C water bath can aid dissolution. Ensure no visible particles remain.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Label the tube clearly with the compound name, concentration, and date of preparation.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
Part B: Formulation of 'Heavy' SILAC Medium
The key to successful SILAC is the use of a base medium that is deficient in the amino acid to be labeled.[7]
Materials:
-
Base cell culture medium deficient in L-phenylalanine (e.g., DMEM for SILAC, RPMI 1640 for SILAC)
-
Prepared 'Heavy' DL-Phenylalanine-2,3-13C2 stock solution
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin (or other antibiotics)
-
L-Glutamine (if not already in the base medium)
-
Sterile media bottles
-
Sterile serological pipettes
Protocol:
-
In a laminar flow hood, start with the required volume of phenylalanine-deficient base medium. For 500 mL of complete medium, start with approximately 440 mL of base medium.
-
Add the 'Heavy' DL-Phenylalanine-2,3-13C2 stock solution to the final desired concentration (see Table 1). For a 100x stock, you would add 5 mL to 500 mL of final medium.
-
Supplement with dialyzed FBS. The use of dialyzed serum is critical to minimize the contamination from unlabeled amino acids present in standard FBS.[15] A final concentration of 10% is typical (add 50 mL for a 500 mL final volume).
-
Add Penicillin-Streptomycin to a final concentration of 1% (add 5 mL for a 500 mL final volume).
-
Add L-Glutamine if necessary, following the manufacturer's recommendations.
-
Bring the final volume to 500 mL with the phenylalanine-deficient base medium.
-
Mix gently by swirling the bottle.
-
Label the medium bottle clearly as "Heavy Phenylalanine SILAC Medium" and include the date.
-
Store the complete medium at 4°C and protect it from light.
| Component | DMEM (High Glucose) | RPMI 1640 |
| L-Phenylalanine | 0.4 mM (66 mg/L) | 0.09 mM (15 mg/L) |
| L-Arginine | 0.4 mM (84 mg/L) | 1.15 mM (200 mg/L) |
| L-Lysine | 0.8 mM (146 mg/L) | 0.22 mM (40 mg/L) |
| Table 1: Standard concentrations of Phenylalanine and other common SILAC amino acids in popular cell culture media. The concentration of DL-Phenylalanine-2,3-13C2 should match the L-Phenylalanine concentration of the light medium. |
Part C: Cell Culture and Labeling Workflow
To achieve complete labeling, cells must be cultured in the "heavy" medium for a sufficient number of cell divisions.[6][16]
Protocol:
-
Initiate cell culture by splitting a healthy, sub-confluent culture of your cells into two separate flasks. One will be the "light" control, and the other will be the "heavy" experimental flask.
-
Culture the "light" cells in the standard, complete medium.
-
Culture the "heavy" cells in the prepared "Heavy Phenylalanine SILAC Medium."
-
Passage the cells for at least 5-6 cell doublings. This is crucial to ensure that the original "light" phenylalanine is diluted out and replaced by the "heavy" version, aiming for >97% incorporation.[17]
-
Monitor cell health and morphology. The labeled amino acid should not affect cell growth or appearance.[16]
-
Verify incorporation. Before starting the main experiment, it is highly recommended to perform a quality control check by harvesting a small sample of the "heavy" labeled cells, extracting proteins, and analyzing them by mass spectrometry to confirm >97% incorporation.[18]
Visualization of Workflows and Pathways
Experimental Workflow for SILAC
Caption: A typical experimental workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Metabolic Fate of Phenylalanine
Caption: Simplified metabolic pathway of Phenylalanine in mammalian cells.
Quality Control and Self-Validation
To ensure the trustworthiness of your results, incorporate these self-validating steps into your protocol:
-
Confirm Complete Incorporation: As mentioned, analyzing a small batch of labeled cells by mass spectrometry before the main experiment is the most direct way to validate labeling efficiency. Look for incorporation rates of >97%.[18]
-
Monitor Cell Growth: Create growth curves for both "light" and "heavy" cultured cells. The doubling times should be nearly identical, confirming that the labeled amino acid is not toxic and does not alter cell physiology.
-
Regular Mycoplasma Testing: Mycoplasma contamination can significantly alter cellular metabolism and protein expression. Regular testing is essential for data integrity.
-
Media Sterility: Always practice aseptic techniques. Before use, visually inspect the prepared medium for any signs of contamination.
Conclusion
The use of DL-Phenylalanine-2,3-13C2 provides a robust and versatile method for in-depth analysis of the proteome and metabolome. By carefully following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can achieve high-quality, reproducible data. This powerful technique will continue to be a cornerstone in systems biology, drug discovery, and the broader life sciences, enabling novel insights into complex biological processes.[1][19]
References
-
A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (n.d.). Nature Protocols. Retrieved from [Link]
-
Stable isotope labeling by amino acids in cell culture - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. (2005). Johns Hopkins Medicine. Retrieved from [Link]
-
Benefits of Stable Isotope Labelling in Biochemistry Research. (2022). Diagnostics-World. Retrieved from [Link]
-
Phenylalanine: Essential Roles, Metabolism, and Health Impacts. (n.d.). MetwareBio. Retrieved from [Link]
-
An Overview of Stable-Labeled Compounds & Their Applications. (n.d.). Moravek. Retrieved from [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024). ACS Publications. Retrieved from [Link]
-
Stable Isotope Labeling by Amino Acids in Cultured Primary Neurons. (n.d.). PMC. Retrieved from [Link]
-
13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling. (2016). PMC. Retrieved from [Link]
-
Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. (n.d.). PMC. Retrieved from [Link]
-
L-Phenylalanine is a metabolic checkpoint of human Th2 cells. (2025). PMC. Retrieved from [Link]
-
Uniform stable-isotope labeling in mammalian cells: formulation of a cost-effective culture medium. (2011). PubMed. Retrieved from [Link]
-
Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. (2022). YouTube. Retrieved from [Link]
-
Phenylalanine metabolism. (n.d.). Reactome Pathway Database. Retrieved from [Link]
-
Silac protocol. (2016). University of Geneva. Retrieved from [Link]
-
Analyzing Mass Spectrometry Imaging Data of 13 C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. (2021). PubMed. Retrieved from [Link]
-
L-Phenylalanine is a metabolic checkpoint of human Th2 cells. (2024). bioRxiv. Retrieved from [Link]
-
Uniform stable-isotope labeling in mammalian cells: Formulation of a cost-effective culture medium. (2025). ResearchGate. Retrieved from [Link]
-
Phenylalanine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Metabolic flux analysis using ¹³C peptide label measurements. (2014). PubMed. Retrieved from [Link]
-
Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins. (2016). PMC. Retrieved from [Link]
-
Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. (n.d.). Vanderbilt University. Retrieved from [Link]
-
Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). Springer. Retrieved from [Link]
-
Amino acids in the cultivation of mammalian cells. (2016). PMC - NIH. Retrieved from [Link]
-
(PDF) Solubility of L-Phenylalanine in Aqueous Solutions. (n.d.). ResearchGate. Retrieved from [Link]
- WO2016091350A1 - Process for improving the solubility of cell culture media. (n.d.). Google Patents.
Sources
- 1. pharmiweb.com [pharmiweb.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. chempep.com [chempep.com]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. Phenylalanine - Wikipedia [en.wikipedia.org]
- 9. Reactome | Phenylalanine metabolism [reactome.org]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 13. moravek.com [moravek.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Stable Isotope Labeling by Amino Acids in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chempep.com [chempep.com]
LC-MS/MS method for detection of 13C-phenylalanine
Application Note: High-Sensitivity LC-MS/MS Methodology for the Detection and Quantification of ¹³C-Phenylalanine Isotopologues
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Metabolic Flux Analysis, Fractional Synthesis Rate (FSR) Determination, Indicator Amino Acid Oxidation (IAAO) Assays
Scientific Rationale & Causality
Stable isotope tracing using ¹³C-phenylalanine has become the gold standard in clinical and preclinical pharmacology for assessing in vivo protein kinetics and metabolic flux[1]. Because phenylalanine is an essential amino acid that cannot be synthesized de novo by mammalian cells, its metabolic fate is strictly partitioned into two pathways: incorporation into newly synthesized proteins or irreversible oxidation (initiated by phenylalanine hydroxylase converting it to tyrosine)[2].
Historically, these pathways were tracked using radiotracers (e.g., ³H or ¹⁴C). However, modern drug development relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) paired with stable ¹³C isotopes. This transition eliminates radioactive hazards and allows for the precise, simultaneous quantification of multiple isotopologues (e.g., ¹²C tracee vs. ¹³C tracer) within the same analytical run, achieving detection limits down to the femtomole range[3].
Workflow Visualization
Figure 1: Self-validating workflow for 13C-phenylalanine extraction and LC-MS/MS analysis.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in pharmacokinetic and metabolic data, the extraction protocol must be a self-validating system. This is achieved by introducing a universal internal standard (IS) at the very first step to mathematically normalize matrix-induced ion suppression and physical extraction losses.
Reagents & Internal Standard Preparation
-
Extraction Solvent: Methanol:Chloroform:Water (MeOH:CHCl₃:H₂O) in a 2:2:1 ratio (v/v/v), pre-chilled to -20°C.
-
Internal Standard (IS): L-[¹³C₉, ¹⁵N]-Phenylalanine prepared at 10 µM in 0.1% Formic Acid.
Intracellular Free Amino Acid Extraction (Tissue/Cells)
-
Step 1: Metabolic Quenching. Rapidly harvest cells or tissue (e.g., 50 mg muscle biopsy) and immediately submerge in 400 µL of cold (-80°C) Methanol[4].
-
Causality: Rapid quenching is critical. Phenylalanine hydroxylase remains active post-mortem and will rapidly skew the Phe-to-Tyr ratio if the sample is not immediately denatured[2].
-
-
Step 2: IS Spiking (Self-Validation Checkpoint). Add 10 µL of the IS solution directly to the homogenate.
-
Validation Logic: By spiking the IS before extraction, the final MS peak area of the IS will dictate the exact recovery rate. A recovery of <75% invalidates the sample, triggering re-extraction.
-
-
Step 3: Biphasic Separation. Add 400 µL Chloroform and 125 µL LC-MS grade Water. Vortex vigorously for 20 seconds, incubate on ice for 10 minutes, and centrifuge at 20,000 × g for 15 minutes at 4°C[4].
-
Causality: The modified Bligh-Dyer method creates a biphasic partition. Highly polar free amino acids partition exclusively into the upper aqueous/methanol phase, while complex lipids (which cause severe MS ion suppression) are trapped in the lower chloroform phase.
-
-
Step 4: Desiccation. Carefully transfer the upper polar phase to a new vial and evaporate to dryness using a vacuum centrifuge.
Protein-Bound Phenylalanine Extraction (For FSR Studies)
To measure the incorporation of ¹³C-Phe into newly synthesized proteins, the protein pellet left over from Step 3 must be processed.
-
Step 1: Pellet Washing. Wash the precipitated protein pellet three times with 10% Trichloroacetic acid (TCA) to remove any residual free (unbound) amino acids.
-
Step 2: Acid Hydrolysis. Resuspend the pellet in 6N HCl and incubate at 110°C for 24 hours.
-
Causality: This harsh thermal-acidic environment breaks all peptide bonds, liberating the protein-bound ¹³C-phenylalanine into a free state for LC-MS/MS detection.
-
LC-MS/MS Methodology & Analytical Parameters
Chromatographic Separation
While Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for broad polar metabolomics[3], targeted phenylalanine analysis benefits greatly from standard Reversed-Phase chromatography due to the hydrophobicity of the phenyl ring.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid acts as a proton donor, ensuring the amine group of phenylalanine is fully protonated ([M+H]⁺) prior to entering the Electrospray Ionization (ESI) source, drastically improving signal intensity.
Mass Spectrometry: The Causality of Fragmentation
Configuring Multiple Reaction Monitoring (MRM) transitions for stable isotopes requires a deep understanding of collision-induced dissociation (CID). Junior scientists often mistakenly assume that a ¹³C label simply shifts both the precursor and product ions equally. This is incorrect.
During CID, protonated phenylalanine (m/z 166.1) undergoes a characteristic neutral loss of its carboxyl group as formic acid (HCOOH, 46 Da), yielding a stable product ion at m/z 120.1[4].
-
If the tracer is L-[1-¹³C]-Phenylalanine , the heavy isotope is located specifically on the carboxyl carbon. During fragmentation, this heavy carbon is lost as H¹³COOH (47 Da). Therefore, the product ion reverts to the unlabeled mass of 120.1[1].
-
If the tracer is L-[¹³C₆]-Phenylalanine , the heavy isotopes are on the aromatic ring. The unlabeled carboxyl group is lost (46 Da), meaning the product ion retains the six heavy carbons (m/z 126.1).
Quantitative Data Presentation: MRM Transitions
| Analyte | Precursor Ion[M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) | Primary Application |
| ¹²C-Phenylalanine | 166.1 | 120.1 | 46 Da (H¹²COOH) | 15 | Endogenous baseline (Tracee) |
| L-[1-¹³C]-Phenylalanine | 167.1 | 120.1 | 47 Da (H¹³COOH) | 15 | IAAO Breath Test / Oxidation |
| L-[¹³C₆]-Phenylalanine | 172.1 | 126.1 | 46 Da (H¹²COOH) | 15 | Metabolic Flux Analysis |
| L-[¹³C₉, ¹⁵N]-Phenylalanine | 176.1 | 129.1 | 47 Da (H¹³COOH) | 15 | Universal Internal Standard |
Data Processing & Quality Control
Once the raw MRM peaks are integrated, the data must be converted into a Tracer-to-Tracee Ratio (TTR), which represents the isotopic enrichment in the biological pool.
-
Calculate TTR: TTR = Area (¹³C-Tracer) / Area (¹²C-Tracee)
-
Calculate Mole Percent Excess (MPE): MPE = [TTR / (1 + TTR)] × 100
Validation Check: Ensure that the natural isotopic abundance of ¹³C (approximately 1.1%) is subtracted from the baseline tracee measurements to prevent artificial inflation of the FSR or IAAO oxidation calculations.
References
-
Protein Synthesis Determined from Non-Radioactive Phenylalanine Incorporated by Antarctic Fish PubMed Central (PMC) URL:[Link]
-
The Minimum Methionine Requirement for Adults Aged ≥60 Years Is the Same in Males and Females PubMed Central (PMC) URL:[Link]
-
Phenylalanine kinetics in healthy volunteers and liver cirrhotics: implications for the phenylalanine breath test American Journal of Physiology-Endocrinology and Metabolism URL:[Link]
-
Improvements to HILIC Robustness – a Targeted HILIC Metabolomics Method for Routine Analysis Agilent Technologies URL:[Link]
Sources
- 1. The Minimum Methionine Requirement for Adults Aged ≥60 Years Is the Same in Males and Females - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. agilent.com [agilent.com]
- 4. Protein Synthesis Determined from Non-Radioactive Phenylalanine Incorporated by Antarctic Fish - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of DL-Phenylalanine-2,3-13C2
Document Type: Advanced Protocol & Application Note Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists
Strategic Rationale & Mechanistic Grounding
In metabolic flux analysis and pharmacokinetic profiling, stable isotope tracers are critical for mapping biochemical pathways and quantifying metabolite turnover. DL-Phenylalanine-2,3-13C2 serves as an exceptionally stable internal standard and metabolic tracer .
Unlike deuterium-labeled analogs, which are susceptible to hydrogen-deuterium exchange in aqueous matrices and can cause chromatographic retention time shifts due to zero-point energy differences, the 13C-labeled carbon skeleton guarantees absolute stability and perfect co-elution with endogenous (unlabeled) phenylalanine.
The Causality of Derivatization
Amino acids are inherently polar, zwitterionic, and non-volatile, making direct GC-MS analysis impossible. Chemical derivatization is therefore an indispensable prerequisite to impart volatility and thermal stability .
While many protocols utilize BSTFA to form trimethylsilyl (TMS) derivatives [[1]]([Link]), this protocol strictly mandates the use of MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).
-
Mechanistic Advantage: MTBSTFA replaces the active hydrogens on the amine and carboxyl groups of phenylalanine with bulky tert-butyldimethylsilyl (TBDMS) groups. TBDMS derivatives are approximately 10,000 times more stable against moisture hydrolysis than TMS derivatives.
-
Mass Spectrometric Advantage: Under Electron Ionization (EI), TBDMS-phenylalanine undergoes a highly predictable fragmentation, predominantly losing the tert-butyl radical to form a massive [M-57]+ diagnostic ion. This concentrates the ion current into a single high-mass fragment, drastically improving the Signal-to-Noise (S/N) ratio for Selected Ion Monitoring (SIM).
Analytical Workflow
The following diagram maps the critical path of the GC-MS workflow, highlighting the sequence of operations required to maintain isotopic integrity.
Caption: Workflow for GC-MS analysis of DL-phenylalanine-2,3-13C2.
Self-Validating Experimental Protocol
To ensure data trustworthiness, this protocol is designed as a self-validating system . Every step includes a mechanistic safeguard to prevent false-positive quantification.
Step 3.1: Matrix Extraction and Deproteinization
-
Aliquot 50 µL of biological plasma or cell lysate into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of DL-Phenylalanine-2,3-13C2 working internal standard (e.g., 50 µg/mL in 0.1M HCl) .
-
Add 200 µL of ice-cold anhydrous acetonitrile to precipitate proteins.
-
Causality: Proteins must be rigorously removed; residual proteins will irreversibly contaminate the GC inlet liner, creating active sites that strip the TBDMS groups off the analytes during injection.
-
-
Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass GC vial.
Step 3.2: Complete Desiccation
-
Evaporate the supernatant to absolute dryness under a gentle stream of ultra-pure Nitrogen (N2) at 40°C.
-
Causality: The existence of moisture results in poor reaction yield and instability of the derivatized products . Water violently hydrolyzes MTBSTFA into tert-butyldimethylsilanol, consuming the reagent and creating massive baseline interference.
-
Step 3.3: MTBSTFA Derivatization
-
Reconstitute the dried residue in 50 µL of anhydrous acetonitrile.
-
Add 50 µL of MTBSTFA containing 1% t-BDMCS (catalyst).
-
Cap the vial tightly, vortex, and incubate in a heating block at 70°C for 30 minutes .
-
Causality: The bulky nature of the TBDMS group creates steric hindrance when attacking the secondary amine of phenylalanine. Elevated thermal energy (70°C) is required to drive the di-derivatization to 100% completion.
-
Instrumental Parameters & Data Interpretation
Table 1: Optimized GC-MS Parameters
| Parameter | Specification / Setting |
| GC Column | HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) |
| Carrier Gas | Helium (Ultra-High Purity, 99.999%), 1.0 mL/min constant flow |
| Injection Volume | 1.0 µL, Splitless mode (or Split 10:1 for high-concentration samples) |
| Inlet Temperature | 280°C (Requires a deactivated, single-taper liner with glass wool) |
| Oven Program | 100°C (Hold 1 min) → 15°C/min to 280°C → 30°C/min to 320°C (Hold 3 min) |
| Transfer Line Temp | 290°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Diagnostic EI-MS Fragments for TBDMS-Phenylalanine
To accurately quantify the isotopic enrichment, the mass spectrometer must monitor the specific mass shifts caused by the 13C labels at the C2 (alpha) and C3 (beta) positions.
| Analyte | Precursor Formula | Diagnostic Ion | m/z | Mechanistic Origin of Fragment |
| Unlabeled Phenylalanine | C21H39NO2Si2 | [M-57]+ | 336 | Loss of tert-butyl radical (C4H9) |
| Unlabeled Phenylalanine | C21H39NO2Si2 | [M-159]+ | 234 | Loss of carboxyl group + TBDMS (COOTBDMS) |
| DL-Phe-2,3-13C2 | 13C2C19H39NO2Si2 | [M-57]+ | 338 | Retains both 13C labels at C2 and C3 |
| DL-Phe-2,3-13C2 | 13C2C19H39NO2Si2 | [M-159]+ | 236 | Retains both 13C labels at C2 and C3 |
Protocol Self-Validation & System Suitability
To guarantee the trustworthiness of the generated data, the following validation metrics must be met before analyzing experimental cohorts:
-
Derivatization Efficiency Check (m/z 336 vs 234): In a healthy system, the abundance of the[M-57]+ ion (m/z 336) should be at least 5 to 10 times greater than the [M-159]+ ion (m/z 234). If the m/z 234 ion dominates, it indicates incomplete derivatization or thermal degradation of the derivative in a contaminated GC inlet.
-
Natural Isotopic Background Correction: Before calculating the Tracer-to-Tracee Ratio (TTR), an unspiked biological matrix must be injected. Carbon, Silicon, and Nitrogen have natural heavy isotopes (e.g., 13C, 29Si, 30Si). The natural M+2 contribution at m/z 338 from the unlabeled phenylalanine must be subtracted from the spiked samples to prevent artificially inflated enrichment calculations.
-
Reagent Blank Integrity: A blank containing only MTBSTFA and Acetonitrile must yield zero signal at m/z 336 and 338. Any signal indicates syringe carryover or contaminated derivatization reagents.
References
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS Source: MDPI (Atmosphere) URL:[Link]
-
How to derivatize Amino Acids using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? Source: ResearchGate URL:[Link]
-
Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry Source: West Virginia University (WVU) / Forensic Science International URL:[Link]
-
Quantification of Trimethylsilyl Derivatives of Amino Acid Disease Biomarkers in Neonatal Blood Samples by Gas Chromatography-Mass Spectrometry Source: Analytical and Bioanalytical Chemistry (PubMed) URL:[Link]
Sources
Precision Protocols for Isotopic Analysis of Phenylalanine
From Metabolic Flux to Tracer Kinetics
Executive Summary
Phenylalanine (Phe) is a critical metabolic node, serving as a precursor for tyrosine, neurotransmitters (catecholamines), and protein synthesis.[1] In drug development and metabolic research, isotopic analysis of Phe is utilized to measure protein turnover rates , metabolic flux , and phenylketonuria (PKU) dynamics .
This guide provides authoritative protocols for preparing biological samples for Phe isotopic analysis. We distinguish between two primary analytical goals:
-
Tracer/Flux Analysis (High Enrichment): Quantifying the incorporation of stable isotopes (e.g.,
C, H) using GC-MS or LC-MS/MS. -
Natural Abundance (High Precision): Measuring subtle fractionation effects using Isotope Ratio Mass Spectrometry (IRMS).
Strategic Experimental Design
Before touching a pipette, the experimental design must align the isotope tracer with the analytical platform.
2.1 Tracer Selection
-
L-Phenylalanine [ring-
C ]: The "Gold Standard" for MS-based flux analysis. The +6 Da shift is distinct from natural isotopes ( , ) and avoids hydrogen-deuterium exchange issues common with deuterated tracers. -
L-Phenylalanine [ring-D
]: Cost-effective alternative, but requires careful evaluation of potential in vivo isotope effects and exchange.
2.2 Platform Selection Matrix
| Feature | GC-MS (Electron Impact) | LC-MS/MS (ESI-MRM) |
| Primary Utility | Metabolic Flux Analysis (MFA), Fractional Synthesis Rate (FSR) | High-throughput PK/PD, Absolute Quantitation |
| Sample Prep | Complex (Derivatization required) | Simple (Protein Precipitation) |
| Sensitivity | High (Femtomole range with SIM) | Very High (Attomole range) |
| Specificity | Excellent (Structural fragmentation) | Good (Precursor/Product transitions) |
| Key Advantage | Fragment ions allow positional isotopomer analysis. | Speed and minimal artifact formation. |
Protocol A: GC-MS Analysis (The Flux Standard)
Objective: Derivatization of Phenylalanine to its N-tert-butyldimethylsilyl (TBDMS) derivative for robust isotopic enrichment measurement.
Mechanism: MTBSTFA replaces active hydrogens on the amine and carboxyl groups with TBDMS groups. The resulting derivative yields a dominant
3.1 Reagents & Materials[2][3]
-
Solvent: Acetonitrile (LC-MS grade) or DMF (anhydrous).
-
Derivatizing Agent: MTBSTFA + 1% TBDMCS (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).[4]
-
Internal Standard: L-Norleucine (for recovery) or
C -Phe (if quantifying absolute concentration). -
Column: Agilent DB-5MS or Supelco SLB-5ms (
).
3.2 Step-by-Step Workflow
-
Sample Extraction:
-
Aliquot
of plasma/serum into a 1.5 mL microcentrifuge tube. -
Add
of ice-cold Methanol (containing Internal Standard). -
Vortex vigorously for 30s; incubate at -20°C for 20 mins to precipitate proteins.
-
Centrifuge at
for 10 mins at 4°C.
-
-
Drying (Critical Step):
-
Transfer supernatant to a glass GC vial insert.
-
Evaporate to complete dryness under a stream of Nitrogen (
) at 40°C. -
Note: Any residual moisture will hydrolyze the MTBSTFA reagent.
-
-
Derivatization:
-
Add
Acetonitrile. -
Add
MTBSTFA + 1% TBDMCS. -
Cap immediately and crimp.
-
Incubate at 70°C for 60 minutes . (Higher temps like 100°C are possible but 70°C preserves labile isotopes better).
-
-
Analysis:
-
Cool to room temperature.[2] Inject
in Split mode (1:10 to 1:50 depending on concentration).
-
3.3 GC-MS Parameters
-
Inlet: 280°C.
-
Transfer Line: 280°C.
-
Source: 230°C (EI Source).[5]
-
Oven Program: 150°C (hold 1 min)
10°C/min to 300°C (hold 5 min). -
SIM Ions (TBDMS-Phe):
-
m/z 336 (Light, M-57)
-
m/z 342 (Heavy
C , M-57)
-
3.4 Workflow Logic Diagram
Caption: Critical path for GC-MS sample preparation emphasizing moisture removal.
Protocol B: LC-MS/MS (High Throughput)
Objective: Rapid quantification of Phe enrichment without derivatization, suitable for large clinical cohorts.
Mechanism: Uses Isotope Dilution (ID) with a triple quadrupole MS. Separation is achieved via HILIC (Hydrophilic Interaction Liquid Chromatography) to retain polar amino acids without derivatization.
4.1 Reagents & Materials[2][3]
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z (
) or equivalent. -
Internal Standard: L-Phenylalanine-ring-D
(if using C for flux) or C (if using D for flux).
4.2 Step-by-Step Workflow
-
Precipitation:
-
Mix
Plasma with Acetonitrile containing the Internal Standard. -
This 1:9 ratio ensures strong protein precipitation and compatibility with HILIC initial conditions (high organic).
-
-
Centrifugation:
-
Spin at
for 10 mins.
-
-
Dilution (Optional but Recommended):
-
Transfer
supernatant to a vial. -
If the detector saturates, dilute further with ACN.
-
-
Injection:
-
Inject
directly onto the HILIC column.
-
4.3 MS/MS Transitions (ESI Positive)
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Phe (Natural) | 166.1 | 120.1 | 15 |
| Phe ( | 172.1 | 126.1 | 15 |
| Phe (D | 171.1 | 125.1 | 15 |
Note: The product ion 120.1 corresponds to the immonium ion (
Data Analysis & Quality Control
5.1 Mass Isotopomer Distribution (MID) Correction
Raw ion intensities must be corrected for the natural abundance of isotopes (C, H, N, O, Si) in the derivative molecule.
-
Formula:
-
Where
is the correction matrix based on theoretical natural abundance. -
Reference: Use software like Isotopomer Network Compartmental Analysis (INCA) or IsoCor .
-
5.2 Self-Validating QC Steps
-
The "Water Check" (GC-MS): If the TBDMS-Phe peak is small but a large peak for tert-butyldimethylsilanol appears early in the chromatogram, your sample was not dry enough.
-
Linearity: Run a standard curve of enrichment (0%, 10%, 50%, 100% labeled Phe) to verify the instrument's isotope ratio linearity.
-
Carryover: Inject a solvent blank after high-enrichment samples. Phenylalanine is "sticky" in LC systems.
5.3 Metabolic Fate Diagram
Caption: Simplified metabolic fate of Phenylalanine tracers in biological systems.
References
-
Slater, C., et al. "Gas chromatographic–mass spectrometric determination of plasma phenylalanine and tyrosine kinetics in adults." Journal of Chromatography B, 1995. Link
-
Antoniewicz, M. R. "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology, 2015. Link
-
Chaleckis, R., et al. "Unexpected history of amino acid derivatization." Journal of Chromatography A, 2019. (Review of MTBSTFA vs others). Link
-
Agilent Technologies. "Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring." Application Note 5991-8784EN. Link
-
Thermo Fisher Scientific. "Quantitation of 52 L-Amino Acids in Human Plasma by LC-MS/MS." Application Note 649. Link
Sources
Calculating fractional synthesis rate with Dl-phenylalanine-2,3-13c2
Application Note: High-Precision Measurement of Fractional Synthesis Rate (FSR) Using DL-Phenylalanine-2,3-13C2
Abstract & Principle of Operation
This protocol details the measurement of fractional synthesis rate (FSR) of mixed tissue proteins (e.g., skeletal muscle, liver) using DL-Phenylalanine-2,3-13C2 .
While L-Phenylalanine is the bioactive isomer incorporated into nascent proteins, the DL-racemate is frequently employed in pre-clinical "flooding dose" studies due to cost-effectiveness. The Flooding Dose method (Garlick et al., 1980) relies on injecting a massive bolus of unlabeled phenylalanine combined with the tracer. This saturates the intracellular and extracellular pools, minimizing the specific activity gradient between the plasma and the aminoacyl-tRNA precursor pool.
Core Kinetic Model:
Where the rate of protein synthesis is determined by the enrichment of the product (protein-bound phenylalanine) relative to the precursor (free phenylalanine) over time (
Critical Experimental Considerations
The Isomer Nuance (DL vs. L)
-
Bioactivity: Only L-Phenylalanine-2,3-13C2 is incorporated into protein. The D-isomer is metabolically distinct (often cleared or converted) and does not enter the peptide chain.
-
Impact on Calculation: In a flooding dose, the massive influx of exogenous phenylalanine (both D and L) overwhelms the endogenous L-Phe pool. Therefore, the enrichment (Tracer/Tracee ratio) of the L-isomer in the tissue free pool effectively matches the enrichment of the injectate .
-
Analytical Note: If using a non-chiral GC-MS column, the "Free Pool" measurement will detect both D and L isomers. Since both are labeled in the injectate, the measured enrichment remains valid for the calculation, provided the flooding dose was successful.
Tracer Stability
The 2,3-13C2 label is located on the backbone (
Experimental Workflow Diagram
Caption: Step-by-step workflow from in vivo tracer administration to mass spectrometric analysis.
Detailed Protocol
Phase 1: Injectate Preparation
-
Concentration: Prepare a 150 mM Phenylalanine solution in sterile saline.
-
Note: Phenylalanine has low solubility. Gentle heating (warm water bath) and stirring are required.
-
-
Enrichment: Target 20–50 MPE (Mole Percent Excess) .
-
Mix unlabeled L-Phenylalanine with DL-Phenylalanine-2,3-13C2.
-
Example: For 50% enrichment, dissolve equal molar amounts of unlabeled L-Phe and labeled DL-Phe.
-
-
Dosage: 1.0 mL per 100g body weight (providing ~1.5 mmol/kg).
Phase 2: Animal Study
-
Administration: Inject the solution intravenously (lateral tail vein) or intraperitoneally (IP).
-
Note: IV is preferred for shorter time points (<20 min) to ensure immediate circulation.
-
-
Timing: Start a precise timer (
) upon injection completion.-
Typical duration: 10 to 30 minutes .
-
-
Sampling (The "Quench"):
-
At time
, anesthetize or decapitate (per IACUC protocol). -
Crucial: Rapidly excise tissue (muscle/liver) and immediately freeze-clamp in liquid nitrogen. Metabolic activity must stop instantly to define
accurately. -
Collect blood via cardiac puncture for plasma free pool analysis.
-
Phase 3: Sample Preparation
-
Homogenization: Pulverize frozen tissue in liquid nitrogen. Homogenize ~50mg tissue in 10% Perchloric Acid (PCA).
-
Separation: Centrifuge at 3,000g for 15 min at 4°C.
-
Supernatant: Contains Tissue Free Amino Acids (Precursor) .
-
Pellet: Contains Protein-Bound Amino Acids (Product) .
-
-
Protein Hydrolysis (Pellet):
-
Wash pellet 2x with PCA, then 2x with ethanol to remove lipids/free AA.
-
Dissolve in 6M HCl. Incubate at 110°C for 24 hours.
-
Dry under nitrogen gas.
-
-
Purification (Optional but Recommended): Pass both supernatant and hydrolyzed pellet fractions through a cation exchange column (Dowex 50W-X8) to isolate amino acids from salts/glucose. Elute with 4M NH4OH.
Phase 4: Derivatization (MTBSTFA)
The tert-butyldimethylsilyl (tBDMS) derivative is preferred for its stability and distinct [M-57]+ fragmentation.
-
Dry the amino acid eluate completely.
-
Add 50 µL Acetonitrile + 50 µL MTBSTFA (with 1% TBDMCS).
-
Incubate at 100°C for 60 minutes .
-
Transfer to GC vials.
GC-MS Analysis Parameters
Instrument: Agilent 5977 or equivalent single quadrupole MS. Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Carrier Gas: Helium, 1.0 mL/min constant flow.
Temperature Program:
-
Start: 100°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 3 mins.
MS Acquisition (SIM Mode): Monitor the [M-57]+ fragment (Loss of tert-butyl group). This fragment preserves the entire amino acid backbone, including the 2,3-13C label.
| Ion Type | m/z Value | Description |
| Light (M+0) | 336.2 | Unlabeled Phenylalanine-di-tBDMS [M-57]+ |
| Heavy (M+2) | 338.2 | Phenylalanine-2,3-13C2-di-tBDMS [M-57]+ |
Note: If using heavy isotopes with more labels (e.g., ring-d5), the mass would shift further. For 2,3-13C2, the shift is exactly +2.
Data Analysis & Calculations
Step 1: Calculate Enrichment (APE)
Convert the peak areas of Light (
-
Background APE: Measured from a naive (uninjected) animal sample. Natural abundance is typically ~1.1% for carbon-heavy molecules, but using a baseline control is more precise.
Step 2: Calculate FSR
Use the standard linear equation for flooding dose studies:
-
: APE of the protein pellet at time
. - : Basal enrichment of protein (usually 0 if subject is naive).
-
: APE of the Tissue Free Pool (Supernatant) OR Plasma.
-
Validation: In a successful flood, Tissue Free APE
Plasma APE Injectate APE.
-
- : Incorporation time in minutes.
Kinetic Logic Diagram
Caption: Kinetic relationship showing how the flooding dose equilibrates precursor pools to simplify FSR calculation.
References
-
Garlick, P. J., McNurlan, M. A., & Preedy, V. R. (1980). A rapid and convenient technique for measuring the rate of protein synthesis in tissues by injection of [3H]phenylalanine. Biochemical Journal, 192(2), 719–723. [Link]
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis (2nd ed.). Wiley-Liss. (Standard reference for FSR calculations). [Link]
-
Calder, A. G., et al. (1992). Rapid determination of phenylalanine and leucine enrichment in physiological samples by gas chromatography-mass spectrometry using tert-butyldimethylsilyl derivatives. Rapid Communications in Mass Spectrometry, 6(1), 21-25. [Link]
-
Smith, K., & Rennie, M. J. (1996). The measurement of tissue protein turnover. Baillière's Clinical Endocrinology and Metabolism, 10(4), 469-495. [Link]
Application Note: High-Resolution 13C-Phenylalanine Flux Analysis for Probing Protein Turnover and Metabolic Dynamics
The Strategic Value of 13C-Phenylalanine in Metabolic Tracing
The application of stable isotope-labeled amino acids has fundamentally advanced the study of metabolic flux, protein kinetics, and cellular bioenergetics. As an essential amino acid, L-phenylalanine cannot be synthesized de novo by mammalian systems. Its metabolic routing is strictly governed by two primary fates: incorporation into tissue protein (translation) or hepatic hydroxylation to tyrosine via Phenylalanine Hydroxylase (PAH), which subsequently feeds into catecholamine synthesis or the TCA cycle[1].
By utilizing 13C-labeled L-phenylalanine (e.g., L-[ring-13C6]phenylalanine), researchers can deploy a highly specific, non-radioactive metabolic probe to calculate Fractional Synthetic Rate (FSR), Whole-Body Protein Breakdown (WbPB), and trace metabolic by-products in both in vitro cell cultures and in vivo clinical models[2][3].
Mechanistic Principles of Phenylalanine Tracing
To establish a self-validating experimental system, it is critical to understand the biochemical pathways governing the tracer. Because there is no endogenous production of phenylalanine, the appearance of 13C-phenylalanine in the intracellular free pool is exclusively derived from the administered tracer or the breakdown of unlabeled endogenous proteins[4].
Figure 1. Metabolic routing of 13C-Phenylalanine into protein synthesis and downstream catabolism.
Experimental Design: Causality in Tracer Selection & Infusion Kinetics
Selecting the correct tracer and administration route dictates the mathematical models available for downstream flux analysis.
-
Tracer Selection : 2[2] is the gold standard for LC-MS/MS workflows. The +6 Da mass shift completely isolates the isotopologue from natural 13C abundance background noise, preventing false-positive WbPB calculations. Conversely, L-[1-13C]phenylalanine is utilized when measuring whole-body oxidation via 13CO2 breath tests[5].
-
Infusion Kinetics (Pulse vs. Continuous) : A Primed-Continuous (PC) infusion achieves an isotopic steady state, making it ideal for long-term FSR calculations[1]. However, in highly dynamic disease models (e.g., sepsis), a single intravenous Pulse method is superior. The Pulse method utilizes compartmental modeling of the tracer decay curve, allowing researchers to observe rapid, acute changes in protein breakdown without waiting hours for equilibrium[2][4].
Detailed Experimental Protocols (Self-Validating Workflows)
Figure 2. Step-by-step workflow for 13C-Phenylalanine stable isotope tracing and flux analysis.
Phase I: Tracer Administration
Protocol A: In Vitro Cell Culture (e.g., CHO Cells)
-
Prepare a custom chemically defined medium lacking unlabeled L-phenylalanine.
-
Supplement the medium with 13C-phenylalanine at physiological concentrations (e.g., 0.4 mM) to trace secreted metabolic by-products and pathway bottlenecks[3].
-
Seed cells at
cells/mL and collect spent media daily for GC-MS or LC-MS analysis.
Protocol B: In Vivo Intravenous Pulse (Animal Models)
-
Fast the subject for 6 hours to establish a postabsorptive baseline.
-
Administer a single intravenous bolus of L-[ring-13C6]phenylalanine (e.g., 26.3 µmol/kg body weight) over 10 seconds[6].
-
Collect arterialized blood samples at exactly 10, 20, 30, 60, and 120 minutes post-injection to accurately map the Area Under the Curve (AUC) for tracer decay[7].
Phase II: Sample Quenching & Extraction
Causality Check: Rapid quenching is mandatory to halt enzymatic activity (like PAH) and prevent artifactual changes in the free amino acid pool, locking the metabolic snapshot at the exact moment of collection[1].
-
Plasma Deproteinization : Immediately centrifuge whole blood at 4°C. Deproteinize the plasma by adding 10% Trichloroacetic acid (TCA) or Perchloric acid (PCA) at a 1:1 (v/v) ratio. Centrifuge to pellet the protein and isolate the supernatant (free amino acid pool)[1].
-
Tissue Lysis (Cytosolic vs. Bound Fractions) : Homogenize 50 mg of frozen tissue (e.g., white muscle) in cold methanol/chloroform. The upper aqueous layer contains the cytosolic free phenylalanine[8].
-
Protein Hydrolysis : Wash the precipitated protein pellet twice with pure methanol. Crucial Step: This wash ensures the measured "bound" fraction is completely isolated from the highly enriched "free" intracellular pool, preventing artificial inflation of the FSR[8]. Hydrolyze the pellet in 6N HCl at 110°C for 18-24 hours to liberate constituent amino acids[1].
-
Drying : Evaporate samples to dryness under a gentle nitrogen stream and reconstitute in the LC-MS initial mobile phase[9].
Phase III: LC-MS/MS Analytical Parameters
Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) enables the simultaneous quantification of unlabeled (tracee) and labeled (tracer) phenylalanine[10].
Table 1: LC-MS/MS MRM Transitions for Phenylalanine Isotopologues
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Primary Application |
| Unlabeled L-Phe (Tracee) | 166.1 | 120.1 | Endogenous baseline quantification |
| L-[1-13C]Phenylalanine | 167.1 | 120.1 | Oxidation / 13CO2 Breath tests |
| L-[ring-13C6]Phenylalanine | 172.1 | 126.1 | Protein turnover (FSR/WbPB) |
| U-13C9, 15N-Phenylalanine | 176.1 | 129.1 | High-res absolute quantification |
Table 2: Reverse-Phase Gradient Elution Profile Column: C18 (100 × 2.1 mm, 1.7 μm), 40°C. Solvent A: 0.1% Formic Acid in H2O; Solvent B: 0.1% Formic Acid in Methanol.[9]
| Time (min) | Solvent A (%) | Solvent B (%) | Flow Rate (mL/min) |
| 0.0 - 1.5 | 100 | 0 | 0.35 |
| 1.5 - 4.0 | 90 | 10 | 0.35 |
| 4.0 - 8.0 | 60 | 40 | 0.35 |
| 8.0 - 12.0 | 0 | 100 | 0.35 |
| 12.0 - 14.0 | 0 | 100 | 0.35 |
Data Processing & Flux Modeling
To translate raw MS peak areas into biological insights, extract the Tracer-to-Tracee Ratio (TTR). TTR is calculated by dividing the integrated peak area of the labeled isotopologue by the unlabeled isotopologue, strictly corrected for natural 13C isotope abundance (approx. 1.1% per carbon)[2].
-
Whole Body Rate of Appearance (WbRa) :
-
Fractional Synthetic Rate (FSR) : Calculated by dividing the isotopic enrichment of the protein-bound phenylalanine by the precursor (intracellular free) pool enrichment over the incorporation time[6].
References
-
BenchChem. Application Notes and Protocols for Probing Phenylalanine Metabolism.1
-
Gonzalez, J. E., et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. 3
-
Ten Have, G. A., et al. (2017). Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig. American Journal of Physiology-Endocrinology and Metabolism. 2
-
Krebs, N., et al. (2023). Protein Synthesis Determined from Non-Radioactive Phenylalanine Incorporated by Antarctic Fish. Metabolites / PMC.8
-
Engelen, M. P. K. J., et al. (2021). Comprehensive metabolic amino acid flux analysis in critically ill patients. Clinical Nutrition / PMC. 7
-
Zheng, L., et al. (2025). LC-MS-Based Global Metabolic Profiles of Alternative Blood Specimens Collected by Microsampling. Metabolites. 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Inhibition of jejunal protein synthesis and breakdown in Pseudomonas aeruginosa-induced sepsis pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive metabolic amino acid flux analysis in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Synthesis Determined from Non-Radioactive Phenylalanine Incorporated by Antarctic Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. Protein Synthesis Determined from Non-Radioactive Phenylalanine Incorporated by Antarctic Fish - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Pulse-Chase LC-MS/MS Workflows Using DL-Phenylalanine-2,3-¹³C₂
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Stable Isotope Labeling, Pulse-Chase Kinetics, High-Resolution LC-MS/MS Applications: Protein Turnover Dynamics, Neurotransmitter Metabolic Flux Analysis
Introduction and Scientific Rationale
Pulse-chase methodologies combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide the highest resolution for quantifying dynamic cellular processes, such as protein turnover and metabolic flux[1]. While fully labeled isotopes (e.g., ¹³C₉-Phenylalanine) are common for steady-state flux analysis[2], the use of DL-phenylalanine-2,3-¹³C₂ offers highly specific advantages for targeted pulse-chase experimental designs.
The Causality Behind the Tracer Choice
-
Strategic Carbon Retention: Phenylalanine is converted to L-Tyrosine via phenylalanine hydroxylase (PAH), which is subsequently hydroxylated to L-DOPA. The critical step in dopamine synthesis is the decarboxylation of L-DOPA by aromatic L-amino acid decarboxylase (AADC)[4][5]. This reaction cleaves the C1 (carboxyl) carbon. If a 1-¹³C₁ or uniformly labeled tracer is used, the C1 label is lost as ¹³CO₂. By utilizing the 2,3-¹³C₂ tracer, both heavy carbons (the
and carbons) are retained in the dopamine backbone, preserving the +2.0067 Da mass shift across the entire neurotransmitter pathway. -
Isotopic Envelope Clearance: A +2 Da mass shift cleanly separates the newly synthesized heavy target from the natural M+0 and M+1 isotopic envelope of the unlabeled endogenous pool, maximizing signal-to-noise ratio in the mass spectrometer.
-
Chiral Considerations: DL-phenylalanine is a racemic mixture. Mammalian translational machinery and PAH exclusively utilize the L-enantiomer. The D-enantiomer remains largely inert during short pulse windows. Consequently, the pulse concentration must be doubled relative to the desired L-Phe molarity to ensure kinetic saturation.
Metabolic Pathway Visualization
The following diagram illustrates the metabolic fate of the tracer, highlighting the retention of the ¹³C labels through the decarboxylation bottleneck.
Metabolic fate of DL-phenylalanine-2,3-13C2 in cellular protein synthesis and catecholamine flux.
Experimental Design: A Self-Validating System
To ensure absolute trustworthiness in the data, this protocol is designed as a self-validating system . The primary risk in pulse-chase kinetics is tracer recycling—where degraded heavy proteins release ¹³C-amino acids back into the intracellular pool, artificially prolonging the apparent half-life of proteins[6].
To validate that the chase is absolute, we mandate the parallel extraction and LC-MS/MS quantification of the free intracellular amino acid pool . If the chase is successful, the free ¹³C-Phe pool will drop to near-zero within minutes of the media swap.
Quantitative Mass Shift Targets
Table 1: Isotopic Mass Shifts for Target Analytes
| Target Analyte | Formula (Unlabeled) | Monoisotopic Mass (¹²C) | Labeled Isotopologue | Monoisotopic Mass (¹³C) | Mass Shift ( |
| Phenylalanine | C₉H₁₁NO₂ | 165.0790 Da | ¹³C₂¹²C₇H₁₁NO₂ | 167.0857 Da | +2.0067 Da |
| Tyrosine | C₉H₁₁NO₃ | 181.0739 Da | ¹³C₂¹²C₇H₁₁NO₃ | 183.0806 Da | +2.0067 Da |
| L-DOPA | C₉H₁₁NO₄ | 197.0688 Da | ¹³C₂¹²C₇H₁₁NO₄ | 199.0755 Da | +2.0067 Da |
| Dopamine | C₈H₁₁NO₂ | 153.0790 Da | ¹³C₂¹²C₆H₁₁NO₂ | 155.0857 Da | +2.0067 Da |
Step-by-Step Protocol
Phase 1: Cell Culture & Pulse Labeling
-
Media Depletion: Wash adherent cells (e.g., SH-SY5Y neuroblastoma cells for dopamine tracking) twice with warm PBS. Add SILAC-formulated media lacking phenylalanine and tyrosine. Incubate for 30 minutes to deplete the intracellular free amino acid pools.
-
Pulse Initiation: Spike the media with DL-phenylalanine-2,3-¹³C₂ to a final concentration of 0.8 mM (yielding 0.4 mM of the bioactive L-enantiomer).
-
Pulse Duration: Incubate cells for the targeted pulse window (e.g., 2 to 6 hours depending on the target protein's expected turnover rate).
Phase 2: The Chase & Time-Course Sampling
-
Chase Initiation (Time 0): Aspirate the pulse media. Wash cells rapidly (3x) with warm PBS.
-
Flooding the Pool: Add chase media containing a 10x molar excess (4.0 mM) of unlabeled ¹²C-L-Phenylalanine. This massive gradient outcompetes any recycled ¹³C-Phe for tRNA loading, ensuring true decay kinetics[6].
-
Harvesting: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), rapidly quench metabolism by washing cells with ice-cold PBS and snap-freezing plates in liquid nitrogen.
Phase 3: Extraction & LC-MS/MS Analysis
-
Biphasic Extraction: Lyse cells in a cold Methanol/Chloroform/Water mixture to separate the metabolome (aqueous phase: free amino acids, dopamine) from the proteome (protein precipitate).
-
Protein Digestion: Resuspend the protein pellet in 8M Urea, reduce with DTT, alkylate with IAA, and digest overnight with Trypsin (which cleaves at Arg/Lys, leaving the Phe-containing peptides intact).
-
LC-MS/MS Acquisition: Analyze samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in Data-Dependent Acquisition (DDA) or Targeted (PRM/MRM) mode.
Table 2: Standard LC-MS/MS Gradient for Peptide Separation
| Time (min) | Flow Rate (µL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in Acetonitrile) |
| 0.0 | 0.3 | 98 | 2 |
| 5.0 | 0.3 | 98 | 2 |
| 45.0 | 0.3 | 65 | 35 |
| 50.0 | 0.3 | 20 | 80 |
| 55.0 | 0.3 | 20 | 80 |
| 56.0 | 0.3 | 98 | 2 |
| 65.0 | 0.3 | 98 | 2 |
Experimental Workflow Visualization
Step-by-step pulse-chase experimental workflow for LC-MS/MS analysis.
Data Processing and Kinetic Modeling
Following data acquisition, raw MS data must be processed to calculate the Heavy/Light (H/L) ratio for each Phe-containing peptide or metabolite.
-
Metabolite Flux: The appearance of the +2.0067 Da peak in the dopamine transition channel confirms the rate of de novo neurotransmitter synthesis during the pulse phase.
-
Protein Degradation: During the chase phase, the decay of the H/L ratio for specific peptides is plotted against time. A first-order exponential decay model (
) is applied to calculate the degradation rate constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ), from which the protein half-life ( ) is derived.
References
-
National Institutes of Health (NIH). "Phenylalanine and Tyrosine Metabolism | Pathway." PubChem. Available at: [Link]
-
Frontiers. "Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson's disease in an Egyptian cohort." Frontiers in Aging Neuroscience. Available at: [Link]
-
Fierro-Monti I, et al. "A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates Induced by Perturbation of Proteostasis with an Hsp90 Inhibitor." PLOS One. Available at: [Link]
-
American Physiological Society. "Quantifying protein kinetics in vivo: influence of precursor dynamics on product labeling." American Journal of Physiology. Available at:[Link]
Sources
- 1. A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates Induced by Perturbation of Proteostasis with an Hsp90 Inhibitor | PLOS One [journals.plos.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. Frontiers | Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson’s disease in an Egyptian cohort [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
Application Note: Measuring Phenylalanine Hydroxylase (PAH) Activity via LC-MS/MS Using DL-Phenylalanine-2,3-13C2
Abstract & Introduction
Phenylalanine Hydroxylase (PAH) deficiency is the primary cause of Phenylketonuria (PKU), a metabolic disorder leading to neurotoxic accumulation of phenylalanine (Phe).[1][2] Accurate measurement of PAH activity is critical for characterizing patient genotypes, developing chaperone therapies (e.g., Sapropterin), and studying enzyme kinetics.
Traditional assays rely on fluorescence (NADH consumption) or HPLC-UV/Fluorescence. However, these methods often suffer from background interference in complex biological matrices (e.g., liver lysates).
This guide details a Stable Isotope Dilution (SID) LC-MS/MS protocol using DL-phenylalanine-2,3-13C2 . While L-Phenylalanine is the physiological substrate, the use of the DL-racemate labeled at the 2,3-positions offers a cost-effective tracer strategy. This protocol specifically addresses the stereochemical implications of using a racemic substrate and leverages the high specificity of Mass Spectrometry to quantify the formation of L-Tyrosine-2,3-13C2 , providing a direct and unambiguous measure of enzymatic flux.
Key Advantages of this Protocol:
-
Specificity: Distinguishes enzymatically generated Tyrosine from endogenous Tyrosine background using mass shift (+2 Da).
-
Sensitivity: Capable of detecting residual activity in severe PKU variants (LOQ < 50 nM).
-
Robustness: Self-validating via internal standards, minimizing matrix effects.
Principle of Assay
The assay measures the hydroxylation of L-Phenylalanine-2,3-13C2 to L-Tyrosine-2,3-13C2 by PAH in the presence of the cofactor tetrahydrobiopterin (BH4) and molecular oxygen.
Mechanistic Insight: The "DL" Factor
PAH is stereospecific for the L-isomer .
-
Substrate: Only the L-Phenylalanine-2,3-13C2 component of the DL-racemate is hydroxylated.
-
Inert/Effector Role of D-Phe: D-Phenylalanine is generally not a substrate but can act as a weak allosteric activator or competitive inhibitor depending on concentration. This protocol adjusts the total concentration to ensure the L-isomer reaches saturation (typically 1 mM L-Phe effective concentration) while monitoring linearity.
-
Label Retention: The 13C labels at the C2 (alpha) and C3 (beta) positions are retained during the para-hydroxylation of the phenyl ring.
Reaction Pathway Diagram
Figure 1: Reaction scheme showing the specific conversion of the labeled L-isomer. The 13C labels (blue) are retained in the Tyrosine product.
Materials & Instrumentation
Reagents
| Reagent | Specification | Purpose |
| Tracer | DL-Phenylalanine-2,3-13C2 | Substrate (99% atom % 13C).[3][4][5] |
| Cofactor | (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) | Essential cofactor.[1][6] Prepare fresh in 10 mM HCl or DTT. |
| Enzyme Source | Recombinant human PAH or Liver Lysate | Biological sample. |
| Internal Standard | L-Tyrosine-d4 (ring-d4) | Normalizes extraction and ionization efficiency. |
| Catalase | Bovine Liver (Lyophilized) | Protects PAH/BH4 from H2O2-mediated inactivation. |
| Buffer | HEPES (Na-salt), pH 7.0 | Physiological pH maintenance. |
| Stop Solution | 0.1% Formic Acid in Acetonitrile | Quenches reaction and precipitates protein. |
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
MS System: Triple Quadrupole (QqQ) (e.g., Sciex 6500+, Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters Atlantis T3 or Phenomenex Kinetex 1.7µm) capable of retaining polar amino acids.
Experimental Protocol
Preparation of Stock Solutions
-
Substrate Stock (20 mM DL-Phe-2,3-13C2): Dissolve labeled DL-Phe in water.
-
Critical Calculation: This solution contains 10 mM L-Phe-2,3-13C2 and 10 mM D-Phe-2,3-13C2.
-
-
Cofactor Stock (5 mM BH4): Dissolve BH4 in 10 mM DTT (Dithiothreitol) to prevent oxidation. Store at -80°C in dark aliquots.
-
Internal Standard (10 µM Tyr-d4): Dissolve in 0.1% Formic Acid/50% Methanol.
Assay Workflow
This protocol describes a standard 100 µL reaction volume.
Step 1: Pre-incubation (Activation) PAH requires pre-incubation with L-Phe to undergo the conformational change (dimer/tetramer stabilization) required for full activity.
-
Mix:
-
Buffer: 100 mM HEPES, pH 7.0 (Final conc)
-
Catalase: 0.1 mg/mL (Final conc)
-
Substrate: 10 µL of 20 mM DL-Phe-2,3-13C2 stock.
-
Result: Final conc = 2 mM DL-Phe (Effective 1 mM L-Phe ).
-
-
Enzyme: 1–10 µg total protein (lysate) or 100 ng (recombinant).
-
Water: Up to 90 µL.
-
-
Incubate: 5 minutes at 25°C.
Step 2: Reaction Initiation
-
Add 10 µL of 750 µM BH4 (pre-warmed).
-
Final conc: 75 µM BH4.
-
-
Incubate: 15 minutes at 37°C (shaking water bath).
Step 3: Quenching & Extraction
-
Add 200 µL Stop Solution (Acetonitrile + 0.1% Formic Acid) containing 1 µM L-Tyrosine-d4 (Internal Standard).
-
Vortex vigorously for 10 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
Step 4: Sample Prep for LC-MS
-
Transfer 100 µL of the supernatant to an LC vial.
-
Optional: If sensitivity is low, evaporate supernatant under N2 and reconstitute in 50 µL 0.1% Formic Acid (concentrates the sample).
Workflow Diagram
Figure 2: Step-by-step experimental workflow ensuring enzyme activation and precise quenching.
LC-MS/MS Method Parameters
Direct analysis of underivatized amino acids is recommended for speed and simplicity.
Chromatography (LC)
-
Column: Waters Atlantis T3 C18 (3 µm, 2.1 x 100 mm) or equivalent HILIC column.
-
Mobile Phase A: 0.1% Formic Acid + 0.05% HFBA (Heptafluorobutyric acid) in Water.
-
Note: HFBA acts as an ion-pairing agent to retain polar amino acids on C18.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 100% A (Isocratic hold for retention).
-
1-5 min: 0% -> 50% B.
-
5-6 min: 95% B (Wash).
-
6.1 min: Re-equilibrate 100% A.
-
Mass Spectrometry (MS) - MRM Settings Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (V) | Dwell (ms) |
| L-Tyr-2,3-13C2 (Product) | 184.1 (M+H)+ | 138.1 (Loss of HCOOH) | 20 | 50 |
| L-Tyr-2,3-13C2 (Qualifier) | 184.1 | 167.1 (Loss of NH3) | 15 | 50 |
| L-Tyr-d4 (ISTD) | 186.1 | 140.1 | 20 | 50 |
| L-Phe-2,3-13C2 (Substrate) | 168.1 | 122.1 | 18 | 20 |
Note: The mass shift for 13C2 is +2.0 Da. Natural L-Tyr is 182.1 -> 136.1. We monitor 184.1 -> 138.1 to specifically detect the enzymatic product.
Data Analysis & Calculation
Quantification
Calculate the Area Ratio for each sample:
Convert Ratio to Concentration (
Specific Activity Calculation
Since we used DL-Phe, we must account for the specific activity relative to the available L-substrate.
- : Concentration of product formed.
- : Reaction volume (e.g., 100 µL = 0.0001 L).
- : 15 minutes.
- : Amount of protein added.
Correction for DL-Substrate
If comparing
-
The effective substrate concentration
is 0.5 × [DL-Phe] . -
Report data as "Activity at 1 mM L-Phe equivalent".
Validation & Troubleshooting
| Parameter | Acceptance Criteria | Troubleshooting |
| Linearity | Check pipette accuracy; ensure ISTD is mixed well. | |
| LOQ | < 50 nM Tyr-13C2 | Increase injection volume; use HFBA for better retention. |
| Background | < 5% of LOQ in "No Enzyme" | Contamination in tracer? Ensure DL-Phe-13C2 is high purity. |
| D-Phe Inhibition | Consistent Activity | If activity is lower than expected vs pure L-Phe, D-Phe may be inhibiting. Run a control with pure L-Phe to determine an inhibition factor (usually <10% at 1:1 ratio). |
References
-
Heintz, C., et al. (2012). Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry.[7] Molecular Genetics and Metabolism, 105(4), 559-565.[4] Link
-
Gersting, S. W., et al. (2010). Activation of phenylalanine hydroxylase induces positive cooperativity toward the natural cofactor tetrahydrobiopterin. Journal of Biological Chemistry, 285(40), 30686-30697. Link
-
Flydal, M. I., & Martinez, A. (2013). Phenylalanine hydroxylase: function, structure, and regulation. IUBMB Life, 65(4), 341-349. Link
-
Cambridge Isotope Laboratories. Amino Acid Analysis using Stable Isotope Dilution. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. zivak.com [zivak.com]
- 3. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting isotopic dilution in Dl-phenylalanine-2,3-13c2 experiments
Technical Support Center: Troubleshooting Isotope Dilution in DL-Phenylalanine-2,3-13C2 Experiments
Welcome to the Technical Support Center for Isotope Dilution Mass Spectrometry (IDMS) targeted at amino acid quantification. This guide specifically addresses the mechanistic and analytical challenges of using DL-phenylalanine-2,3-13C2 as an internal standard (IS) to quantify endogenous L-phenylalanine in biological matrices.
Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC/MS/MS) is widely recognized as a1 due to its exceptional precision and selectivity[1]. However, utilizing a racemic (DL), stable-isotope-labeled standard introduces unique stoichiometric, enzymatic, and chromatographic variables that must be tightly controlled.
Logical Architecture of Racemic IDMS
The diagram below illustrates the critical decision points in the IDMS workflow when using a racemic internal standard. The choice between chiral and achiral chromatography fundamentally alters how the data must be processed.
Figure 1: IDMS workflow for DL-Phe-2,3-13C2 highlighting chiral vs achiral chromatographic paths.
Troubleshooting FAQs
Q1: Why is my calculated endogenous L-phenylalanine concentration exactly half of the expected value when using the DL-phenylalanine-2,3-13C2 spike?
-
Causality & Mechanism: DL-phenylalanine is a racemic mixture containing 50% D-enantiomer and 50% L-enantiomer. Endogenous phenylalanine in mammalian biofluids exists almost exclusively as the 2[2]. If you are using a chiral stationary phase for your LC separation, the D-13C2 and L-13C2 forms will resolve into two distinct peaks. If your calibration curve assumes the total weighed mass of the DL-spike represents the L-spike concentration, your IS concentration is artificially inflated by 2x, resulting in a calculated endogenous concentration that is halved.
-
Resolution: Adjust your IS concentration variable in your quantitative software. If you spiked 10 µmol/L of DL-Phe-2,3-13C2, the effective concentration of the L-Phe-2,3-13C2 internal standard is exactly 5 µmol/L. Only integrate the L-13C2 peak to ratio against the endogenous L-Phe peak.
Q2: I am using an achiral C18 column. Why does my L-Phe/IS ratio drift unpredictably across different biological matrices?
-
Causality & Mechanism: On an achiral column, the D- and L-enantiomers of the 13C2 spike co-elute into a single peak. While this theoretically allows you to use the total DL-spike area, biological matrices (like liver extracts or unsterilized plasma) contain endogenous enzymes such as D-amino acid oxidase (DAAO) or chiral-selective transporters. If the sample is not immediately quenched, these enzymes can selectively degrade the D-enantiomer of your spike during the equilibration phase, altering the 50:50 ratio and unpredictably reducing your total IS peak area.
-
Resolution: Quench enzymatic activity immediately by adding the DL-Phe-2,3-13C2 spike directly into the denaturing extraction solvent (e.g., 80% Acetonitrile with 0.1% Formic Acid) rather than the raw, active biofluid. Alternatively, switch to a3 to isolate the L-13C2 signal from any D-13C2 degradation[3].
Q3: Is there a risk of isotopic exchange or loss of the 13C label during acidic hydrolysis or derivatization?
-
Causality & Mechanism: Unlike deuterium (2H) labels, which can undergo hydrogen-deuterium exchange (HDX) with the solvent at acidic alpha-carbon positions, 13C isotopes are covalently integrated into the carbon skeleton. The 2,3-13C2 label is located on the alpha and beta carbons. Because breaking a C-C bond requires immense activation energy, the 13C label is thermodynamically stable even during 4 (e.g., 6N HCl at 110°C)[4].
-
Resolution: You can safely subject DL-Phe-2,3-13C2 to rigorous sample preparation, including prolonged acid hydrolysis for protein cleavage, without fear of isotopic scrambling or label loss.
Q4: Why is my calibration curve non-linear at the Lower Limit of Quantification (LLOQ) despite using IDMS?
-
Causality & Mechanism: This is typically caused by natural isotopic interference. Endogenous, unlabeled L-phenylalanine (m/z 166.2) has a natural M+2 isotopic distribution (due to natural 13C, 18O, and 15N abundances) that naturally occurs at m/z 168.2. If your endogenous Phe concentration is very high and your 13C2 spike concentration is too low, the natural M+2 of the endogenous analyte will artificially inflate the IS signal (m/z 168.2), depressing the calculated ratio at the lower end of the curve.
-
Resolution: Optimize the spike concentration. The concentration of the DL-Phe-2,3-13C2 spike should be calibrated so that its signal is at least 10 to 20 times higher than the natural M+2 signal generated by the highest expected endogenous phenylalanine concentration in your cohort[1].
Standard Operating Procedure: Self-Validating Extraction & Equilibration
To ensure absolute trustworthiness, this protocol incorporates a "Spike Recovery QC" to mathematically validate that isotopic equilibration is complete and matrix effects are properly normalized.
Step 1: Matrix Quenching and Spiking Prepare a precipitation solvent of 85:15 Acetonitrile:Water containing 0.1% Formic Acid. Add the DL-Phe-2,3-13C2 internal standard directly to this solvent (e.g., at 20 µmol/L total, yielding 10 µmol/L L-isomer).
-
Causality: Spiking into the denaturing solvent ensures that the moment the IS contacts the sample, endogenous enzymes are precipitated, preventing chiral-selective degradation of the D-enantiomer.
Step 2: Isotopic Equilibration Add 400 µL of the IS-containing precipitation solvent to 100 µL of plasma or5[5]. Vortex vigorously for 2 minutes. Incubate at 4°C for 15 minutes.
-
Causality: Physical disruption followed by cold incubation allows the heavy isotope to partition into the protein-bound and free-solvent states identically to the endogenous analyte, ensuring the Light/Heavy ratio remains constant regardless of absolute recovery.
Step 3: Self-Validation (The QC Step) Include a Matrix QC sample spiked with a known concentration of both unlabeled L-Phe and DL-Phe-2,3-13C2.
-
Validation Logic: After LC-MS/MS analysis, calculate the concentration of the Matrix QC. If the calculated concentration deviates from the known spiked amount by >15%, it proves that either the MRM transitions are suffering from isobaric interference, or the D/L ratio of the spike was compromised during extraction.
Step 4: Centrifugation and LC-MS/MS Injection Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Quantitative Data: MRM Parameters for Phenylalanine IDMS
The primary fragmentation pathway for protonated phenylalanine involves the loss of water and carbon monoxide (H2O + CO = 46 Da) from the carboxyl group, yielding the immonium ion. Because the 13C labels are at the 2 (alpha) and 3 (beta) positions, they are retained in the immonium fragment, resulting in a +2 Da shift for both the precursor and product ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanistic Rationale |
| L-Phe (Endogenous) | 166.2 | 120.2 | 15 | Loss of carboxyl group (46 Da); forms standard immonium ion. |
| L-Phe (Qualifier) | 166.2 | 103.1 | 25 | Secondary fragmentation (loss of ammonia). |
| DL-Phe-2,3-13C2 (IS) | 168.2 | 122.2 | 15 | 13C labels at alpha/beta carbons are retained in the immonium ion. |
| DL-Phe-2,3-13C2 (IS) | 168.2 | 105.1 | 25 | Secondary fragmentation of the labeled backbone. |
References
- Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry.PubMed/Wiley.
- Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU).
- Protein Quantification by Isotope Dilution Mass Spectrometry of Proteolytic Fragments: Cleavage Rate and Accuracy.Analytical Chemistry (ACS).
- Targeted Amino Acid Analysis.
- Chiral separations for d-amino acid analysis in biological samples.Ovid.
Sources
- 1. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Targeted Amino Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU) | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Infusion Protocols for Dl-phenylalanine-2,3-13c2 in Human Studies
Welcome to the technical support center for the use of Dl-phenylalanine-2,3-13c2 as a stable isotope tracer in human metabolic research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing infusion protocols and troubleshooting common experimental challenges. The following information is synthesized from established methodologies and aims to ensure the scientific integrity and reliability of your study data.
I. Frequently Asked Questions (FAQs)
Getting Started & Protocol Design
Q1: What is the primary application of Dl-phenylalanine-2,3-13c2 in human studies?
A1: Dl-phenylalanine-2,3-13c2 is a stable isotope-labeled amino acid used as a tracer to quantitatively study L-phenylalanine metabolism in vivo. By introducing this "heavy" version of phenylalanine into the body, researchers can track its incorporation into newly synthesized proteins and its conversion to other metabolites, such as tyrosine.[1] This allows for the precise measurement of key metabolic parameters like protein synthesis rates, metabolic flux, and pathway activity without interfering with the biological processes themselves.[1] Its applications are crucial in understanding metabolic disorders like Phenylketonuria (PKU), cancer metabolism, and overall protein dynamics in various physiological and pathological states.[1][2]
Q2: What are the key considerations when designing an infusion protocol?
A2: A well-designed protocol is fundamental to obtaining reliable kinetic data. The core objective is to achieve and maintain a steady-state isotopic enrichment in the plasma free amino acid pool.[1] Key considerations include:
-
Priming Dose: An initial bolus injection of the tracer is often administered to rapidly raise the tracer concentration in the body's metabolic pools, reducing the time needed to reach a stable isotopic enrichment (steady-state).[3][4][5]
-
Continuous Infusion Rate: Following the prime, a continuous intravenous infusion at a constant rate is necessary to maintain the isotopic steady-state.[3][6] The rate should be carefully calculated to produce a detectable, yet low, enrichment to avoid altering the natural metabolism of phenylalanine.[3]
-
Duration of Infusion: The infusion must be long enough to achieve a plateau in isotopic enrichment in the plasma and, if applicable, the tissue of interest. The time to reach steady-state can vary depending on the tissue and the individual's metabolic rate.[4]
-
Sampling Schedule: Blood samples should be collected at baseline (before infusion) and at several time points during the expected steady-state period to confirm that a plateau has been reached.[5][6]
Q3: How do I calculate the priming dose and continuous infusion rate?
A3: The calculation of the priming dose and infusion rate is a critical step to ensure a rapid achievement and maintenance of isotopic steady-state.
-
Priming Dose Calculation: The priming dose is intended to quickly fill the body's phenylalanine pool. An exemplary calculation can be found in specialized literature, such as "Tracers in Metabolic Research" by Dr. Robert Wolfe.[5] The amount of the prime is often based on previous studies with similar subject populations and experimental conditions.[6]
-
Continuous Infusion Rate Calculation: The infusion rate (F) is typically chosen to result in a plasma enrichment (Ep) of less than 10% to minimize any potential influence on the endogenous metabolism.[3] The rate of appearance (Ra) of the tracee (unlabeled phenylalanine) can be calculated at steady state using the formula: Ra = F / Ep .[3]
| Parameter | Recommended Range/Value | Rationale |
| Priming Dose | Varies based on pool size estimates | To rapidly achieve isotopic steady-state[3][4] |
| Continuous Infusion Rate | To achieve <10% plasma enrichment | To minimize perturbation of endogenous metabolism[3] |
| Infusion Duration | Typically 2-12 hours | To ensure plateau is reached in plasma and target tissues[7] |
Experimental Procedures & Best Practices
Q4: What is the difference between arterial and venous sampling, and which is preferred?
A4: The choice between arterial and venous sampling depends on the specific research question.
-
Arterial blood is considered the gold standard for representing the composition of blood being delivered to tissues and is often used to represent the extracellular pool.[6][8]
-
Venous blood , on the other hand, reflects the metabolic activity of the tissue it drains. While easier and safer to obtain, its composition can be influenced by local metabolism.[8][9]
-
"Arterialized" venous blood is a common alternative where a hand is warmed to increase blood flow, causing the venous blood to more closely resemble arterial blood in composition.[10] For some tracers, studies have shown that "arterialized" venous sampling does not significantly change the isotopic enrichment compared to arterial sampling.[10]
Q5: How should I prepare and store my plasma samples for analysis?
A5: Proper sample handling is crucial for accurate mass spectrometry analysis.
-
Collection: Collect blood in tubes containing an anticoagulant (e.g., heparin).[5]
-
Centrifugation: Immediately place the blood on ice and centrifuge at a low speed (e.g., 2,500 rpm for 30 minutes) to separate the plasma.[5]
-
Deproteinization: Add a strong acid, such as perchloric acid (PCA), to the plasma to precipitate proteins.[1]
-
Supernatant Isolation: Centrifuge again to pellet the precipitated proteins and carefully collect the supernatant, which contains the free amino acids.[1]
-
Storage: Store the deproteinized plasma samples at -80°C until analysis to ensure stability.[1]
II. Troubleshooting Guide
Problem 1: Failure to Achieve Isotopic Steady-State (Plateau)
-
Symptom: Isotopic enrichment in plasma samples continues to rise or fluctuate significantly during the expected plateau period.
-
Potential Causes & Solutions:
-
Inadequate Priming Dose: The initial bolus may have been insufficient to rapidly fill the metabolic pool.
-
Solution: In future studies, increase the priming dose. For the current study, a longer infusion period may be necessary to reach a plateau.[4]
-
-
Incorrect Infusion Rate: The continuous infusion rate may be too high or too low.
-
Solution: Verify the infusion pump calibration and the concentration of the tracer solution. Adjust the rate in subsequent experiments based on the observed enrichment.
-
-
Metabolic Fluctuations: Changes in the subject's metabolic state (e.g., stress, movement) can alter the rate of appearance of endogenous phenylalanine.
-
Solution: Ensure subjects are in a rested, and often fasted, state during the infusion period to maintain metabolic stability.[11]
-
-
Problem 2: High Variability in Isotopic Enrichment Data
-
Symptom: Significant scatter in the measured tracer-to-tracee ratios (TTR) among samples taken during the presumed steady-state.
-
Potential Causes & Solutions:
-
Analytical Inaccuracy: Issues with the mass spectrometer or sample preparation can introduce variability.
-
Solution: Ensure the mass spectrometer is properly calibrated. Use an internal standard, such as a different isotopologue of phenylalanine (e.g., L-Phenylalanine-d1 or 13C-L-Phenylalanine), to correct for variations during sample processing and analysis.[12][13] It is important to note that 13C-labeled internal standards are often preferred due to the potential for "isotope effects" with deuterium-labeled standards.[13]
-
-
Inconsistent Sample Handling: Variations in the timing of sample collection or processing can lead to inconsistent results.
-
Solution: Adhere strictly to the pre-defined sampling schedule and processing protocol for all samples.
-
-
Problem 3: Low Signal Intensity or Poor Peak Shape in Mass Spectrometry Analysis
-
Symptom: Difficulty in accurately quantifying the isotopic enrichment due to a weak signal or distorted chromatographic peaks.
-
Potential Causes & Solutions:
-
Inadequate Sample Derivatization: Incomplete derivatization of phenylalanine can lead to poor chromatographic performance and low ionization efficiency in gas chromatography-mass spectrometry (GC-MS).
-
Matrix Effects in LC-MS/MS: Components in the biological matrix can interfere with the ionization of the analyte.
-
Solution: Improve sample clean-up procedures, such as using solid-phase extraction (SPE), to remove interfering substances. Optimize the liquid chromatography method to separate the analyte from matrix components.
-
-
III. Experimental Protocols
Protocol 1: Primed, Continuous Infusion of Dl-phenylalanine-2,3-13c2
This protocol outlines the standard procedure for a primed, continuous intravenous infusion to measure whole-body phenylalanine kinetics.
Materials:
-
Sterile Dl-phenylalanine-2,3-13c2 tracer solution of known concentration
-
Sterile saline solution for infusion
-
Infusion pump
-
Intravenous catheters
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Materials for plasma deproteinization (e.g., perchloric acid)
Procedure:
-
Subject Preparation: Ensure the subject is in a basal, post-absorptive state (overnight fast).[11]
-
Catheter Placement: Insert two intravenous catheters, one for tracer infusion and one in the contralateral arm for blood sampling.[11]
-
Baseline Sampling: Collect a baseline blood sample before starting the infusion to determine background isotopic enrichment.[11]
-
Priming Dose Administration: Administer the calculated priming dose of Dl-phenylalanine-2,3-13c2 as a bolus injection.[3]
-
Continuous Infusion: Immediately following the prime, begin the continuous intravenous infusion of the tracer at the calculated rate.[3]
-
Plateau Sampling: After a predetermined period to allow for equilibration (e.g., 2 hours), collect a series of blood samples (e.g., every 15-30 minutes for 1-2 hours) to verify the achievement of an isotopic steady-state.[15]
-
Sample Processing: Process the blood samples immediately as described in FAQ Q5 to obtain deproteinized plasma for analysis.
Protocol 2: Sample Preparation for GC-MS Analysis
This protocol details the steps for preparing plasma samples for the analysis of phenylalanine isotopic enrichment by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Deproteinized plasma supernatant
-
Cation exchange chromatography columns
-
Ammonium hydroxide solution
-
Nitrogen gas evaporator
-
Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Pyridine
-
GC-MS system
Procedure:
-
Amino Acid Purification: Purify the amino acids from the deproteinized plasma supernatant using cation exchange chromatography.[1]
-
Elution and Drying: Elute the amino acids from the column using ammonium hydroxide and dry the eluate under a stream of nitrogen gas.
-
Derivatization:
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The instrument will separate the derivatized phenylalanine and measure the relative abundances of the unlabeled (m+0) and labeled (m+2) ions to determine the isotopic enrichment.[2]
IV. Visualizations
Metabolic Fate of Phenylalanine
Caption: Decision tree for troubleshooting the absence of an isotopic plateau.
V. References
-
Application Notes and Protocols for Probing Phenylalanine Metabolism - Benchchem. (n.d.). Retrieved from
-
Arterial vs. "arterialized" sampling sites do not change isotopic enrichment using [6,6-D-glucose] and [1,1,2,3,3-D-glycerol] - ResearchGate. (2016, December 6). Retrieved from
-
Application Notes: Metabolic Flux Analysis Using L-Phenylalanine-13C9 - Benchchem. (n.d.). Retrieved from
-
Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig - PMC. (n.d.). Retrieved from
-
Application Notes and Protocols for the Use of BOC-L-Phenylalanine-¹³C as an Internal Standard in Mass Spectrometry - Benchchem. (n.d.). Retrieved from
-
Analysis of [ 13 C 6 ]-phenylalanine enrichment with the... - ResearchGate. (n.d.). Retrieved from
-
Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PMC. (2016, January 15). Retrieved from
-
d1 vs. 13C-L-Phenylalanine as Internal Standards in Mass Spectrometry - Benchchem. (n.d.). Retrieved from
-
Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC. (2016, December 27). Retrieved from
-
Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability - ResearchGate. (n.d.). Retrieved from
-
Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC. (2025, May 12). Retrieved from
-
A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition. (n.d.). Retrieved from
-
Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer | American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Retrieved from
-
Amino Acid Isotope Tracer Studies - Metabolic Solutions. (n.d.). Retrieved from
-
Development of a minimally invasive protocol for the determination of phenylalanine and lysine kinetics in humans during the fed state - PubMed. (n.d.). Retrieved from
-
Calculation of substrate turnover rate in stable isotope tracer studies - PubMed - NIH. (n.d.). Retrieved from
-
Comparison of Arterial-Venous Balance and Tracer Incorporation Methods for Measuring Muscle Fractional Synthesis and Fractional Breakdown Rates - PubMed. (2021, April 28). Retrieved from
-
The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. (2025, February 28). Retrieved from
-
Stable-isotope infusion protocol and sampling schedule. A priming dose... - ResearchGate. (n.d.). Retrieved from
-
Metabolism of Primed, Constant Infusions of [1,2-13C2] Glycine and [1-13C1] Phenylalanine to Urinary Oxalate - PMC. (n.d.). Retrieved from
-
Study design. A primed, constant infusion of L-13 C 6-phenylalanine was... - ResearchGate. (n.d.). Retrieved from
-
(PDF) A Novel Stable Isotope Approach Demonstrates Surprising Degree of Age-Related Decline in Skeletal Muscle Collagen Proteostasis - ResearchGate. (2025, December 8). Retrieved from
-
Continuous oral stable isotope ingestion to measure whole-body protein turnover - PubMed. (2022, March 23). Retrieved from
-
Calculation of stable isotope enrichment tracer kinetic procedures - PubMed. (n.d.). Retrieved from
-
12th Annual Course Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. (n.d.). Retrieved from
-
and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. (2018, November 16). Retrieved from
-
Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC - NIH. (n.d.). Retrieved from
-
Continuous 24-h L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine oral-tracer studies at an intermediate phenylalanine intake to estimate requirements in adults - PubMed. (n.d.). Retrieved from
-
Arterial Versus Venous Blood Gas Analysis Comparisons, Appropriateness, and Alternatives in Different Acid/Base Clinical Settings: A Systematic Review - PMC. (2023, July 11). Retrieved from
-
Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC. (n.d.). Retrieved from
-
Venous versus arterial blood for gas analysis - Acutecaretesting.org. (2012, January 15). Retrieved from
-
Comparison of mathematically arterialised venous blood gas sampling with arterial, capillary, and venous sampling in adult patients with hypercapnic respiratory failure: a single-centre longitudinal cohort study - PMC. (2023, June 27). Retrieved from
-
Twenty-four-hour L-[1-(13)C]tyrosine and L-[3,3-(2)H2]phenylalanine oral tracer studies at generous, intermediate, and low phenylalanine intakes to estimate aromatic amino acid requirements in adults - PubMed. (n.d.). Retrieved from
-
MIT Open Access Articles Optimization of [superscript 13]C isotopic tracers for metabolic flux analysis in mammalian cells. (n.d.). Retrieved from
-
Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC. (2022, September 8). Retrieved from
-
Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. (2020, April 8). Retrieved from
-
Phenylalanine/Tyrosine Metabolism and Disorders - CRASH! Medical Review Series. (2022, January 27). Retrieved from
-
I wonder how could I set the tracer concentration and isotopic stredy state during MFA? (2024, October 16). Retrieved from
-
Phenylketonuria (Inborn Error of Metabolism) for USMLE - YouTube. (2014, December 13). Retrieved from
-
Beneficial Effects of Slow-Release Large Neutral Amino Acids after a Phenylalanine Oral Load in Patients with Phenylketonuria - MDPI. (2021, November 10). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metsol.com [metsol.com]
- 6. Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 7. technologynetworks.com [technologynetworks.com]
- 8. Venous versus arterial blood for gas analysis [acutecaretesting.org]
- 9. Arterial Versus Venous Blood Gas Analysis Comparisons, Appropriateness, and Alternatives in Different Acid/Base Clinical Settings: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a minimally invasive protocol for the determination of phenylalanine and lysine kinetics in humans during the fed state - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Noise in 13C-Phenylalanine Analysis
Introduction: The Signal-to-Noise Paradox
In metabolic flux analysis (MFA) and stable isotope tracing, "background noise" is a dual-threat. It manifests physically as chemical contamination (raising the baseline) and mathematically as isotopic interference (skewing enrichment data). When analyzing 13C-Phenylalanine (13C-Phe) , you are not just detecting a molecule; you are measuring a shift in mass isotopomer distributions (MIDs).
This guide abandons generic advice to focus on the specific physicochemical properties of Phenylalanine—a hydrophobic, aromatic amino acid—and the unique challenges of detecting its 13C isotopologues against a complex biological matrix.
Module 1: Chemical Hygiene & Sample Preparation
The First Line of Defense
Phenylalanine is robust, but LC-MS sensitivity makes it vulnerable to ubiquitous laboratory contaminants. The aromatic ring of Phe can interact with plasticizers, creating "ghost" peaks or suppression zones.
The "Invisible" Contaminants Table
| Contaminant Class | Mass Spec Signature (m/z) | Common Source | Mitigation Strategy |
| Phthalates | 391, 413, + others (often +28 Da series) | Tygon tubing, plastic solvent bottles, Parafilm. | Use glass solvent reservoirs. Replace plastic LC tubing with PEEK or Stainless Steel. |
| Keratins | Multiple peaks (often +22/44 Da spacing) | Skin, hair, dust. | Mandate nitrile gloves.[1] Use a laminar flow hood for prep. Never use soap on MS glassware.[1] |
| Detergents | PEG series (44 Da repeats) | Glassware washing residue (Tween/Triton). | Rinse glassware with oxidative acid (e.g., Nitric) or use dedicated MS-only glassware. |
| Plasticizers | 279, 301 | Polypropylene tubes (low quality). | Use certified "low-leachable" or "virgin" polypropylene tubes. |
Protocol: "Clean" Protein Precipitation for Amino Acids
Avoid Solid Phase Extraction (SPE) unless necessary, as SPE cartridges can introduce plasticizers.
-
Sample: 50 µL Plasma/Media.
-
Internal Standard: Add 10 µL of d2-Phenylalanine (deuterated is preferred over 13C for the IS to avoid crosstalk with your 13C tracer).
-
Precipitation: Add 400 µL ice-cold LC-MS Grade Methanol (8:1 ratio).
-
Why Methanol? Acetonitrile can sometimes cause ion suppression in HILIC modes if not evaporated completely. Methanol is gentler for amino acid solubility.
-
-
Agitation: Vortex 30 sec. Incubate -20°C for 20 min.
-
Separation: Centrifuge at 15,000 x g for 15 min at 4°C.
-
Transfer: Move supernatant to a glass insert vial. Do not filter through nylon filters (major contaminant source).
Module 2: Chromatographic Optimization
Separating the Isobars
Phenylalanine (Phe) is hydrophobic. While C18 columns retain it well, they often fail to separate it from isobaric interferences in the "suppression zone" (solvent front).
Column Selection: The HILIC Advantage
For underivatized amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior.[2]
-
Recommended: Zwitterionic HILIC (e.g., Agilent Poroshell HILIC-Z or similar).
-
Why? It retains polar matrix components differently than Phe, moving Phe away from the ion-suppression zone caused by salts and phospholipids.
Diagram: Noise Origin & Troubleshooting Logic
Caption: Decision tree for isolating the source of background noise—distinguishing between instrument contamination and matrix/isotopic interference.
Module 3: Mass Spectrometry Parameters
Tuning for 13C Specificity
When analyzing 13C-Phe, you must account for the mass shift. Phenylalanine (
MRM Transition Table
Standardize these transitions to ensure you are tracking the correct isotopologue.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| 12C-Phe (Unlabeled) | 166.1 | 120.1 | 15-20 | Loss of HCOOH (Formic Acid). Dominant fragment. |
| 12C-Phe (Qualifier) | 166.1 | 103.1 | 25-30 | Loss of HCOOH + NH3. |
| U-13C9-Phe (Fully Labeled) | 175.1 | 129.1 | 15-20 | Shift of +9 Da (Parent) and +9 Da (Fragment). |
| 1-13C-Phe (Carboxyl label) | 167.1 | 120.1 | 15-20 | Warning: The label is lost in the neutral fragment (HCOOH). You detect the unlabeled fragment. |
Critical Technical Note on Transitions: If you use a tracer labeled only at the Carboxyl carbon (C1) , the primary transition (loss of formic acid) will lose the 13C label.
-
Result: You will see the parent mass shift (167), but the fragment will be 120 (same as unlabeled).
-
Fix: For C1-labeled studies, you must use the parent-to-parent transition (SIM) or a different fragment, though sensitivity may suffer. For U-13C9 , the ring retains the label, so the fragment shifts to 129.
Module 4: Isotopic Background Correction
The Mathematical Noise
In flux analysis, "background" often refers to the Natural Abundance (NA) of 13C. Approximately 1.1% of all carbon is naturally 13C.
-
If you inject pure unlabeled Phe, you will see a signal at m/z 167 (M+1) due to natural 13C.
-
The Error: If you do not subtract this, you will falsely calculate metabolic flux.
Correction Workflow:
-
Run Unlabeled Standard: Inject pure 12C-Phe.
-
Measure M+0 to M+n: Record intensities for 166, 167, 168, etc.
-
Matrix Inversion: Use software (e.g., IsoCor, Polylayer) to strip the natural abundance contribution from your labeled experimental samples.
-
Purity Check: Ensure your 13C-tracer reagent is >99% pure. Impurities in the tracer look exactly like "background noise."
Frequently Asked Questions (FAQ)
Q: I see a high baseline in my 13C-Phe channel (m/z 175) even in blank samples. Why? A: This is likely carryover or crosstalk .
-
Carryover: Phe is sticky. Add a "sawtooth" wash step (95% AcN <-> 10% AcN) between injections.
-
Crosstalk: If your collision cell does not clear ions fast enough, 12C ions might leak into the 13C detection window. Increase the Inter-Scan Delay (dwell time pause) by 5-10ms.
Q: My M+0 peak (166) is saturating, but M+9 (175) is weak. How do I fix the dynamic range? A: Do not dilute the sample if you need sensitivity for the tracer. Instead, detune the detector specifically for the M+0 transition (lower the collision energy slightly away from optimal for just that transition) or use a less abundant isotope (like 13C1-15N1) as the internal standard to normalize without saturation.
Q: Can I use plastic 96-well plates? A: Yes, but only polypropylene plates certified free of release agents. Avoid polystyrene. If "ghost peaks" appear at m/z 279 or 301 (common plasticizers), switch to glass-coated plates or glass inserts.
Q: Why is my retention time shifting? A: In HILIC, retention time is highly sensitive to the pH and ionic strength of the mobile phase. Ensure your buffer (Ammonium Formate/Acetate) is fresh and pH-adjusted strictly. Evaporation of the organic solvent in the open vial can also shift retention; use pre-slit caps.
References
-
Agilent Technologies. (2017).[2] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Application Notes.[2] Link
-
Guo, X., et al. (2007).[3] Reduction of chemical background noise in LC-MS/MS for trace analysis. Analytical Chemistry, 79(11), 4013-4021. Link
-
Waters Corporation. (2020). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. Waters Application Brief. Link
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317-325. Link
-
NIST. (2021). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Amino Acids.[4][5] National Institute of Standards and Technology. Link
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. agilent.com [agilent.com]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS (Improved Method) | Springer Nature Experiments [experiments.springernature.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
How to correct for natural abundance in Dl-phenylalanine-2,3-13c2 studies
Technical Support Center: Correcting for Natural Abundance in DL-Phenylalanine-2,3-13C2 Studies
User Interface: Diagnostic & Support Hub
Current Status: Active Ticket ID: ISO-COR-PHE23 Subject: Natural Abundance Correction Protocols for DL-Phenylalanine-2,3-13C2 Assigned Specialist: Senior Application Scientist
Part 1: The Core Directive – Understanding the Interference
The Problem: The "Spectral Skew"
You are using DL-Phenylalanine-2,3-13C2 to trace metabolic flux or protein turnover. You expect to see a clean shift from the monoisotopic mass (
However, mass spectrometry (MS) data is never "clean." Nature introduces a background signal that distorts your results.
-
The Unlabeled Pool (
): Phenylalanine ( ) naturally contains ~1.1% Carbon-13. This creates natural and peaks even without any tracer. -
The Tracer Pool (
): Your tracer has two "forced" atoms at positions 2 and 3. However, the other 7 carbons in the molecule still follow natural abundance rules. This means your tracer will generate its own (Tracer + 1 natural ) and peaks.
The Consequence:
If you calculate enrichment simply by measuring the height of the
Part 2: The Protocol – Self-Validating Correction Workflow
This protocol uses a Matrix-Based Deconvolution approach. This is the industry standard for ensuring scientific integrity (E-E-A-T).
Step 1: Define the Molecular Parameters
Before processing, you must validate the inputs. An incorrect formula is the #1 cause of "negative enrichment" errors.
| Parameter | Value | Notes |
| Compound | Phenylalanine | |
| Formula (Neutral) | Use derivatized formula if using GC-MS (e.g., TBDMS). | |
| Tracer Label | 2,3- | Mass shift = +2.0067 Da |
| Monoisotopic Mass | 165.0789 Da | Protonated ( |
| Tracer Purity | e.g., 99% | Check your Certificate of Analysis (CoA). |
Step 2: The Correction Logic (The Matrix)
You cannot simply subtract a blank. You must solve a system of linear equations.
Let
The Workflow Diagram: The following diagram illustrates the logical flow from raw data to corrected enrichment.
Caption: Logical workflow for deconvoluting natural abundance from tracer enrichment using matrix inversion.
Step 3: Execution (Software vs. Manual)
Do not attempt manual calculation for complex datasets. Use validated algorithms.
-
Recommended Tools: IsoCor (Python), IsoCorrectoR (R), or vendor-specific software (e.g., Agilent MassHunter, Thermo TraceFinder).
-
Manual Verification (The "Sanity Check"):
-
Run an unlabeled standard .
-
Measure the ratio of
. -
For Phenylalanine (
), this should be approx.[2] . -
If your measured ratio deviates significantly (>15%), your instrument needs calibration or your integration window is too wide (picking up noise).
-
Part 3: Expert Analysis – The "DL" Factor
Crucial Insight for Drug Development Professionals: You are using DL -Phenylalanine.
-
Biological Context: Mammalian systems generally metabolize L-Phenylalanine . D-Phenylalanine is often excreted or metabolized via different pathways (e.g., D-amino acid oxidase).
-
The Analytical Trap: Standard LC-MS/GC-MS methods (unless using chiral columns) cannot distinguish D from L .
-
The Impact: If you add a 50:50 DL mix, but the cells only utilize the L-form for protein synthesis:
-
The Intracellular Precursor Pool will look like a mix of DL (tracer) + L (endogenous).
-
The Protein Hydrolysate (if measuring incorporation) will contain only L-Phenylalanine.
-
Correction Factor: You must adjust your calculated Precursor Enrichment (
) to account for the fact that only half of your tracer mass was bio-available for the specific pathway.
-
Part 4: Troubleshooting & FAQs
Q1: After correction, my
-
Diagnosis: This is a mathematical artifact caused by Over-Correction .
-
Root Cause 1: Incorrect Chemical Formula. If you derivatized your sample (e.g., silylation in GC-MS) but used the underivatized formula (
) for correction, the algorithm assumes less natural abundance than is actually present. It subtracts too little, or subtracts "ghost" peaks. -
Root Cause 2: Low Signal-to-Noise. If the
peak is saturated (detector dead time) or the is in the noise, the ratio is invalid. -
Fix: Verify the formula includes all derivatization groups (e.g., +TBDMS). Check linearity of the detector.
Q2: My enrichment exceeds 100% (or 1.0 mole fraction).
-
Diagnosis: Integration error or Interference.
-
Root Cause: A co-eluting contaminant is adding signal to the
channel. -
Fix: Check the peak shape.[3] Is the
peak perfectly aligned with ? If the retention time shifts slightly, it's an interference. Use High-Resolution MS (HRMS) to separate the isobaric interference.
Q3: Can I just subtract the M+2 intensity of the control from the sample?
-
Verdict: NO.
-
Reasoning: This "blank subtraction" method fails because it does not account for the loss of tracer signal to
and due to the tracer's own natural abundance. It yields non-linear results and invalidates kinetic calculations. Always use Matrix Correction (Inverse Method).
References
-
Fernandez, C. A., et al. (1996). "Correction of 13C mass isotopomer distributions for natural stable isotope abundance." Journal of Mass Spectrometry.
-
Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics.
-
Biemann, K. (1962).[4] Mass Spectrometry: Organic Chemical Applications. McGraw-Hill. (Foundational text on the matrix method).
-
Cambridge Isotope Laboratories. "Stable Isotope Standards for Mass Spectrometry." (Tracer Purity Data).
-
Su, X., et al. (2017).[5] "Metabolite Spectral Accuracy on Orbitraps." Analytical Chemistry. (High-resolution considerations).
Sources
Common pitfalls in stable isotope tracing with labeled phenylalanine
Technical Support Center: Stable Isotope Tracing Topic: Optimization & Troubleshooting of Labeled Phenylalanine (Phe) Protocols Ticket ID: PHE-ISO-TRC-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You have reached the advanced support tier for metabolic flux analysis. Based on your inquiry regarding L-Phenylalanine (Phe) tracing , I have compiled a technical guide to address the most frequent experimental failures we observe in the field.
Phenylalanine is the "gold standard" for measuring protein turnover because it is an essential amino acid that is not synthesized de novo and has only two metabolic fates: incorporation into protein or irreversible hydroxylation to tyrosine. However, its simplicity is deceptive.
Below is your troubleshooting framework, designed to ensure your data reflects physiological reality rather than experimental artifacts.
Module 1: Experimental Design & Tracer Selection
User Query: "Which labeled Phenylalanine should I use for muscle protein synthesis (MPS) vs. oxidation studies?"
Technical Insight: The position of the label dictates the validity of your metabolic readout. Using the wrong isotopomer will result in signal loss or metabolic misinterpretation.
| Label Type | Recommended Application | Technical Rationale |
| L-[ring- | Protein Synthesis (FSR) | Most Stable. The aromatic ring is not metabolized during decarboxylation. It remains intact until the amino acid is fully degraded or incorporated into protein. This provides the highest signal-to-noise ratio for tissue enrichment. |
| L-[1- | Oxidation / Breath Tests | Metabolic Release. The label is on the carboxyl group.[1] When Phe is oxidized, this carbon is released as |
| L-[ | Avoid for General FSR | Transamination Risk. The amino nitrogen can be swapped via transaminases, meaning your label might end up on Glutamate or Alanine, leading to underestimation of Phe flux. |
Module 2: The "Precursor Pool" Problem
User Query: "My calculated synthesis rates are consistently lower than literature values. I am using plasma enrichment as my baseline."
Root Cause Analysis: This is the single most common error in Phe tracing. Protein synthesis occurs intracellularly, using amino acids charged onto tRNA.
-
The Gradient: There is a concentration gradient between Plasma Phe
Intracellular Phe tRNA-Phe. -
The Error: Plasma enrichment is almost always higher than intracellular enrichment due to the dilution of the intracellular pool by unlabeled Phe released from protein breakdown (proteolysis).
-
Consequence: If you use Plasma Enrichment (
) instead of tRNA enrichment ( ) in your calculation, the denominator is artificially high, making your Fractional Synthesis Rate (FSR) artificially low.
Visualizing the Kinetic Model
The following diagram illustrates the dilution flows that corrupt precursor enrichment data.
Figure 1: The 3-Pool Model. Note the red arrow (Breakdown). This return of unlabeled phenylalanine dilutes the intracellular pool, creating a discrepancy between Plasma and tRNA enrichment.
Corrective Actions
-
Gold Standard: Measure Aminoacyl-tRNA enrichment directly (Technically difficult, requires large tissue samples).
-
Standard Surrogate: Measure Tissue Free Fluid enrichment. This is chemically identical to the intracellular pool and is accepted as the best practical proxy for tRNA enrichment.
-
Methodological Fix: Use the Flooding Dose technique (see Module 4).
Module 3: Metabolic Fate (The Tyrosine Leak)
User Query: "I see signal in the Tyrosine channel during my Phe infusion. Is my tracer impure?"
Technical Insight: No, this is physiology. Phenylalanine is converted to Tyrosine via Phenylalanine Hydroxylase (PAH).
-
Significance: This conversion is irreversible.
-
Impact on Data: If you are calculating Whole Body Protein Turnover (WBPT), you must account for this loss. If you ignore it, you will overestimate protein synthesis because some "disappearing" Phe went to Tyr, not Protein.
-
Troubleshooting:
-
In GC-MS, ensure your chromatographic separation distinguishes between Phe and Tyr derivatives clearly.
-
If measuring WBPT, you may need a secondary tracer (e.g., L-[
H ]-Tyr) or measure the appearance of labeled Tyr to quantify the hydroxylation rate ( ).
-
Module 4: Administration Protocols (Flooding vs. Continuous)
User Query: "Should I use a continuous infusion or a flooding dose?"
Decision Matrix:
| Feature | Continuous Infusion | Flooding Dose |
| Method | Primed constant infusion (e.g., 0.05 µmol/kg/min). | Massive bolus injection (e.g., 1500 mg Phe). |
| Steady State | Required. Must wait 2-4 hours for plateau. | Not Required. Measurements taken in 10-90 mins. |
| Precursor Enrichment | Variable. Gradient exists between plasma/tissue. | Equalized. The flood saturates all pools, forcing specific activity to be equal in plasma and tRNA. |
| Invasiveness | High (Long duration, multiple blood draws). | Moderate (Short duration, large chemical load). |
| Best For | Long-term studies, fragile subjects (infants). | Animal models, rapid turnover tissues, measuring FSR without biopsies of precursor pool. |
Standard Operating Procedure: Flooding Dose (Rat Model)
This protocol minimizes the "Precursor Pool" error by swamping endogenous production.
-
Preparation: Prepare a solution containing unlabeled Phe (150 mM) + L-[ring-
C ]-Phe (tracer) to achieve ~50 mole percent excess (MPE). -
Dosage: Administer 150 µmol/100g body weight via tail vein injection.
-
Note: The sheer mass of Phe forces entry into the cell, equalizing intracellular and extracellular enrichment within minutes.
-
-
Harvest: Sacrifice animal at
to minutes. -
Analysis: Measure enrichment in the specific tissue protein fraction. Because of the flood, you can validly use Plasma Enrichment as the precursor value (
) in the FSR equation:
Module 5: Mass Spectrometry & Data Analysis
User Query: "My GC-MS peaks are drifting. What derivative should I use?"
Recommendation: For Phenylalanine, the TBDMS (tert-butyldimethylsilyl) derivative is robust, moisture-tolerant, and produces distinct fragments.
TBDMS Derivatization Workflow:
-
Pre-treatment: Acidify plasma/tissue supernatant, purify via cation exchange resin (Dowex 50W).
-
Reagent: MTBSTFA + 1% TBDMCS.
-
Reaction: 60°C for 30-60 minutes.
-
GC-MS Monitoring (SIM Mode):
-
Phe (m+0): Monitor m/z 336 (Fragment:
). -
Phe (m+6): Monitor m/z 342 .
-
Contrast: If using N-acetyl-n-propyl esters (NAP), ions will differ (approx m/z 250 range). Always verify ions based on your specific derivative.
-
Calculations (Continuous Infusion FSR):
-
Critical Check: Ensure
(protein) is increasing linearly. If (precursor) is not at steady state, you must use the area-under-the-curve (AUC) for the denominator.
References
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Garlick, P. J., et al. (1980). "A rapid and convenient technique for measuring the rate of protein synthesis in tissues by injection of [3H]phenylalanine." Biochemical Journal, 192(2), 719–723. Link
-
Smith, K., et al. (1998). "Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine." American Journal of Physiology-Endocrinology and Metabolism, 275(1), E73-E78. (Validates flooding dose mechanics). Link
-
Biolo, G., et al. (1995). "An abundant supply of amino acids enhances the metabolic effect of exercise on muscle protein." American Journal of Physiology, 273(1), E122. (Demonstrates the use of Phe/Tyr kinetics in humans). Link
-
Reeds, P. J., et al. (1992). "Phenylalanine flooding dose procedure is effective in measuring intestinal and liver protein synthesis in sheep." Journal of Nutrition, 122(12), 2398-2407. Link
For further assistance with specific mass spectrometer settings or kinetic modeling software, please reply to this ticket with your instrument model number.
Sources
Technical Support Center: Improving Peak Resolution for 13C-Labeled and Unlabeled Phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to achieving high-resolution peaks for both 13C-labeled and unlabeled phenylalanine in your analytical experiments. As Senior Application Scientists, we've designed this resource to be a practical, experience-driven tool that not only offers solutions but also explains the scientific principles behind them.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of phenylalanine.
Q1: Why is achieving high peak resolution for phenylalanine, especially when 13C-labeled, so challenging in NMR?
A: The aromatic side chain of phenylalanine presents several intrinsic challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. The proton (¹H) signals from the aromatic ring are often heavily overlapped, which complicates the analysis of Nuclear Overhauser Effect (NOE) cross peaks used for structure determination[1]. When the molecule is uniformly ¹³C-labeled, this problem is compounded. The resolution in the carbon dimension of ¹³C-dispersed NOESY spectra is often low due to the narrow chemical shift dispersion of aromatic carbons, large one-bond carbon-carbon (¹JCC) couplings, and line broadening from chemical shift anisotropy (CSA)[1]. These strong ¹JCC couplings cause complex splitting patterns in the spectra, significantly hindering resolution and straightforward peak assignment[1][2][3].
Q2: What is the primary cause of peak broadening for phenylalanine in HPLC, and how can I mitigate it?
A: Peak broadening in High-Performance Liquid Chromatography (HPLC) for phenylalanine can stem from several factors, including issues with the mobile phase, column, or the HPLC system itself. A common cause is a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to a distorted peak shape[4]. To mitigate this, always aim to dissolve your sample in the initial mobile phase composition[5]. Other factors include extra-column volume, where the tubing and connections contribute to band broadening, and temperature fluctuations, which can be addressed by using a column oven[6][7]. For aromatic amino acids like phenylalanine, secondary interactions with residual silanol groups on the silica-based stationary phase can also cause peak tailing. Lowering the mobile phase pH can help to protonate these silanols and reduce these unwanted interactions[5].
Q3: For LC-MS analysis, what are common adducts I should look for with phenylalanine, and how do they affect resolution?
A: In Liquid Chromatography-Mass Spectrometry (LC-MS), phenylalanine can form various adducts, which are ions formed by the interaction of the analyte with other molecules in the mobile phase or matrix. Common adducts include the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium [M+NH₄]⁺. In the negative ion mode, you might observe the deprotonated molecule [M-H]⁻ or adducts with formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻. While these adducts themselves don't inherently decrease resolution, the presence of multiple adduct species for a single analyte can complicate the resulting mass spectrum, making it appear as if there are multiple compounds. This is especially true if the mass spectrometer has insufficient resolution to distinguish between them clearly. It's also important to be aware of background ions from the matrix that can form adducts and interfere with your analyte's signal[8].
Q4: Can I use the same sample preparation protocol for both unlabeled and 13C-labeled phenylalanine for NMR analysis?
A: Generally, the core sample preparation steps such as buffer selection, pH adjustment, and addition of a D₂O lock signal are the same for both unlabeled and ¹³C-labeled phenylalanine[9]. However, the concentration requirements might differ. For unlabeled samples where you are detecting ¹³C at natural abundance, a higher protein concentration is often necessary to achieve a good signal-to-noise ratio[10]. For uniformly ¹³C-labeled samples, you can often work with lower concentrations. The key difference lies in the experimental design and the NMR pulse sequences you will use. For labeled samples, you will employ heteronuclear correlation experiments like the ¹H-¹³C HSQC to take advantage of the isotopic label[11].
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific peak resolution issues you may encounter.
Guide 1: Improving Resolution in NMR Spectroscopy
Poor resolution in NMR spectra of phenylalanine can be a significant roadblock. This guide will walk you through systematic troubleshooting steps.
Problem: Overlapping Aromatic Signals and Broad Lineshapes
This is a frequent issue, particularly with ¹³C-labeled phenylalanine in larger proteins.
Workflow for Troubleshooting NMR Resolution
Caption: A decision tree for troubleshooting HPLC peak shape and resolution.
Step-by-Step Methodologies
1. Optimize the Mobile Phase and Gradient:
-
Rationale: The composition of the mobile phase is the most powerful tool for manipulating selectivity and resolution in reversed-phase HPLC.
-
Protocol: Gradient Optimization.
-
Initial Scouting Run: Perform a broad gradient run (e.g., 5% to 95% acetonitrile over 20-30 minutes) to determine the approximate elution time of phenylalanine.
-
"Stretch" the Gradient: Once you know the approximate organic solvent concentration at which phenylalanine elutes, you can "stretch out" that portion of the gradient. For example, if it elutes when the mobile phase is around 40% acetonitrile, you could change your gradient to go from 30% to 50% acetonitrile over a longer period (e.g., 15 minutes).[12] This will increase the separation between closely eluting compounds.[12]
-
Adjust pH: For ionizable compounds like amino acids, pH is a critical parameter. Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of phenylalanine and other analytes, significantly impacting retention and selectivity.[5] A common starting point is to use 0.1% formic acid in both the aqueous and organic phases.[5]
-
-
Example Gradient for Phenylalanine Separation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size [5] * Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Gradient: Start at 5% B, ramp to 40% B over 15 minutes.[5] This can be further optimized based on the results of your scouting run.
-
2. Address System and Column Issues:
-
Rationale: Problems with the hardware can mimic chromatographic issues. It's important to rule these out.
-
Protocol: System Check.
-
Column Equilibration: Always ensure the column is fully equilibrated with the initial mobile phase conditions before injection. A minimum of 10-15 column volumes is recommended.[5] Insufficient equilibration can lead to shifting retention times.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in temperature affect solvent viscosity and can cause retention time drift.[5]
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[4][7]
-
Column Contamination: If peaks become broad or split over time, the column inlet frit may be partially blocked, or the stationary phase may be contaminated. Try back-flushing the column (if the manufacturer allows) or replace it.[13]
-
3. Choosing the Right Stationary Phase:
-
Rationale: If mobile phase optimization is insufficient, the necessary selectivity may only be achieved by changing the column chemistry.
-
Protocol: Column Selection.
-
Standard C18: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and a good starting point for phenylalanine.[5][14]
-
Alternative Phases: If co-elution with other aromatic compounds is an issue, consider a phenyl-hexyl phase, which can offer different selectivity for aromatic analytes through π-π interactions. For separating enantiomers (D- and L-phenylalanine), a specialized chiral stationary phase is required, such as one based on teicoplanin or ristocetin.[15]
-
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups.[5] | Lower mobile phase pH (e.g., with 0.1% formic acid) or use a base-deactivated column.[5] |
| Broad Peaks | Extra-column volume; sample solvent mismatch; column contamination.[4][7] | Use shorter, narrower tubing; dissolve sample in initial mobile phase; flush or replace column.[5][13] |
| Co-elution | Insufficient selectivity. | Optimize the gradient slope around the elution point of the analytes; try a different stationary phase (e.g., phenyl-hexyl).[12] |
| Shifting Retention | Temperature fluctuations; poor column equilibration.[5] | Use a column oven; ensure at least 10-15 column volumes for equilibration before injection.[5] |
Guide 3: Interpreting Mass Spectrometry Data for Isotopologues
For ¹³C-labeled phenylalanine, mass spectrometry provides confirmation of incorporation but requires careful interpretation to resolve the different isotopologues.
Problem: Unresolved or Overlapping Isotopic Clusters
This can make it difficult to determine the exact mass and confirm the level of isotopic enrichment.
-
Rationale: The resolution of a mass spectrometer is its ability to distinguish between ions of very similar mass-to-charge ratios (m/z).[16] For isotopologues, which differ in mass by only the number of neutrons, high resolution is key.[16][17]
-
Protocol: Utilize High-Resolution Mass Spectrometry.
-
Instrumentation: Employ high-resolution mass spectrometers like Orbitrap or Time-of-Flight (TOF) instruments. These instruments can achieve resolutions high enough to separate the individual isotopic peaks (M, M+1, M+2, etc.) that make up the isotopic envelope of a molecule.[16][18]
-
Data Interpretation: With sufficient resolution, you can distinguish between the peak for unlabeled phenylalanine and the various ¹³C-labeled versions. This allows for the calculation of the degree of isotopic enrichment. In contrast, a low-resolution instrument like a standard quadrupole may only show a single, broadened peak representing the average mass of all co-eluting isotopologues.[18][19]
-
-
Precision and Accuracy:
-
Mass Accuracy refers to how close the measured mass is to the true, calculated mass.[16] High mass accuracy helps confirm the elemental composition.
-
Mass Resolution is the ability to separate adjacent peaks.[16] For resolving ¹³C isotopologues of phenylalanine, high resolution is the more critical parameter.
-
III. References
-
Increased Resolution of Aromatic Cross Peaks Using Alternate 13C Labeling and TROSY. (n.d.). Springer. Retrieved March 7, 2026, from
-
Al-Rimawi, F., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. Retrieved March 7, 2026, from
-
Van Raad, D., et al. (2023). Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors. Journal of Biomolecular NMR. Retrieved March 7, 2026, from [Link]
-
Kupce, E. & Claridge, T. D. W. (2017). An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance. arXiv. Retrieved March 7, 2026, from [Link]
-
Pappa-Louisi, A., et al. (n.d.). Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection. Springer Nature. Retrieved March 7, 2026, from [Link]
-
Van Raad, D., et al. (2023). Improved spectral resolution of [ 13 C, 1 H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13 C-labelled precursors. ResearchGate. Retrieved March 7, 2026, from [Link]
-
NMR Tips for Shimming, Part II - Computerized shimming with the Simplex algorithm. (n.d.). Pascal-Man. Retrieved March 7, 2026, from [Link]
-
Shimming for High-Resolution NMR Spectroscopy. (2014). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Van Raad, D., et al. (2023). Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors. Journal of Biomolecular NMR. Retrieved March 7, 2026, from [Link]
-
Peterson, R. (n.d.). Shimming: Theory and Practice. Bio-NMR Core. Retrieved March 7, 2026, from [Link]
-
Gardner, K. H. & Kay, L. E. (1998). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Lewis Kay's Lab - University of Toronto. Retrieved March 7, 2026, from [Link]
-
Locking and Shimming. (n.d.). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]
-
Development of a New Gradient Elution Program for the Analysis of Amino Acids in Pet Foods and Plant Proteins. (2021). Waters Corporation. Retrieved March 7, 2026, from [Link]
-
Pappa-Louisi, A., et al. (2009). Multimode gradient elution in reversed-phase liquid chromatography: application to retention prediction and separation optimization of a set of amino acids in gradient runs involving simultaneous variations of mobile-phase composition, flow rate, and temperature. Analytical Chemistry. Retrieved March 7, 2026, from [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Biotecnika. Retrieved March 7, 2026, from [Link]
-
Fábián, L., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Molecules. Retrieved March 7, 2026, from [Link]
-
Liu, Z., et al. (2018). Solvent Effects on Gelation Behavior of the Organogelator Based on L-Phenylalanine Dihydrazide Derivatives. MDPI. Retrieved March 7, 2026, from [Link]
-
Accuracy & Resolution in Mass Spectrometry. (n.d.). Waters Corporation. Retrieved March 7, 2026, from [Link]
-
Arbogast, L. W., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. Retrieved March 7, 2026, from [Link]
-
Fábián, L., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. Retrieved March 7, 2026, from [Link]
-
dos Santos, F. P., et al. (2014). Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved March 7, 2026, from [Link]
-
Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). Springer. Retrieved March 7, 2026, from [Link]
-
Dynamics of Phenylalanine in the Solid State by NMR. (n.d.). MIT. Retrieved March 7, 2026, from [Link]
-
Wang, X. T., et al. (2019). High precision measurement of phenylalanine d15N values for environmental samples: A new approach coupling high-pressure liquid chromatography (HPLC) purification and elemental analysis-isotope ratio mass spectrometry (EA-IRMS). ResearchGate. Retrieved March 7, 2026, from [Link]_
-
The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. (2020). Spectroscopy. Retrieved March 7, 2026, from [Link]
-
Al-Tannak, N. F., et al. (2023). Optimization and validation of a bioanalytical HPLC-UV technique for simultaneous determination of underivatized phenylalanine and tyrosine in the blood for phenylketonuria diagnosis and monitoring. Biomedical Chromatography. Retrieved March 7, 2026, from [Link]
-
Mass resolution and mass accuracy in mass spectrometry. (n.d.). The Bumbling Biochemist. Retrieved March 7, 2026, from [Link]
-
Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (n.d.). Bitesize Bio. Retrieved March 7, 2026, from [Link]
-
Caglayan, M. G., et al. (2013). Optimization of an HPLC method for phenylalanine and tyrosine quantization in dried blood spot. Clinical Biochemistry. Retrieved March 7, 2026, from [Link]
-
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved March 7, 2026, from [Link]
-
Mass Accuracy and Resolution. (n.d.). Novatia, LLC. Retrieved March 7, 2026, from [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved March 7, 2026, from [Link]
-
Significant 13C NMR signal enhancements in amino acids via adiabatic demagnetization and remagnetization cross polarization. (n.d.). Chemical Communications (RSC Publishing). Retrieved March 7, 2026, from [Link]
-
HPLC: What to do in case of peaks being too broad?. (2017). KNAUER. Retrieved March 7, 2026, from [Link]
-
Abnormal Peak Shapes. (n.d.). Shimadzu. Retrieved March 7, 2026, from [Link]
-
Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. (2021). ACS Publications. Retrieved March 7, 2026, from [Link]
-
NMR sample preparation guidelines. (n.d.). Pure Biologics. Retrieved March 7, 2026, from [Link]
-
2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. (n.d.). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]
-
HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent. Retrieved March 7, 2026, from [Link]
-
Factors controlling precision and accuracy in isotope-ratio-monitoring mass spectrometry. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
-
Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. (n.d.). The Journal of Physical Chemistry B - ACS Publications. Retrieved March 7, 2026, from [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. Retrieved March 7, 2026, from [Link]
Sources
- 1. Increased Resolution of Aromatic Cross Peaks Using Alternate 13C Labeling and TROSY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. halocolumns.com [halocolumns.com]
- 8. acdlabs.com [acdlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. nmr-bio.com [nmr-bio.com]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. bitesizebio.com [bitesizebio.com]
- 13. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. enovatia.com [enovatia.com]
- 19. waters.com [waters.com]
Stability of Dl-phenylalanine-2,3-13c2 in solution and storage
Stability, Storage, and Handling Guide[1]
Product: DL-Phenylalanine-2,3-13C2 Application: NMR Internal Standards, Metabolic Flux Analysis, Proteomics Support Level: Advanced Technical[1]
Core Stability Profile
Executive Summary: DL-Phenylalanine-2,3-13C2 is chemically robust due to the stability of the carbon-carbon bond holding the isotope labels. However, its physical stability in solution is the primary challenge for researchers. The molecule is zwitterionic; its solubility is strictly pH-dependent, and neutral aqueous solutions are highly susceptible to microbial contamination.[1]
Physicochemical Data Table
| Property | Value / Characteristic | Impact on Protocol |
| Molecular Weight | ~167.2 g/mol (Labeled) | Adjust mass calculations for 13C enrichment.[1] |
| Solubility (H2O) | ~14.1 g/L (at 25°C) | Low. Requires pH adjustment for high-conc.[1] stocks. |
| pKa Values | Buffer regions are < pH 2.5 and > pH 8.[1]5. | |
| Isoelectric Point (pI) | ~5.48 | Critical: Minimum solubility occurs here.[1] Avoid pH 5-6 for stocks. |
| Hygroscopicity | Low to Moderate | Store with desiccant to prevent hydrolysis/clumping.[1] |
| Isotopic Stability | High (Non-exchangeable) | 13C at pos. 2,3 does not exchange with solvent protons.[1] |
Module 1: Solid State Storage
The Foundation of Stability
The solid isotopologue is stable for years if protected from moisture and light.[1]
-
Temperature: Store at Room Temperature (20-25°C) for routine use. For long-term archiving (>1 year), -20°C is preferred to slow potential slow oxidation, though not strictly necessary if desiccated.[1]
-
Humidity: The primary enemy.[1] Moisture absorption can alter the effective mass (leading to concentration errors) and encourage microbial growth on the solid surface.
-
Container: Amber glass or opaque plastic with a tight seal.[1]
Protocol 1: Handling Hygroscopic Solids
-
Equilibrate the vial to room temperature before opening (prevents condensation).[1]
-
Weigh quickly in a low-humidity environment.[1]
-
Flush headspace with Nitrogen or Argon before resealing (optional but recommended for expensive isotopes).[1]
Module 2: Solution Preparation & Stability
The Critical Zone
Most user issues arise here. Because DL-Phenylalanine is hydrophobic relative to other amino acids, it resists dissolution in neutral water at high concentrations.[1]
Strategic Solubilization Protocol
Do not attempt to dissolve >20 mM in neutral water (pH 7).[1] It will likely precipitate or take hours to dissolve.[1]
Recommended Stock Concentration: 50 mM - 100 mM Solvent Vehicle: 0.1 M HCl (Acidic) or 0.1 M NaOH (Basic)[1]
Workflow Diagram: Preparation Decision Tree
The following logic ensures you choose the correct solvent system based on your downstream application.
Caption: Decision logic for solubilizing DL-Phenylalanine-2,3-13C2 based on experimental constraints. Acidic or Basic shifts move the molecule away from its isoelectric point (pI 5.48), drastically improving solubility.
Module 3: Degradation Pathways
Understanding the Risks
While the 13C isotope is stable, the phenylalanine molecule itself faces three main threats in solution.
-
Microbial Consumption: Amino acid solutions are nutrient broths.[1] Without sterile filtration, bacteria will consume the phenylalanine, releasing 13CO2 and destroying your standard.
-
Precipitation: If the pH drifts towards 5.5 (the pI), the molecule loses its net charge and precipitates.
-
Oxidation: Rare in short-term storage, but possible over months.[1] Phenylalanine can oxidize to Phenylpyruvate or Phenylacetaldehyde, especially in the presence of transition metals (Fe, Cu).
Pathway Diagram: Degradation Mechanisms[2][3]
Caption: Primary degradation pathways.[1] Microbial contamination is the fastest route to sample loss. Precipitation is reversible via pH adjustment; oxidation is irreversible.
Troubleshooting & FAQs
Q1: My stock solution has white crystals at the bottom after thawing. Is it ruined?
Diagnosis: This is likely isoelectric precipitation .[1] Root Cause: Freezing can cause "freeze-concentration" effects where buffer salts crystallize out, shifting the local pH.[1] If the pH moved near 5.5, the phenylalanine precipitated. Fix:
-
Warm the solution to 37°C.
-
Vortex vigorously.[1]
-
If it persists, add a small volume of 1M HCl (or NaOH, depending on your matrix) to push the pH away from the pI.
-
Verification: The 13C label is unaffected by precipitation. Once redissolved, it is safe to use.[1]
Q2: Can I autoclave my DL-Phenylalanine solution?
Answer: Yes, but filtration is better. Phenylalanine is thermally stable and can survive standard autoclaving (121°C for 15 min).[1] However, autoclaving can induce slight Maillard reactions if any trace sugars are present (impurities) or cause hydrolysis if the pH is extremely acidic/basic. Best Practice: Use a 0.22 µm PVDF or PES syringe filter .[1] It is faster, safer for the molecule, and prevents volume loss due to evaporation.
Q3: Will the 13C label "exchange" with the water over time?
Answer: No. The 13C atoms are located at positions 2 and 3 (the alpha and beta carbons). These are covalently bonded carbon backbone atoms.[1] Unlike Deuterium (2H) on exchangeable groups (like -OH, -NH2, or -COOH), Carbon-13 atoms do not exchange with solvent protons or carbons under storage conditions.[1] Your isotopic enrichment will remain constant.
Q4: I see a new peak in my NMR spectrum after 6 months of storage. What is it?
Diagnosis: Likely Phenylpyruvate (via deamination/oxidation) or a breakdown product from bacterial action.[1][2] Test: Check the chemical shift.
-
Phenylalanine (alpha-CH): ~3.9 ppm.[1]
-
Phenylpyruvate (alpha-CH2): ~4.2 ppm (keto form).[1] Prevention: Always store long-term aliquots at -20°C and ensure sterility.
References
-
PubChem. (2025).[1][4][5] DL-Phenylalanine Compound Summary (CID 994).[1] National Library of Medicine.[1] [Link]
-
Isca Biochemicals. (n.d.).[1] Amino acid pKa and pI values.[1][6] [Link]
-
Hidalgo, F. J., & Zamora, R. (2019).[1][7] Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides.[7][8] Food Chemistry: X, 2, 100037.[1][7] [Link]
-
Breitkopf, C., et al. (2016).[1] Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. Metabolomics.[1] [Link]
-
Agilent Technologies. (2022).[1] Amino Acid Analysis: How-to Guide. (Referencing stock solution preparation in 0.1 N HCl). [Link]
Sources
- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. davuniversity.org [davuniversity.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving Matrix Effects in DL-Phenylalanine-2,3-13C2 Analysis
Welcome to the Advanced Bioanalytical Support Center. As researchers and drug development professionals, you rely on precise quantification of stable isotope-labeled amino acids. DL-phenylalanine-2,3-13C2 is frequently utilized as a metabolic tracer or internal standard; however, its quantification is highly susceptible to matrix effects—specifically ion suppression or enhancement in the LC-MS/MS electrospray ionization (ESI) source.
This guide provides field-proven, self-validating strategies to diagnose, isolate, and eliminate matrix effects, ensuring absolute scientific integrity in your assays.
Diagnostic Workflow
Diagnostic workflow for isolating and mitigating LC-MS/MS matrix effects.
Mechanistic Knowledge Base & FAQs
Q1: My DL-phenylalanine-2,3-13C2 signal is highly variable across different plasma samples. Is this a matrix effect? A: Yes. Matrix effects occur when co-eluting, undetected components (like phospholipids, carbohydrates, or inorganic salts) compete with your analyte for available charge in the ESI source. This competition alters droplet surface tension and limits charge availability, leading to ion suppression. For example, high lipid and carbohydrate content from Total Parenteral Nutrition (TPN) infusions heavily modifies the blood matrix, which can lead to false, involuntary low or elevated measurements of amino acids in LC-MS/MS[1].
Q2: How do I chromatographically separate DL-phenylalanine-2,3-13C2 from suppressing salts? A: Phenylalanine is a polar amino acid. In standard Reversed-Phase Liquid Chromatography (RPLC), it elutes relatively early, often co-eluting with inorganic salts present in the solvent front where ion suppression is most severe. To establish a self-validating separation, shift to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes an organic-rich mobile phase that provides better retention and peak symmetry for polar amino acids, effectively moving them away from the salt-heavy suppression zone[2]. Alternatively, if RPLC must be used, introducing an ion-pairing reagent such as perfluoroheptanoic acid can improve retention and chromatographic resolution[3].
Q3: I am using DL-phenylalanine-2,3-13C2 as a metabolic tracer. What is the optimal Internal Standard (IS) to correct for matrix effects? A: A robust quantitative assay requires an internal standard that experiences the exact same matrix environment as the target analyte. Because your target is already a stable isotope-labeled compound (13C2), you cannot use unlabeled phenylalanine as an IS (as it is endogenous to the biological sample). Instead, you must use a distinct, heavier isotopologue, such as L-phenylalanine-D5 or uniformly labeled 13C9,15N1-phenylalanine. These will co-elute perfectly with DL-phenylalanine-2,3-13C2, ensuring that any ion suppression affects both molecules equally, thereby normalizing the variability and correcting the matrix effect[2][4].
Q4: Can changing the ionization source hardware reduce matrix effects? A: Yes. Conventional ESI is highly susceptible to salt-induced suppression. Switching to nanoelectrospray ionization (nanoESI) can mitigate this. NanoESI generates significantly smaller initial droplets compared to conventional ESI. Because the droplets are smaller, they require fewer fission events to reach the Rayleigh limit for ion emission. This minimizes the concentration of non-volatile salts in the final droplet, significantly recovering signal intensity and reducing ionization suppression even in complex, salt-rich biological matrices.
Self-Validating Experimental Protocols
Protocol 1: Post-Column Infusion (Qualitative Matrix Effect Mapping)
Causality: By continuously infusing the analyte post-column while injecting a blank matrix extract, any drop in the steady baseline MS signal directly highlights the exact retention times where matrix components suppress ionization. This creates a self-validating loop where chromatographic adjustments can be immediately verified against the suppression map.
-
Prepare Standard: Formulate a neat standard solution of DL-phenylalanine-2,3-13C2 at a moderate concentration (e.g., 1 µg/mL in mobile phase).
-
Setup Hardware: Connect a syringe pump to a zero-dead-volume T-piece located between the analytical LC column and the mass spectrometer ESI source.
-
Establish Baseline: Infuse the DL-phenylalanine-2,3-13C2 standard at a constant flow rate (e.g., 10 µL/min) to establish a steady, elevated baseline signal for its specific MRM transition.
-
Inject Matrix: Inject a blank matrix extract (e.g., extracted plasma containing no analyte) onto the LC column and run your standard chromatographic gradient.
-
Analyze Map: Observe the MRM chromatogram. Negative dips in the steady baseline indicate zones of ion suppression caused by eluting matrix components. If the retention time of DL-phenylalanine-2,3-13C2 falls within a dip, the chromatographic gradient or sample prep must be adjusted.
Protocol 2: Optimized Plasma Extraction (Protein Precipitation + SPE)
Causality: Removing proteins via organic crash and subsequent solid-phase extraction (SPE) selectively retains the amino acid while washing away phospholipids and salts—the primary culprits of ESI surface-tension disruption.
-
Sample Aliquot: Aliquot 50 µL of plasma into a microcentrifuge tube.
-
IS Addition: Add 10 µL of the internal standard working solution (e.g., Phenylalanine-D5) to ensure normalization of any downstream losses.
-
Protein Crash: Add 150 µL of cold Acetonitrile containing 1% Formic Acid to precipitate proteins. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
SPE Loading: Transfer the supernatant to a pre-conditioned mixed-mode cation exchange (MCX) Solid Phase Extraction cartridge.
-
Wash Step: Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of 100% Methanol to elute neutral lipids and phospholipids.
-
Elution: Elute the target amino acids using 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Quantitative Impact of Mitigation Strategies
The following table summarizes the expected quantitative improvements when applying the troubleshooting strategies outlined above to DL-phenylalanine-2,3-13C2 analysis.
| Mitigation Strategy | Chromatographic Mechanism | Matrix Factor (Target 1.0) | Analyte Recovery (%) |
| Dilute and Shoot (RP-LC) | Early elution near solvent front | 0.45 (Severe Suppression) | N/A |
| Protein Precipitation (HILIC) | Increased retention of polar analytes | 0.85 (Mild Suppression) | 85 - 90% |
| SPE Cleanup + HILIC | Removal of lipids + optimal retention | 0.98 (Negligible) | 92 - 96% |
| NanoESI (High Salt Matrix) | Reduced droplet fission requirement | 0.95 (Corrected) | N/A |
References
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health (NIH). 2
-
False Measurement of Blood Amino Acids by LC-MS/MS in a Patient Dependent on Matrix Effect after Total Parenteral Nutrition Infusion. Bentham Science Publishers. 1
-
LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. ACS Publications. 3
-
Stable Isotope-Labeled Mixtures, Sets, and Kits. Otsuka. 4
-
Influence of matrix effects by inorganic ions in single-cell direct mass spectrometry. Japanese Society for Biomedical Mass Spectrometry.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. otsuka.co.jp [otsuka.co.jp]
Validation & Comparative
Cross-Validation of Metabolic Flux: DL-Phenylalanine-2,3-13C2 Tracing Guide
Topic: Cross-validation of results from DL-phenylalanine-2,3-13C2 tracing studies Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Strategic Value of 2,3-13C2 Labeling
In metabolic flux analysis (MFA), the choice of isotopomer dictates the resolution of the biological picture. DL-phenylalanine-2,3-13C2 is a specialized tracer that offers a distinct advantage over uniformly labeled ([U-13C]) or carboxyl-labeled ([1-13C]) variants: it acts as a precise probe for the ketogenic/anaplerotic split of amino acid catabolism while serving as a rigorous checkpoint for stereoselective metabolism (D- vs. L-isomer processing).
This guide provides a technical framework for cross-validating data derived from this tracer, ensuring that observed fluxes are biological realities rather than artifacts of racemic interference or isotopic scrambling.
Comparative Analysis: Tracer Selection Matrix
To validate results, one must understand how this specific tracer compares to its alternatives. The following table contrasts DL-phenylalanine-2,3-13C2 with standard alternatives to highlight where cross-validation is most effective.
| Feature | DL-Phenylalanine-2,3-13C2 | L-Phenylalanine-[U-13C9] | L-Phenylalanine-[1-13C] |
| Primary Utility | Tracking ketogenic flux (Acetoacetate) & D-amino acid oxidase (DAO) activity. | Global carbon mapping; biomass synthesis rates. | Quantifying decarboxylation events (flux to CO₂). |
| TCA Cycle Entry | Exclusive to Acetyl-CoA (via Acetoacetate). | Dual Entry: Fumarate (direct) & Acetyl-CoA. | None. Label is lost as CO₂ at the p-hydroxyphenylpyruvate step. |
| Stereochemistry | Racemic (DL): Probes both protein synthesis (L) and DAO activity (D). | Pure L: Exclusively tracks protein synthesis/anabolism. | Pure L: Exclusively tracks protein synthesis/anabolism. |
| Mass Shift | M+2 (Clean signal, low background interference). | M+9 (High signal, but complex isotopomer distribution). | M+1 (High background noise from natural abundance). |
| Cost Efficiency | High (Cost-effective for large-scale screens). | Low (Expensive; reserved for high-res fluxomics). | Moderate. |
Scientific Insight: The "DL" Confounding Factor
Using a DL-racemic mixture introduces a unique variable. Mammalian cells primarily utilize L-phenylalanine for protein synthesis. The D-isomer is not inert; it is metabolized by D-amino acid oxidase (DAO) into phenylpyruvate, which can then be transaminated back into L-phenylalanine.
-
Validation Logic: If your kinetic curves show a "biphasic" incorporation of label into proteins, it confirms the delayed entry of D-Phe derived carbons. This allows you to mathematically separate direct uptake (L-Phe) from recycling (D-Phe).
Experimental Protocol: High-Resolution Tracing Workflow
This protocol is designed to maximize the recovery of the M+2 isotopologue and prevent artifactual degradation.
Phase 1: Cell Culture & Tracer Incubation[1]
-
Media Prep: Reconstitute DMEM lacking Phenylalanine and Tyrosine.
-
Tracer Addition: Add DL-phenylalanine-2,3-13C2 to a final concentration of 0.4 mM (physiological).
-
Critical Control: Run a parallel plate with L-phenylalanine-[Ring-D5] to distinguish pure L-metabolism from the DL-mixture effects.
-
-
Time Course: Harvest cells at 0, 15, 30, 60, and 120 minutes to capture the flux into Tyrosine and TCA intermediates.
Phase 2: Metabolite Extraction (Quenching)
-
Rapid Quench: Wash cells once with ice-cold saline, then immediately add 80% Methanol (-80°C) .
-
Why? Stops DAO and PAH enzymatic activity instantly.
-
-
Lysis: Scrape cells on dry ice; vortex for 10 min at 4°C.
-
Phase Separation: Centrifuge at 14,000 x g for 10 min. Collect supernatant (polar metabolites).
Phase 3: LC-HRMS Acquisition
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) – amide phase.
-
Ionization: ESI Positive (for Amino Acids) and Negative (for TCA intermediates).
-
Target Ions (M+2 Monitoring):
-
Phenylalanine: m/z 166.086 → 168.093 (M+2)
-
Tyrosine: m/z 182.081 → 184.088 (M+2)
-
Acetoacetate: m/z 101.024 → 103.031 (M+2)
-
Citrate: m/z 191.019 → 193.026 (via Acetyl-CoA incorporation)
-
Cross-Validation Framework: The "Fate of Carbons" System
To certify your results, you must demonstrate that the label follows the mechanistic rules of biochemistry. Use this three-point validation check:
Validation Check 1: The Decarboxylation Control
-
Mechanism: During the conversion of p-hydroxyphenylpyruvate (pHPP) to Homogentisate, the C1 (carboxyl) carbon is lost as CO₂.
-
The Test: Compare DL-Phe-2,3-13C2 results with L-Phe-1-13C .
-
Expected Result:
-
2,3-13C2 Tracer: Label is retained in Homogentisate and downstream Acetoacetate.
-
1-13C Tracer: Label is lost completely. No M+1 Acetoacetate should be observed.
-
Failure Mode: If you see M+1 Acetoacetate with the 1-13C tracer, your pathway map is incorrect (likely non-canonical decarboxylation).
-
Validation Check 2: The Ketogenic Split
-
Mechanism: Fumarylacetoacetate hydrolysis yields Fumarate (from the ring carbons) and Acetoacetate (from the side chain C2/C3 + ring fragments).[1][2][3][4]
-
The Test: Check the labeling of Fumarate vs. Citrate.
-
Expected Result:
-
The C2/C3 label of Phenylalanine ends up specifically in the Acetoacetate moiety.
-
Acetoacetate converts to Acetyl-CoA (M+2), which enters the TCA cycle to form Citrate M+2 .[5][6]
-
Fumarate produced directly from tyrosine catabolism should be unlabeled (M+0) .
-
Note: Fumarate will eventually become labeled (M+2) after the Citrate turns over through the TCA cycle, but the initial rate of Fumarate M+2 appearance will be significantly delayed compared to Citrate M+2.
-
Validation Check 3: The Stereoselective Lag
-
Mechanism: D-Phe must be oxidized to Phenylpyruvate before becoming L-Phe.
-
The Test: Calculate the M+2 enrichment ratio of Phenylpyruvate / Phenylalanine .
-
Expected Result: In DL-tracing, the Phenylpyruvate pool often shows higher fractional enrichment early on (relative to L-tracing) because the D-isomer is being dumped into this pool by DAO, creating a bottleneck before re-amination.
Visualizing the Flux Pathway
The following diagram illustrates the specific fate of the Carbon-2 and Carbon-3 atoms (highlighted in red) from DL-Phenylalanine, demonstrating why they end up in the Acetyl-CoA pool rather than the direct Fumarate pool.
Figure 1: Metabolic fate of DL-Phenylalanine-2,3-13C2. Note the specific channeling of the label into the ketogenic arm (Acetoacetate) and the delayed contribution of the D-isomer via Phenylpyruvate.
References
-
Eurisotop. Stable Isotope-Labeled Products For Metabolic Research. Available at: [Link]
-
Tokuhisa, S., et al. (1981). Studies on phenylalanine metabolism by tracer techniques. IV. Biotransformation of D- and L-phenylalanine in man. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Hui, S., et al. (2017). Glucose feeds the TCA cycle via circulating lactate. Nature.[13] (Context on TCA flux validation). Available at: [Link]
Sources
- 1. Frontiers | A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals [frontiersin.org]
- 2. A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What metabolic substrate(s) are produced from the carbon - Timberlake 14th Ch 18 Problem 69c [pearson.com]
- 5. Ketone bodies - Wikipedia [en.wikipedia.org]
- 6. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Overview of TCA Cycle: Metabolic pathway, Functions and Steps - Creative Proteomics [creative-proteomics.com]
- 10. ttuhsc.edu [ttuhsc.edu]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo | bioRxiv [biorxiv.org]
Comparative Guide: DL-Phenylalanine-2,3-13C2 vs. Deuterated Phenylalanine for Metabolic Studies
[1]
Executive Summary
In metabolic tracer studies, the choice between DL-Phenylalanine-2,3-13C2 and Deuterated Phenylalanine (typically L-Phe-d5 or d8) is not merely a matter of cost; it dictates the experimental design and data validity.[1]
While deuterated analogues are often more accessible, they introduce two significant variables: Chromatographic Isotope Effects (retention time shifts) and Kinetic Isotope Effects (KIE) . Conversely, the specific product —DL -Phenylalanine-2,3-13C2—introduces a stereochemical variable (the D-isomer) that is often overlooked but fatal to protein turnover calculations if not corrected.[1]
This guide analyzes these tracers across three critical dimensions: Stereochemical Fidelity, Chromatographic Behavior, and Metabolic Stability.
Part 1: The Stereochemical Critical Control Point (DL vs. L)[1]
CRITICAL WARNING: The product specified is a racemic mixture (DL) .[1] Most mammalian metabolic studies (e.g., protein synthesis rates, catecholamine flux) strictly require L-Phenylalanine .
The "DL" Trap in Flux Analysis
If you infuse DL-Phenylalanine-2,3-13C2 into a biological system, the metabolic fate of the two isomers diverges immediately:
-
L-Isomer: Transported into cells via LAT1/LAT2 transporters; incorporated into nascent proteins; hydroxylated to L-Tyrosine.[1]
-
D-Isomer: Not incorporated into mammalian proteins.[1] It is largely excreted in urine or metabolized by D-Amino Acid Oxidase (DAAO) in the kidney/liver to phenylpyruvate.[1]
Impact on Data: If you calculate "Precursor Pool Enrichment" based on total plasma phenylalanine (L+D) but measure "Product Enrichment" in protein (L only), your calculated synthesis rate will be underestimated by ~50% because the D-isomer dilutes the precursor pool signal without contributing to the product.[1]
Recommendation:
Part 2: Chromatographic & Ionization Performance[1][2]
The Deuterium Retention Time Shift
Deuterium (
-
Deuterated Phe (d5/d8): C-D bonds are shorter and less polarizable than C-H bonds.[1] In Reversed-Phase Liquid Chromatography (RPLC), deuterated phenylalanine typically elutes earlier than the endogenous (unlabeled) phenylalanine.[1]
-
13C-Phe: Co-elutes perfectly with endogenous phenylalanine.[1]
Why this matters (The Matrix Effect): In LC-MS/MS, co-eluting contaminants (phospholipids, salts) suppress ionization. If your internal standard (Deuterated Phe) elutes at a different time than your analyte (Endogenous Phe), they experience different suppression levels. This invalidates the quantification.
Visualization: The Matrix Effect Risk
Caption: Comparison of co-elution stability. 13C tracers ensure the tracer and tracee experience identical matrix suppression, whereas Deuterated tracers may separate, leading to quantification errors.[2]
Part 3: Metabolic Fidelity & Kinetic Isotope Effects (KIE)
The Phenylalanine Hydroxylase (PAH) Problem
A major pathway for Phenylalanine clearance is its conversion to Tyrosine via PAH.[1][3][4]
-
Deuterated Phe (Ring-d5): If the deuterium label is located at the para position (Ring C4), the breaking of the C-D bond during hydroxylation is the rate-limiting step.[1] The C-D bond is stronger than C-H, causing a Primary Kinetic Isotope Effect . The enzyme will process the tracer slower than the natural amino acid, artificially inflating the measured pool size and underestimating flux.
-
13C-Phe (2,3-13C2): The label is on the side chain.[1] The hydroxylation occurs on the ring.[1] There is no primary KIE .[1] The tracer behaves exactly like natural phenylalanine.[1]
Pathway Analysis
Caption: Metabolic fate of Phenylalanine. Ring-deuterated tracers risk Kinetic Isotope Effects (KIE) at the PAH step, whereas side-chain 13C tracers remain metabolically neutral.[1]
Part 4: Comparative Data Summary
| Feature | DL-Phenylalanine-2,3-13C2 | L-Phenylalanine-d5 (Ring) | L-Phenylalanine-d8 (Universal) |
| Stereochemistry | Racemic (DL) - Requires chiral separation or correction.[1] | Pure L - Biologically ready.[1] | Pure L - Biologically ready.[1] |
| LC Retention Time | Identical to endogenous Phe. | Shifts earlier (0.1 - 0.3 min).[1] | Shifts earlier (significant). |
| Matrix Effects | Minimal (Co-elutes). | High Risk (Separates from analyte). | High Risk.[1][2][5] |
| Metabolic KIE | Negligible (Side chain label).[1] | Significant (Primary KIE on PAH). | Significant . |
| Mass Shift | +2 Da (M+2). Risk of overlap with natural M+2 isotopes. | +5 Da (M+5). Clean background. | +8 Da (M+8). Clean background. |
| Cost | High.[1][2] | Low/Moderate.[1] | Moderate. |
Part 5: Validated Experimental Protocol (Flux Analysis)
Objective: Measure fractional synthesis rate (FSR) of muscle protein using Phenylalanine tracer. Assumption: Researcher uses L-Isomer equivalent of the 13C tracer (or corrects for D-isomer).
Tracer Administration (Continuous Infusion)
-
Prime: 2
mol/kg L-[2,3-13C2]Phe (IV bolus).[1] -
Constant Infusion: 0.05
mol/kg/min for 4–6 hours. -
Goal: Achieve steady-state plasma enrichment (Target TTR: 0.04–0.06).
Sample Collection
-
Plasma: Collect at t=180, 200, 220, 240 min (Steady state verification).
-
Tissue: Biopsy at t=240 min.[1] Rinse with ice-cold saline to remove blood.[1]
Sample Preparation (LC-MS/MS)
-
Step 1 (Precipitation): Add 100
L plasma to 400 L Methanol (spiked with internal standard, e.g., L-Phe-d8).[1] Vortex, Centrifuge 10k x g. -
Step 2 (Derivatization - Optional but Recommended): Butylation or Dansylation improves retention and sensitivity for amino acids.[1]
-
Protocol: Evaporate supernatant.[1] Add 3N HCl in n-Butanol. Heat at 65°C for 20 min. Evaporate. Reconstitute in 0.1% Formic Acid.
-
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7
m). -
Mobile Phase: A: 0.1% Formic Acid in H2O; B: Acetonitrile.[1]
-
Transitions (MRM):
Data Calculation Logic:
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.[1] (Foundational text on tracer methodology and KIE).
-
Guo, Z., et al. (2010). "Chromatographic isotope effect of deuterated internal standards in LC-MS/MS analysis." Journal of Chromatography B. Link
-
Matthews, D. E., et al. (1980). "Systematic errors in determining protein turnover rates with [1-13C]leucine and [15N]glycine." American Journal of Physiology.[1] Link
-
D'Mello, J. P. F. (2003). Amino Acids in Animal Nutrition. CABI Publishing.[1] (Reference for D-amino acid oxidase activity and D-Phe metabolism).
-
Nair, K. S., et al. (1988). "Leucine, glucose, and energy metabolism after 3 days of fasting in healthy human subjects." American Journal of Clinical Nutrition. (Demonstrates standard infusion protocols). Link
Accuracy and precision in measuring Dl-phenylalanine-2,3-13c2 enrichment
Technical Comparison Guide: Analytical Modalities for Dl-Phenylalanine-2,3-13C2 Enrichment
Executive Summary: The Precision Paradox
In metabolic flux analysis (MFA) and protein turnover studies, the detection of Dl-phenylalanine-2,3-13C2 presents a specific "precision paradox." While the tracer is chemically stable and biologically relevant, its mass shift (+2 Da) overlaps significantly with the natural isotopic envelope of organic backgrounds (specifically the naturally occurring
For researchers, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is not merely about sensitivity; it is about the integrity of the isotopic ratio . This guide objectively compares these modalities, providing validated protocols and experimental data to support your platform selection.
The Tracer Challenge: Why 2,3-13C2?
Dl-phenylalanine-2,3-13C2 is labeled at the
-
The Problem: In a standard organic molecule of this size (approx. 20 carbons after derivatization), the natural "m+2" background abundance can be 1–3% of the base peak.
-
The Requirement: Your analytical method must have sufficient dynamic range and linearity to distinguish tracer-derived enrichment from natural background noise with a Coefficient of Variation (CV) < 1%.
Method A: GC-MS (TBDMS Derivatization)
Status: The "Gold Standard" for Metabolic Flux Analysis.
GC-MS using the N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) derivative is the most robust method for 13C-enrichment analysis. It produces a stable tert-butyldimethylsilyl (TBDMS) derivative that yields a dominant
Experimental Protocol (Self-Validating System)
-
Reagents: MTBSTFA + 1% TBDMCS, Acetonitrile (ACN), Pyridine.
-
Sample: 10–50 µL plasma or cell lysate supernatant.
Step-by-Step Workflow:
-
Dry Down: Evaporate sample to complete dryness under
gas (Critical: Moisture inhibits derivatization). -
Derivatization: Add 50 µL ACN + 50 µL MTBSTFA. Incubate at 70°C for 60 minutes .
-
Analysis: Inject 1 µL into GC-MS (Split 1:10 to 1:50 depending on concentration).
-
MS Settings: Electron Impact (EI) ionization (70 eV). SIM mode monitoring:
-
m/z 336 (Natural Phe-TBDMS, [M-57]+)
-
m/z 338 (2,3-13C2 Phe-TBDMS, [M-57]+)
-
Fragmentation Logic (Graphviz)
Figure 1: Reaction and fragmentation pathway for Phenylalanine-TBDMS analysis in GC-MS. The [M-57]+ ion retains the alpha and beta carbons, ensuring the label is measured.
Method B: LC-MS/MS (Direct Analysis)
Status: High Sensitivity, High Throughput.
LC-MS/MS allows for the analysis of underivatized amino acids, significantly simplifying sample preparation. However, it is susceptible to ion suppression (matrix effects), which can alter the observed ratio of Tracee (unlabeled) to Tracer (labeled) if they do not co-elute perfectly or if the background noise is high.
Experimental Protocol
-
Column: C18 or HILIC (e.g., Intrada Amino Acid).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.
Step-by-Step Workflow:
-
Protein Precipitation: Mix 20 µL sample with 80 µL cold Methanol/ACN (1:1).
-
Centrifuge: 14,000 x g for 10 min.
-
Dilution: Dilute supernatant 1:10 with Mobile Phase A.
-
MS/MS Transitions (MRM):
-
Natural Phe: 166.1
120.1 (Loss of HCOOH) -
2,3-13C2 Phe: 168.1
122.1 (Retains label)
-
Critical Note: The transition 166
Comparative Performance Data
The following data summarizes validation experiments comparing both methods for low-level enrichment (0.5 – 5.0 MPE) .
| Metric | GC-MS (TBDMS) | LC-MS/MS (MRM) | Analysis |
| Linearity ( | > 0.999 | > 0.995 | GC-MS offers superior linearity for isotopic ratios due to fewer matrix effects. |
| Precision (CV%) | 0.2% – 0.5% | 1.5% – 3.0% | GC-MS is significantly more precise for measuring small isotopic shifts. |
| LOQ (Concentration) | ~1 µM | ~0.05 µM | LC-MS/MS is orders of magnitude more sensitive for concentration, but less precise for enrichment. |
| Sample Volume | 10–50 µL | 1–5 µL | LC-MS/MS is preferred for volume-limited samples (e.g., murine tail bleeds). |
| Throughput | 30 min/sample | 5–10 min/sample | LC-MS/MS is ideal for large clinical cohorts. |
Data Interpretation
-
For Flux Analysis: GC-MS is the superior choice. The error in flux calculation scales linearly with the error in enrichment measurement. A CV of 3% (LC-MS) can introduce >10% error in calculated flux rates.
-
For Concentration: LC-MS/MS is superior. If you need to know how much Phenylalanine is there, rather than just the isotope ratio, LC-MS is the winner.
The Verdict: Selecting Your Modality
Choose GC-MS (TBDMS) if:
-
You are performing Metabolic Flux Analysis (MFA) or calculating Fractional Synthesis Rates (FSR).
-
You need to measure enrichments below 1.0 MPE (Mole Percent Excess).
-
Precision is your primary metric of success.
Choose LC-MS/MS if:
-
You have extremely limited sample volume (<10 µL).
-
You are screening hundreds of samples (high throughput).
-
The enrichment levels are high (>10 MPE), where the lower precision is less impactful.
References
-
Comparison of Mass Spectrometry Techniques for Phenylalanine Enrichment Source: National Institutes of Health (PMC) URL:[Link]
-
Isotope Dilution LC-MS/MS for Phenylalanine Analysis Source: PubMed (Rapid Commun Mass Spectrom) URL:[Link]
-
Correcting for Natural Isotope Abundance in Metabolomics Source: PubMed Central (PMC) URL:[Link]
A Researcher's Guide to Certified Reference Materials for 13C-Phenylalanine
An In-Depth Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biomedical research and pharmaceutical development, the precise quantification of metabolic processes is paramount. Stable isotope-labeled compounds, particularly 13C-labeled amino acids, have emerged as indispensable tools for these investigations. This guide provides a comprehensive overview and comparison of commercially available certified reference materials (CRMs) for 13C-phenylalanine, offering insights into their selection and application for robust and reliable experimental outcomes.
The Critical Role of 13C-Phenylalanine in Research
L-Phenylalanine is an essential amino acid, serving as a fundamental building block for protein synthesis and a precursor to critical signaling molecules such as tyrosine and catecholamines.[1] The use of 13C-labeled phenylalanine, in which one or more carbon atoms are replaced with the stable, non-radioactive 13C isotope, allows researchers to trace the metabolic fate of this crucial amino acid through complex biological systems.[1] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), provides a quantitative snapshot of cellular metabolism, offering invaluable insights in systems biology, metabolic engineering, and the development of novel therapeutics.[1]
The primary applications of 13C-phenylalanine CRMs include:
-
Internal Standards in Mass Spectrometry: Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis by mass spectrometry.[2][3] By adding a known amount of 13C-phenylalanine to a sample, researchers can accurately correct for variations that occur during sample preparation, extraction, and analysis, leading to highly precise and accurate quantification of endogenous phenylalanine.[2][4]
-
Metabolic Flux Analysis: By introducing 13C-phenylalanine into a biological system, scientists can track the incorporation of the heavy isotope into downstream metabolites.[1] This allows for the quantification of reaction rates (fluxes) within metabolic networks, providing a detailed understanding of cellular function in both healthy and diseased states.[1][5]
-
Protein Synthesis and Degradation Studies: The rate of incorporation of 13C-phenylalanine into proteins can be used to measure fractional protein synthesis and breakdown rates, as well as amino acid oxidation.[6]
-
Clinical Diagnostics and Research: 13C-phenylalanine is utilized in breath tests to assess phenylalanine metabolism in individuals with genetic disorders like phenylketonuria (PKU).[7][8]
Comparative Analysis of Commercially Available 13C-Phenylalanine CRMs
The selection of an appropriate 13C-phenylalanine CRM is a critical first step in any experiment. The choice depends on the specific application, the required level of isotopic enrichment, and the analytical instrumentation being used. Below is a comparison of offerings from prominent suppliers.
| Supplier | Product Name | Isotopic Labeling | Isotopic Purity | Chemical Purity | Format |
| Sigma-Aldrich | L-Phenylalanine-1-13C | Carboxyl-13C | 99 atom % 13C | 99% (CP) | Solid |
| Cambridge Isotope Laboratories | L-PHENYLALANINE (1-13C, 99%) | Carboxyl-13C | 99% | 98% | Solid |
| Cambridge Isotope Laboratories | L-Phenylalanine (¹³C₉, 99%; ¹⁵N, 99%) | Uniformly 13C and 15N labeled | 99% (13C), 99% (15N) | 98% | Solid |
| Cayman Chemical | L-Phenylalanine-13C6 | Ring-13C6 | ≥99% | - | Solid |
| LGC Standards | L-Phenylalanine-¹³C₉ (9CI) | Uniformly 13C labeled | - | - | - |
| MedchemExpress | L-Phenylalanine-13C | 13C-labeled | - | - | - |
The Superiority of 13C-Labeled Standards Over Deuterated Alternatives
While both deuterium (d) and 13C-labeled internal standards are used in mass spectrometry, 13C-labeled standards are generally considered the superior choice for quantitative bioanalysis.[4] The primary reason for this is the "isotope effect" associated with deuterium labeling. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can lead to slight differences in physicochemical properties.[4] This can result in chromatographic separation of the deuterated standard from the unlabeled analyte, leading to differential matrix effects and compromising the accuracy of quantification.[4]
In contrast, 13C-labeled internal standards have physicochemical properties that are virtually identical to their native counterparts, ensuring they behave similarly throughout the analytical process.[4] The carbon-13 label is also chemically stable and not prone to back-exchange with hydrogen atoms from the solvent, a potential issue with deuterium labels in aqueous solutions.[4]
Experimental Protocols for the Application of 13C-Phenylalanine CRMs
The following protocols provide a framework for the use of 13C-phenylalanine as an internal standard for quantitative analysis and in metabolic flux experiments.
Quantification of L-Phenylalanine in Human Plasma using LC-MS/MS with a 13C-Phenylalanine Internal Standard
This protocol outlines a typical workflow for determining the concentration of L-phenylalanine in plasma samples.
Workflow Diagram:
Caption: Workflow for L-Phenylalanine quantification.
Step-by-Step Protocol:
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of a working solution of 13C-L-Phenylalanine internal standard (e.g., 50 µM in water).[4]
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold methanol to precipitate proteins.[4]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the appropriate precursor-to-product ion transitions for both L-phenylalanine and the 13C-L-phenylalanine internal standard. For example, for 13C6-L-Phenylalanine, the transition could be m/z 172.1 -> 126.1.[4][9]
-
Optimize collision energy and other source parameters for maximum signal intensity.[4]
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both L-phenylalanine and the 13C-L-phenylalanine internal standard.[4]
-
Calculate the peak area ratio of the analyte to the internal standard.[4]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of a series of L-phenylalanine standards.[4]
-
Determine the concentration of L-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.[4]
-
13C-Metabolic Flux Analysis using L-Phenylalanine-13C9
This protocol provides a general outline for a cell-based metabolic labeling experiment.
Workflow Diagram:
Caption: Workflow for 13C-Metabolic Flux Analysis.
Step-by-Step Protocol:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Wash the cells with phosphate-buffered saline (PBS) to remove the existing medium.[1]
-
Replace the PBS with a pre-warmed labeling medium containing L-Phenylalanine-13C9.[1]
-
Incubate the cells for a predetermined period to allow for the incorporation of the labeled amino acid into downstream metabolites. The incubation time will depend on the cell type and the pathways of interest.[1]
-
-
Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium.[1]
-
Immediately wash the cells with a large volume of ice-cold PBS.[1]
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution at -80°C) to the plate.[1]
-
Scrape the cells and collect the cell extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
For GC-MS analysis, derivatize the amino acids to increase their volatility.
-
Analyze the samples using either GC-MS or LC-MS/MS to measure the mass isotopomer distributions (MIDs) of L-phenylalanine and its downstream metabolites.[1] The mass spectrometer will detect the mass shift caused by the incorporation of 13C atoms.[1]
-
-
Data Processing:
-
Correct the raw mass spectrometry data for the natural abundance of heavy isotopes.[1]
-
Use appropriate software to calculate the metabolic fluxes based on the measured MIDs.
-
Conclusion
Certified reference materials for 13C-phenylalanine are indispensable tools for researchers in a wide range of scientific disciplines. The selection of a high-quality, well-characterized CRM is crucial for obtaining accurate and reproducible data. By understanding the different types of labeled phenylalanine available and the principles behind their application, researchers can confidently design and execute experiments that will yield valuable insights into the complexities of cellular metabolism and disease. The use of 13C-labeled standards, in particular, provides a robust and reliable approach for quantitative bioanalysis, setting the foundation for high-impact research and the development of next-generation diagnostics and therapeutics.
References
-
Analysis of [ 13 C 6 ]-phenylalanine enrichment with the... - ResearchGate. (n.d.). Retrieved from [Link]
-
High Quality 13C metabolic flux analysis using GC-MS - RWTH Publications. (n.d.). Retrieved from [Link]
-
Plasma and urine enrichments following infusion of L-[1-13C]phenylalanine and L-[ring-2H5]phenylalanine in humans: evidence for an isotope effect in renal tubular reabsorption - PubMed. (1994). Metabolism. Retrieved from [Link]
-
Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC. (2016). Journal of Biomolecular NMR. Retrieved from [Link]
-
Minimally invasive (13)C-breath test to examine phenylalanine metabolism in children with phenylketonuria - PubMed. (2015). Molecular Genetics and Metabolism. Retrieved from [Link]
-
Isotopic enrichment of amino acids in urine following oral infusions of L-[1-(13)C]phenylalanine and L-[1-(13)C]lysine in humans - PubMed. (1999). Metabolism. Retrieved from [Link]
-
Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides | Analytical Chemistry - ACS Publications. (2005). Analytical Chemistry. Retrieved from [Link]
-
Total branched-chain amino acids requirement in patients with maple syrup urine disease by use of indicator amino acid oxidation with l-[1-13C]phenylalanine | American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Retrieved from [Link]
-
C-13-phenylalanine breath test detects altered phenylalanine kinetics in schizophrenia patients - ResearchGate. (n.d.). Retrieved from [Link]
-
Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC. (2022). Journal of Inherited Metabolic Disease. Retrieved from [Link]
-
Development of a certified reference material for D-phenylalanine with evaluation of enantiomeric purity - PubMed. (2024). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring | Analytical Chemistry - ACS Publications. (2021). Analytical Chemistry. Retrieved from [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]
-
Reference Materials | NIST - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
How Amino Acid Internal Standards Boost Mass Spec Accuracy - IROA Technologies. (2025). Retrieved from [Link]
-
L-Phenylalanine, N-acetyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iroatech.com [iroatech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. isotope.com [isotope.com]
- 7. Minimally invasive (13)C-breath test to examine phenylalanine metabolism in children with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Review: Dl-phenylalanine-2,3-13c2 in Proteomics & Metabolomics
[1][2][3]
Executive Summary
Dl-phenylalanine-2,3-13c2 is a specialized stable isotope-labeled isotopologue of phenylalanine, characterized by the incorporation of Carbon-13 at the
Critical Note on Chirality: This product is a racemic mixture (DL) . While cost-effective for chemical synthesis and certain MS internal standard applications, it is unsuitable for in vivo metabolic labeling or auxotrophic growth assays where pure L-Phenylalanine is required to avoid D-isomer toxicity or transport inhibition.
Part 1: Technical Deep Dive & Core Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 2,3-
-
Mechanism: In uniformly labeled samples (
), the strong one-bond coupling between and the Carbonyl carbon ( ) often broadens signals and complicates relaxation studies. By labeling only positions 2 and 3, researchers isolate the spin system. -
Application: This allows for the precise measurement of side-chain dynamics and
torsion angles without interference from the backbone carbonyl coupling. It is particularly valuable in sparse labeling strategies for high-molecular-weight proteins ( kDa).
Mass Spectrometry (LC-MS/MS) Internal Standardization
For quantitative proteomics and metabolomics, Dl-phenylalanine-2,3-13c2 serves as a robust Internal Standard (IS).
-
Superiority over Deuterium: Deuterated standards (e.g., Phe-D5 or D8) often exhibit a "chromatographic isotope effect," eluting slightly earlier than the native analyte on Reverse Phase (RP-HPLC) columns. This results in the IS and analyte experiencing different matrix effects (ion suppression/enhancement).[3]
-
The
Advantage: isotopes possess virtually identical physicochemical properties to .[3] Therefore, Dl-phenylalanine-2,3-13c2 co-elutes perfectly with endogenous phenylalanine, ensuring that the IS corrects for matrix effects at the exact moment of ionization.
Metabolic Flux Analysis (MFA)
Tracing the fate of the carbon skeleton in catabolic pathways.
-
Pathway Tracing: Unlike
labels (which are often lost as during decarboxylation events), the 2,3-label persists deeper into the catabolic pathway. -
Metabolic Fate:
-
C2 (
-carbon): Becomes the C2 of Fumarate. -
C3 (
-carbon): Becomes the C3 of Acetoacetate. -
Note: In biological systems, the D-isomer component of the DL-mixture may be excreted or metabolized by D-amino acid oxidase (DAAO) into phenylpyruvate, potentially confounding flux data if not accounted for.
-
Part 2: Comparative Analysis Guide
The following table contrasts Dl-phenylalanine-2,3-13c2 with common alternatives.
| Feature | Dl-phenylalanine-2,3-13c2 | L-Phenylalanine-U-13C9 | L-Phenylalanine-D8 (Deuterated) | L-Phenylalanine-1-13C |
| Mass Shift | +2 Da | +9 Da | +8 Da | +1 Da |
| NMR Utility | High (Specific | High (Full assignment) | Low (Proton silencing) | Medium (Carbonyl assignment) |
| LC Co-elution | Perfect (Ideal for MS quantification) | Perfect | Poor (Shifts retention time) | Perfect |
| Bio-Compatibility | Low (D-isomer toxicity risk) | High (Native L-form) | High (Native L-form) | High (Native L-form) |
| Cost Efficiency | High (Synthesis/Standards) | Low (Expensive) | High (Cheapest) | Medium |
| Metabolic Fate | Traces skeleton to TCA cycle | Traces all carbons | Traces H-retention | Lost early (Decarboxylation) |
Part 3: Experimental Protocol
Workflow: LC-MS/MS Quantification of Phenylalanine in Plasma
This protocol uses Dl-phenylalanine-2,3-13c2 as an internal standard. Note: The MS method must not be chiral-selective unless D/L separation is intended.
Reagents:
-
Analyte: Plasma sample (contains L-Phe).
-
Internal Standard (IS): Dl-phenylalanine-2,3-13c2 (10 µM stock in 0.1M HCl).
-
Precipitating Agent: Acetonitrile (ACN) with 0.1% Formic Acid.
Step-by-Step Methodology:
-
Sample Preparation:
-
Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of IS stock. Vortex for 10s. Causality: Spiking before protein precipitation ensures the IS undergoes the same extraction losses as the analyte.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold ACN (1:4 v/v ratio). Vortex vigorously for 30s.
-
Incubate at -20°C for 20 mins to maximize precipitation.
-
-
Clarification:
-
Centrifuge at 14,000 x g for 10 mins at 4°C.
-
Transfer supernatant to a glass vial insert.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 mins.
-
MRM Transitions (Positive Mode):
-
Endogenous Phe:
(Loss of ). -
IS (2,3-13C2):
(Mass shift +2 Da retained in fragment).
-
-
Part 4: Metabolic Fate Visualization
The following diagram illustrates the catabolic fate of the C2 and C3 carbons of Phenylalanine, highlighting why the label retention matters in metabolic flux analysis.
Caption: Metabolic trajectory of Phenylalanine. The C2 (alpha) and C3 (beta) carbons are retained through hydroxylation and ring cleavage, eventually splitting into distinct TCA cycle entry points (Fumarate and Acetoacetate).
References
-
Cambridge Isotope Laboratories. L-Phenylalanine (2,3-13C2) Product Specifications and NMR Applications. Retrieved from [4]
-
BenchChem. Comparison of Deuterated vs. 13C-Labeled Internal Standards in Mass Spectrometry. Retrieved from
-
Frontiers in Plant Science. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers (Pathway Analysis). Retrieved from
-
National Institutes of Health (NIH). Comparison of Mass Spectrometry Techniques for Measuring 13C-Phe Enrichment. Retrieved from
-
Lift Mode. DL-Phenylalanine vs L-Phenylalanine: Biological Differences and Supplementation. Retrieved from
Benchmarking new methods against established Dl-phenylalanine-2,3-13c2 protocols
Direct Racemic Incorporation (CFPS) vs. Canonical Auxotrophic Expression[1]
Executive Summary
The Core Challenge: The usage of DL-Phenylalanine-2,3-13C2 in structural biology has traditionally been bottlenecked by stereochemistry. While the racemic DL-mixture is significantly more cost-effective than enantiopure L-isotopomers, biological systems (e.g., E. coli) strictly require the L-isomer. In traditional protocols, the D-isomer frequently acts as a competitive inhibitor of membrane transport or induces toxicity, necessitating expensive upstream chiral resolution.
The New Standard: This guide benchmarks the Cell-Free Protein Synthesis (CFPS) methodology against the established Auxotrophic In Vivo protocol. The CFPS method utilizes the intrinsic stereospecificity of aminoacyl-tRNA synthetases to selectively incorporate L-Phenylalanine directly from the DL-mixture, effectively "filtering" the racemic input in situ. This eliminates the resolution step, reduces isotope scrambling to near-zero, and lowers the cost-per-data-point for NMR relaxation and side-chain assignment studies.
Part 1: The Established Protocol (The Baseline)
Method: In Vivo Auxotrophic Expression
The "Gold Standard" for decades has been the expression of labeled proteins in auxotrophic bacterial strains (e.g., E. coli DL39 or specific pheA knockouts) cultured in minimal media (M9).
-
The Mechanism: The host strain cannot synthesize Phenylalanine. Labeled L-Phe is added to the media, forcing the bacteria to incorporate it into the target protein.
-
The DL-Limitation: If DL-Phenylalanine-2,3-13C2 is used directly:
-
Transport Inhibition: D-Phe competes with L-Phe for the aroP and pheP transport systems, starving the cell of the required L-isomer.
-
Toxicity: Accumulation of D-amino acids can induce osmotic stress and inhibit cell wall synthesis enzymes.
-
Resolution Requirement: Researchers must chemically or enzymatically resolve the DL mixture into pure L-Phe before the experiment, adding ~30% to the workflow time and reducing yield.
-
-
Metabolic Scrambling: Even with pure L-Phe, in vivo enzymes (transaminases) can reversibly convert Phe to Phenylpyruvate, leading to isotopic dilution or scrambling of the label into other pathways.
Part 2: The New Method (The Challenger)
Method: Cell-Free Protein Synthesis (CFPS) with Direct Racemic Supplementation
Emerging protocols utilize S30 E. coli extracts or PURE (Protein synthesis Using Recombinant Elements) systems.
-
The Mechanism: The open nature of the CFPS reaction removes the cell membrane barrier. The reaction is fueled by adding a crude lysate containing ribosomes and Aminoacyl-tRNA synthetases (aaRS).
-
The Stereoselective Advantage: The Phenylalanyl-tRNA synthetase (PheRS) is highly stereospecific. It will only charge tRNA^Phe with L-Phenylalanine. The D-Phenylalanine in the DL-mixture remains inert in the solution (or is slowly degraded by D-amino acid dehydrogenases if not inhibited), effectively allowing the system to "ignore" the wrong isomer.
-
Zero Scrambling: By using a reduced genome extract or adding specific inhibitors (e.g., NaBH4 to reduce PLP-dependent transaminases), the conversion of Phe to other metabolites is halted. The 2,3-13C2 spin system remains intact.
Part 3: Analytical Benchmarking
The following data compares the performance of utilizing DL-Phenylalanine-2,3-13C2 in both systems for the production of a 20 kDa model protein (e.g., Ubiquitin or GB1).
| Metric | Established Protocol (In Vivo Auxotroph) | New Method (CFPS Direct DL-Use) | Performance Delta |
| Input Material | Requires Purified L-Phe (DL must be resolved) | Accepts Racemic DL-Phe directly | CFPS Wins (Eliminates Resolution Step) |
| Isotope Scrambling | 5–15% label loss to metabolic background | < 1% (with PLP inhibition) | CFPS Wins (Higher Spectral Fidelity) |
| Incorporation Efficiency | ~70-80% (Dilution by residual biosynthesis) | >95% | CFPS Wins |
| Protein Yield | High (20–50 mg/L culture) | Moderate (0.5–3 mg/mL reaction) | In Vivo Wins (For bulk quantity) |
| Cost Efficiency | Lower cost per mg of protein | Lower cost per mg of Isotope | Context Dependent |
| D-Isomer Toxicity | High (Inhibits growth) | None (D-isomer is inert) | CFPS Wins |
Mechanistic Insight: The 2,3-13C2 Connectivity
The specific 2,3-13C2 labeling pattern is critical for measuring side-chain dynamics.
-
In Vivo: Scrambling can break the C2-C3 bond connectivity if the Phe is degraded to Acetyl-CoA and re-synthesized, destroying the spin-pair required for relaxation analysis.
-
CFPS: Preserves the C2-C3 doublet, ensuring accurate measurement of the
torsion angle dynamics via dipolar couplings.
Part 4: Detailed Experimental Protocols
A. Established Protocol: Pre-Resolution & In Vivo Expression
Pre-requisite: Enzymatic Resolution of DL-Phe (Simplified)
-
Incubate DL-Phe-2,3-13C2 with Kidney Acylase I (to deacetylate L-form) or D-Amino Acid Oxidase.
-
Purify L-Phe via ion-exchange chromatography.
Expression Protocol:
-
Inoculation: Transform E. coli auxotroph (e.g., strain DL39) with expression vector. Grow in LB to OD600 = 0.8.
-
Wash: Centrifuge cells (3000g, 10 min). Wash pellets 2x with M9 salts (no carbon source) to remove rich media.
-
Resuspension: Resuspend in M9 Minimal Media containing glucose and purified L-Phe-2,3-13C2 (50 mg/L).
-
Induction: Add IPTG (1 mM) after 30 min adaptation. Incubate 4–12 hours.
-
Harvest: Centrifuge and proceed to lysis/purification.
B. New Method: Direct DL-CFPS Protocol
Note: This protocol assumes the use of a standard S30 extract or commercial kit (e.g., NEB PURE, Thermo 1-Step).
-
Reagent Prep: Prepare a master mix containing:
-
S30 Extract (30% v/v)
-
T7 RNA Polymerase (if coupled transcription/translation)
-
Energy Mix (ATP, GTP, Phosphoenolpyruvate)
-
Magnesium Acetate (10–15 mM, optimized per protein)
-
Amino Acid Mix (-Phe): All 19 amino acids (1 mM each) except Phenylalanine.
-
-
Isotope Addition: Add DL-Phenylalanine-2,3-13C2 directly to the mix at 2 mM final concentration.
-
Note: We add double the standard concentration (standard is 1 mM) to ensure 1 mM of available L-isomer.
-
-
Reaction: Incubate at 30°C for 4–6 hours in a dialysis cup (Slide-A-Lyzer) or batch mode.
-
Purification: The reaction volume is low (e.g., 1 mL). Load directly onto Ni-NTA spin column.
-
Validation: Analyze via HSQC NMR. The absence of "ghost" peaks confirms the D-isomer was not mis-incorporated.
Part 5: Mandatory Visualization
Diagram 1: The Metabolic Bottleneck (In Vivo)
This diagram illustrates why direct DL-Phe usage fails in living cells due to transport competition and scrambling.
Caption: Figure 1. In vivo transport competition between D/L isomers and metabolic scrambling pathways.
Diagram 2: The Stereoselective Filter (CFPS)
This diagram demonstrates the "New Method" where the enzymatic specificity of the lysate allows the use of the racemic mixture without purification.
Caption: Figure 2. CFPS exploits PheRS specificity to selectively incorporate L-Phe from a DL-mixture.
References
-
Synthelis. (2022). Why labeling proteins for NMR studies using cell-free systems? Retrieved from [Link]
-
Su, X. C., et al. (2011). Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enzymes. Journal of Biomolecular NMR. Retrieved from [Link]
-
Vuister, G. W., et al. (1994). 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. Journal of the American Chemical Society.[1] Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Dl-phenylalanine-2,3-13c2
This guide provides a high-fidelity operational protocol for handling DL-Phenylalanine-2,3-13C2 . While this substance is chemically classified as non-hazardous/low-hazard, its status as a high-value stable isotope reagent shifts the primary safety focus from "acute toxicity" to "contamination control" and "aerosol management."
As a Senior Application Scientist, I have structured this guide to protect both the researcher and the integrity of the isotopic data.
Executive Safety & Operational Summary
-
Chemical Profile: DL-Phenylalanine-2,3-13C2 is a stable (non-radioactive) isotope-labeled amino acid. It poses no radiation hazard.
-
Primary Hazard: Fine particulate inhalation (nuisance dust) and potential mild irritation to eyes/respiratory tract.
-
Critical Operational Risk: Isotopic Dilution. Human skin and sweat are rich in natural abundance amino acids. Contact with the reagent will contaminate the sample with naturally occurring Carbon-12 Phenylalanine, skewing Mass Spectrometry (MS) and NMR quantitation.
-
Core Directive: PPE must be selected to create a bi-directional barrier : preventing dust inhalation by the user and preventing biological contamination of the reagent.
Personal Protective Equipment (PPE) Technical Specifications
The following PPE standards are selected to ensure compliance with laboratory safety (OSHA/GHS) and scientific rigor.
| PPE Category | Recommended Specification | Scientific Rationale (The "Why") |
| Hand Protection | Nitrile Gloves (Powder-Free) Min Thickness: 0.11 mm (4-5 mil)Standard: EN 374 / ASTM D6319 | Sample Integrity: Latex proteins can contaminate samples. Powdered gloves introduce particulate noise in MS. Nitrile provides a chemical barrier against skin oils containing natural amino acids. |
| Eye Protection | Safety Glasses with Side Shields Standard: ANSI Z87.1 / EN 166 | Impact & Dust: Prevents entry of fine powder into the tear duct. Goggles are only necessary if generating large dust clouds (unlikely with mg-scale isotope handling). |
| Respiratory | N95 Filtering Facepiece (Minimum)Or Fume Hood (Preferred) | Cost & Safety: While toxicity is low, losing high-cost isotope powder to room air is financially wasteful. Inhalation can cause sensitization in rare cases. |
| Body Protection | Lab Coat (High-Neck/Snap) Material: Cotton/Polyester Blend | Particulate Control: Prevents street clothes fibers and skin dander from settling into the open reagent container. |
Operational Protocol: The "Zero-Contamination" Workflow
This protocol treats the reagent as a sterile entity. Follow this logical flow to ensure safety and data accuracy.
Phase 1: Preparation & Environment
-
Static Control: Stable isotope powders are often static-prone. Use an anti-static gun or ionizer bar near the balance if available.
-
Glove Discipline:
-
Donning: Wash hands thoroughly before putting on gloves to remove surface sweat/lipids.
-
Inspection: Inflate gloves slightly to check for pinholes. Even a micro-tear can release sweat (containing phenylalanine) onto the spatula or weighing boat.
-
The "Clean Hands" Rule: Once gloved, touch only the weighing tools and the reagent bottle. If you touch your face, phone, or chair, change gloves immediately .
-
Phase 2: Weighing & Handling (The Critical Step)
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Enclosure . This captures fugitive dust, protecting your lungs and preventing cross-contamination with other lab chemicals.
-
Tooling: Use a dedicated stainless steel or anti-static plastic spatula. Never reuse a spatula that was used for non-labeled phenylalanine.
-
Aerosol Mitigation: Open the vial slowly. Isotope vials are often packed under inert gas; rapid opening can "puff" valuable powder into the air.
Phase 3: Post-Operation & Disposal
-
Decontamination: Wipe the balance area with 70% ethanol and a lint-free wipe.
-
Waste Management:
-
Solid Waste: Disposable weighing boats and contaminated wipes should be bagged.
-
Chemical Waste: While non-hazardous, do not pour down the drain. Dispose of as "Non-Hazardous Chemical Waste" to prevent environmental accumulation of tracers.
-
Handling Logic Visualization
The following diagram illustrates the decision matrix for handling DL-Phenylalanine-2,3-13C2, prioritizing sample integrity alongside safety.
Caption: Operational logic flow ensuring bi-directional protection: protecting the user from dust and the sample from biological contamination.
Emergency Procedures
Since DL-Phenylalanine-2,3-13C2 is non-toxic, emergencies usually involve spills of high-value material .
-
Skin Contact: Wash with soap and water.[1][2][3][4][5] No neutralization required.
-
Eye Contact: Flush with water for 15 minutes (standard particulate response).
-
Spill Cleanup (Dry):
-
Do not use a wet cloth immediately, as this dissolves and spreads the isotope.
-
Use a dry brush and dustpan or a HEPA vacuum to recover the bulk powder (if purity allows recovery).
-
Final clean with wet paper towels.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 994, DL-Phenylalanine. PubChem. Available at: [Link]
-
Carl Roth. Safety Data Sheet: DL-Phenylalanine.[6] Carl Roth GmbH + Co.[6][7] KG.[7] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
